Daf-FM
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-amino-2',7'-difluoro-3',6'-dihydroxy-6-(methylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F2N2O5/c1-25-13-3-2-8-18(19(13)24)20(28)30-21(8)9-4-11(22)14(26)6-16(9)29-17-7-15(27)12(23)5-10(17)21/h2-7,25-27H,24H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJCILWNOLHJCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C2=C(C=C1)C3(C4=CC(=C(C=C4OC5=CC(=C(C=C53)F)O)O)F)OC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439837 | |
| Record name | DAF-FM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254109-20-1 | |
| Record name | DAF-FM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 254109-20-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling Nitric Oxide: A Technical Guide to DAF-FM
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM), a highly sensitive fluorescent probe for the real-time detection of nitric oxide (NO) in living cells. This document details the core principles of this compound and its cell-permeant diacetate form (this compound DA), their mechanisms of action, and practical applications in biological research.
Core Principles and Mechanism of Action
This compound is a fluorescent dye designed to quantify low concentrations of nitric oxide, a critical signaling molecule in numerous physiological and pathological processes, including neurotransmission, cardiovascular regulation, and immune responses.[1] The probe itself, this compound, is essentially non-fluorescent.[2] Its utility in cellular assays is primarily achieved through its diacetate derivative, this compound diacetate (this compound DA).
This compound DA is a cell-permeable compound that can passively diffuse across the cell membrane.[3][4] Once inside the cell, intracellular esterases cleave the diacetate groups, converting this compound DA into the cell-impermeant this compound, which becomes trapped within the cell.[5]
The detection of nitric oxide by this compound is a two-step process. This compound reacts with an oxidized form of NO, such as dinitrogen trioxide (N₂O₃), which is formed from the autooxidation of NO in the presence of oxygen. This irreversible reaction results in the formation of a highly fluorescent triazole derivative. This conversion leads to a significant increase in fluorescence quantum yield, approximately 160-fold, from ~0.005 to ~0.81. The resulting bright green fluorescence can be readily detected using standard fluorescence microscopy, flow cytometry, and microplate readers.
It is important to note that this compound does not directly react with nitric oxide itself but rather with its reactive intermediates. Kinetic studies suggest that the nitrogen dioxide radical (NO₂•) may be a more likely reactive intermediate than N₂O₃. This compound does not react with other nitrogen species like nitrite (NO₂⁻) and nitrate (NO₃⁻) under physiological conditions.
Quantitative Data Summary
The key photophysical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Excitation Maximum (λex) | ~495 nm | |
| Emission Maximum (λem) | ~515 nm | |
| Fluorescence Quantum Yield (Φ) | ~0.005 (unbound), ~0.81 (NO-adduct) | |
| Molar Extinction Coefficient (ε) | ~73,000 M⁻¹cm⁻¹ or ~84,000 M⁻¹cm⁻¹ | |
| Limit of Detection for NO | ~3 nM | |
| pH Sensitivity | Fluorescence is independent of pH above 5.5 | |
| Molecular Weight (this compound DA) | 496.42 g/mol |
Experimental Protocols
Preparation of this compound DA Stock and Working Solutions
Materials:
-
This compound diacetate (this compound DA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Physiological buffer (e.g., Hank's Balanced Salt Solution (HBSS) or serum-free medium)
Protocol:
-
Stock Solution Preparation: To prepare a 5 mM stock solution, dissolve 1 mg of this compound DA in 0.4 mL of anhydrous DMSO. For a 10 mM stock solution, dissolve the contents of a vial in the appropriate volume of DMSO (e.g., 10 µL for a 50 µg vial). Vortex thoroughly until the powder is completely dissolved.
-
Storage: Store the stock solution in aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: Immediately before use, dilute the stock solution to a final working concentration of 1-10 µM in a suitable physiological buffer. The optimal concentration should be determined empirically for each cell type and experimental condition. Buffers containing serum, bovine serum albumin (BSA), or phenol red may interfere with the fluorescence and should be used with caution.
Cellular Staining and Nitric Oxide Detection
Materials:
-
Cultured cells
-
This compound DA working solution
-
Physiological buffer
-
Fluorescence microscope or flow cytometer
Protocol for Adherent Cells:
-
Seed cells on coverslips or in a multi-well plate and culture until they reach the desired confluence.
-
Remove the culture medium and wash the cells twice with a physiological buffer.
-
Add the this compound DA working solution to the cells and incubate for 20-60 minutes at 37°C, protected from light.
-
Wash the cells twice with the physiological buffer to remove excess probe.
-
Add fresh, pre-warmed buffer or medium and incubate for an additional 15-30 minutes to allow for complete de-esterification of the intracellular probe.
-
Induce nitric oxide production using the desired stimulus. A positive control can be generated by treating cells with an NO donor like 1 mM DEA NONOate for 30-60 minutes.
-
Analyze the cells for fluorescence using a fluorescence microscope or flow cytometer with excitation and emission wavelengths appropriate for fluorescein (FITC) settings.
Protocol for Suspension Cells:
-
Count the cells and adjust the density to approximately 1 x 10⁶ cells/mL in a physiological buffer.
-
Add the this compound DA working solution to the cell suspension and incubate for 15-60 minutes at 37°C, protected from light.
-
Wash the cells twice by centrifugation (e.g., 300 x g for 10 minutes) and resuspend the pellet in fresh buffer to remove excess probe.
-
Incubate for an additional 15-30 minutes for complete de-esterification.
-
Treat the cells to induce NO production.
-
Wash the cells once to remove the treatment compounds.
-
Proceed with analysis by flow cytometry.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of intracellular this compound activation and nitric oxide detection.
Experimental Workflow
Caption: General experimental workflow for using this compound DA to detect nitric oxide in cells.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. This compound DA (Diaminofluorescein-FM diacetate) For detection of intracellular nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]
The DAF-FM Diacetate-Based Mechanism for Nitric Oxide Detection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM) mechanism for the detection and quantification of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes.[1] This document outlines the core principles of this compound-based NO detection, presents key quantitative data, details experimental protocols, and provides visual representations of the underlying chemical and procedural workflows.
Core Principles of this compound Nitric Oxide Detection
This compound diacetate is a cell-permeable fluorescent probe designed for the sensitive detection of nitric oxide in biological systems.[2][3] The detection mechanism is a multi-step process that begins with the passive diffusion of the non-fluorescent this compound diacetate across the cell membrane. Once inside the cell, intracellular esterases cleave the diacetate groups, converting the molecule into the cell-impermeant this compound.[4][5]
In its native state, this compound exhibits a low basal fluorescence. However, in the presence of nitric oxide and oxygen, this compound undergoes a nitrosation reaction to form a highly fluorescent and stable benzotriazole derivative. This reaction results in a significant increase in fluorescence quantum yield, allowing for the sensitive detection of NO production. The fluorescence signal can be measured using standard fluorescein filter sets, making it compatible with a wide range of instrumentation, including fluorescence microscopes, microplate readers, and flow cytometers.
It is important to note that the reaction is not directly with NO but with a nitrosating agent, likely dinitrogen trioxide (N₂O₃) or nitrogen dioxide (NO₂•), which is formed from the autooxidation of NO. This means the probe detects intermediates generated from NO in the presence of oxygen.
Quantitative Data and Properties
The utility of this compound as a nitric oxide indicator is underscored by its photophysical and chemical properties. The following table summarizes the key quantitative data for this compound and its NO-adduct.
| Property | This compound (Pre-NO Reaction) | This compound-T (Post-NO Reaction) | Reference |
| Fluorescence Quantum Yield | ~0.005 | ~0.81 (~160-fold increase) | |
| Maximum Excitation Wavelength | N/A | 495 nm | |
| Maximum Emission Wavelength | N/A | 515 nm | |
| Molar Extinction Coefficient (ε) | N/A | 73,000 M⁻¹cm⁻¹ | |
| NO Detection Limit | N/A | ~3 nM | |
| pH Sensitivity | Spectra are independent of pH above 5.5 | Spectra are independent of pH above 5.5 |
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound diacetate in detecting intracellular nitric oxide in cell cultures.
Reagent Preparation
-
This compound Diacetate Stock Solution: Prepare a 5 mM stock solution of this compound diacetate in high-quality anhydrous DMSO. For example, dissolve 1 mg of this compound diacetate (MW: 496.42 g/mol ) in approximately 0.4 mL of DMSO. Store the stock solution at -20°C, protected from light and moisture.
-
Working Solution: On the day of the experiment, dilute the this compound diacetate stock solution to a final working concentration of 5-10 µM in a suitable buffer, such as serum-free cell culture medium or phosphate-buffered saline (PBS). The optimal concentration should be determined empirically for each cell type and experimental condition.
Cell Loading and NO Detection
This protocol is a general guideline and may require optimization for specific cell types and experimental setups.
-
Cell Seeding: Seed cells in a suitable format for fluorescence measurement (e.g., 96-well black-walled plates for microplate readers, glass-bottom dishes for microscopy). Allow cells to adhere and reach the desired confluency.
-
Loading with this compound Diacetate:
-
Remove the culture medium from the cells and wash once with warm PBS or serum-free medium.
-
Add the this compound diacetate working solution to the cells.
-
Incubate for 20-60 minutes at 37°C, protected from light. The optimal loading time may vary.
-
-
Wash and De-esterification:
-
Remove the loading solution and wash the cells twice with warm PBS or medium to remove any excess probe.
-
Add fresh, pre-warmed cell culture medium to the cells.
-
Incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the intracellular this compound diacetate to this compound.
-
-
Stimulation and Measurement:
-
Induce nitric oxide production by treating the cells with the desired stimulus (e.g., NO donor, agonist). Include appropriate controls (e.g., vehicle control, unstimulated cells).
-
Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation at ~495 nm and emission at ~515 nm. For kinetic measurements, readings can be taken every 5-10 minutes.
-
Data Analysis
The change in fluorescence intensity is proportional to the amount of nitric oxide produced. The data can be expressed as the fold change in fluorescence relative to a baseline or control group. For quantitative analysis, a calibration curve can be generated using an NO donor.
Visualizing the this compound Mechanism and Workflow
The following diagrams illustrate the key aspects of the this compound nitric oxide detection mechanism.
Caption: Chemical workflow of this compound diacetate for intracellular NO detection.
Caption: Step-by-step experimental workflow for using this compound diacetate.
Caption: Comparison of key features between this compound and its predecessor, DAF-2.
Conclusion
This compound diacetate is a robust and sensitive tool for the detection of nitric oxide in living cells. Its favorable photophysical properties, including a significant fluorescence enhancement upon reaction with NO and improved photostability over its predecessor DAF-2, make it a valuable probe for researchers in various fields. By following the detailed protocols and understanding the underlying mechanism, researchers can effectively utilize this compound to investigate the intricate roles of nitric oxide in cellular signaling and pathophysiology.
References
The Principle of DAF-FM Diacetate Fluorescence: A Technical Guide for Nitric Oxide Detection
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core principles and applications of 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate), a sensitive and widely used fluorescent probe for the detection of nitric oxide (NO). This document provides a comprehensive overview of its mechanism of action, key quantitative characteristics, detailed experimental protocols, and its application in studying NO-mediated signaling pathways.
Core Principle of Fluorescence
This compound diacetate is a cell-permeable, non-fluorescent molecule that serves as a robust indicator for nitric oxide in living cells. Its functionality is based on a two-step activation process that results in a highly fluorescent product upon reaction with NO.
First, the lipophilic this compound diacetate passively crosses the cell membrane. Once inside the cell, it is hydrolyzed by intracellular esterases, which cleave the two acetate groups. This de-acetylation process transforms the molecule into 4-amino-5-methylamino-2',7'-difluorofluorescein (this compound), a cell-impermeant and largely non-fluorescent form that is trapped within the cell.[1][2]
The trapped this compound then reacts with nitric oxide in the presence of oxygen to form a highly fluorescent benzotriazole derivative.[3][4] This reaction is essentially irreversible and leads to a significant increase in fluorescence intensity, which can be measured to quantify intracellular NO levels. The fluorescence quantum yield of this compound is approximately 0.005, but upon reacting with NO, it increases about 160-fold to approximately 0.81.[5]
The primary advantages of this compound diacetate over its predecessor, DAF-2 diacetate, include greater photostability and fluorescence that is independent of pH in the physiological range (above pH 5.5). This makes this compound a more reliable and sensitive probe for detecting low concentrations of NO, with a detection limit of approximately 3 nM.
Quantitative Data
The key spectral and physical properties of this compound and its diacetate form are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound Diacetate
| Property | Value | Reference |
| Full Chemical Name | 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate | |
| Molecular Formula | C₂₅H₁₈F₂N₂O₇ | |
| Molecular Weight | 496.42 g/mol | |
| Cell Permeability | Yes |
Table 2: Spectroscopic Properties of this compound
| Property | Before Reaction with NO | After Reaction with NO | Reference |
| Excitation Maximum (λex) | ~495 nm | ~495 nm | |
| Emission Maximum (λem) | ~515 nm | ~515 nm | |
| Quantum Yield (Φ) | ~0.005 | ~0.81 | |
| Molar Extinction Coefficient (ε) | Not reported | 73,000 M⁻¹cm⁻¹ | |
| NO Detection Limit | - | ~3 nM | |
| pH Sensitivity | Stable above pH 5.5 | Stable above pH 5.5 |
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound diacetate in detecting nitric oxide in cultured cells for both microscopy and flow cytometry applications.
General Preparation of this compound Diacetate Stock Solution
-
Reconstitution: Allow the lyophilized this compound diacetate powder and anhydrous dimethyl sulfoxide (DMSO) to warm to room temperature.
-
Stock Solution Preparation: Prepare a 1 to 10 mM stock solution of this compound diacetate in anhydrous DMSO. For example, to prepare a 5 mM stock solution, dissolve 50 µg of this compound diacetate in approximately 20 µL of DMSO. Vortex thoroughly until the powder is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Protocol for NO Detection in Adherent Cells using Fluorescence Microscopy
This protocol is suitable for observing NO production in real-time in cultured adherent cells.
-
Cell Seeding: Seed adherent cells on sterile glass coverslips or in glass-bottom dishes appropriate for microscopy. Allow the cells to adhere and reach the desired confluency.
-
Preparation of Loading Buffer: Prepare a working solution of 1-10 µM this compound diacetate in a suitable buffer, such as serum-free and phenol red-free cell culture medium or Hank's Balanced Salt Solution (HBSS). The optimal concentration should be determined empirically for each cell type.
-
Cell Loading: Remove the culture medium from the cells and wash once with the loading buffer. Add the this compound diacetate working solution to the cells.
-
Incubation: Incubate the cells for 20-60 minutes at 37°C in the dark. The optimal incubation time may vary depending on the cell type.
-
Wash and De-esterification: After incubation, gently wash the cells twice with the loading buffer to remove excess probe. Add fresh, pre-warmed buffer or medium to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the intracellular this compound diacetate to this compound.
-
Stimulation and Imaging: If applicable, treat the cells with an NO donor (positive control) or the experimental stimulus. Image the cells using a fluorescence microscope equipped with a filter set appropriate for fluorescein (Excitation: ~495 nm, Emission: ~515 nm).
Protocol for NO Detection using Flow Cytometry
This protocol is designed for the quantitative analysis of NO production in a cell population.
-
Cell Preparation: Prepare a single-cell suspension at a density of approximately 1 x 10⁶ cells/mL in a suitable buffer (e.g., DPBS). Buffers containing serum or phenol red should be used with caution as they may interfere with the fluorescence.
-
Probe Loading: Add the this compound diacetate stock solution to the cell suspension to a final concentration of 1-10 µM. Vortex the cells immediately to ensure even distribution of the probe.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light.
-
Wash and De-esterification: Wash the cells twice by centrifugation and resuspension in fresh buffer to remove extracellular probe. For some cell types with low esterase activity, an additional incubation of 30-60 minutes in fresh buffer may be necessary to ensure complete de-esterification.
-
Stimulation: If required, resuspend the cells in the analysis buffer and treat with the desired stimulus to induce NO production. A positive control can be generated by treating cells with an NO donor like Diethylamine NONOate (DEA NONOate).
-
Flow Cytometric Analysis: Analyze the cells on a flow cytometer equipped with a blue laser (e.g., 488 nm) for excitation. The fluorescence emission should be collected using a filter commonly used for FITC (e.g., 530/30 nm bandpass filter).
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in this compound diacetate's mechanism and its application in studying NO signaling.
This compound Diacetate Mechanism of Action
Caption: Mechanism of this compound diacetate activation within a cell.
Experimental Workflow for NO Detection
Caption: A generalized experimental workflow for nitric oxide detection.
Nitric Oxide - cGMP Signaling Pathway
Caption: The canonical Nitric Oxide (NO) - cGMP signaling pathway.
References
An In-depth Technical Guide to DAF-FM: Structure, Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM), a widely used fluorescent probe for the detection and quantification of nitric oxide (NO). We will delve into its chemical structure, photophysical properties, mechanism of action, and detailed experimental protocols for its application in cellular and biochemical assays.
Chemical Structure and Properties
This compound is a derivative of fluorescein, engineered for enhanced sensitivity and photostability in detecting nitric oxide. For intracellular applications, it is most commonly used in its diacetate form, This compound diacetate (this compound DA) . This form is a cell-permeant molecule that readily crosses the plasma membrane. Once inside the cell, intracellular esterases cleave the acetate groups, trapping the now cell-impermeant this compound inside.[1][2]
The core structure of this compound consists of a fluorophore backbone with an aromatic diamine moiety. This diamine is crucial for its reaction with an oxidized form of nitric oxide, which leads to the formation of a highly fluorescent triazole derivative.[3][4]
Key Chemical and Photophysical Properties
The following tables summarize the key properties of both this compound and its diacetate derivative.
Table 1: Chemical Properties of this compound and this compound Diacetate
| Property | This compound | This compound Diacetate |
| Full Chemical Name | 4-amino-5-methylamino-2',7'-difluorofluorescein | 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate |
| Molecular Formula | C₂₁H₁₄F₂N₂O₅[5] | C₂₅H₁₈F₂N₂O₇ |
| Molecular Weight | 412.34 g/mol | 496.42 g/mol |
| CAS Number | 254109-20-1 | 254109-22-3 |
| Solubility | Good in DMSO, DMF | Good in DMSO |
Table 2: Photophysical and Detection Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~495 nm | |
| Emission Maximum (λem) | ~515 nm | |
| Quantum Yield (Φ) - Before NO | ~0.005 | |
| Quantum Yield (Φ) - After NO Reaction | ~0.81 | |
| Fluorescence Increase | ~160-fold | |
| NO Detection Limit | ~3 nM | |
| Optimal pH Range | > 5.5 |
Mechanism of Nitric Oxide Detection
The detection of nitric oxide by this compound is an irreversible reaction that results in a significant increase in fluorescence quantum yield. The process begins with the cell-permeable this compound diacetate.
-
Cellular Uptake and Activation : this compound diacetate passively diffuses across the cell membrane into the cytoplasm.
-
Esterase Cleavage : Inside the cell, ubiquitous intracellular esterases hydrolyze the two acetate groups, converting this compound diacetate into the cell-impermeant this compound. This step is crucial as it traps the probe within the cell.
-
Reaction with NO : In the presence of oxygen, this compound reacts with NO to form a stable and highly fluorescent benzotriazole derivative. This reaction is essentially irreversible and results in a ~160-fold increase in fluorescence intensity, making it a sensitive indicator of NO production.
The diagram below illustrates the workflow of intracellular NO detection using this compound diacetate.
Experimental Protocols
This section provides a generalized protocol for measuring intracellular nitric oxide production in live cells using this compound diacetate. Optimal conditions, such as probe concentration and incubation times, should be empirically determined for specific cell types and experimental conditions.
Reagent Preparation
-
This compound Diacetate Stock Solution : Prepare a 5 mM stock solution of this compound diacetate in high-quality anhydrous DMSO. For a 1 mg vial, this can be achieved by adding approximately 0.4 mL of DMSO. Store the stock solution at -20°C, protected from light and moisture.
-
Working Solution : On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in a suitable physiological buffer (e.g., DPBS or HBSS). It is critical to use buffers free of phenol red or serum, as these can interfere with fluorescence and esterase activity.
Cell Staining and NO Detection
The following workflow is suitable for analysis by fluorescence microscopy, flow cytometry, or a microplate reader.
-
Cell Preparation : Culture cells to the desired confluency on an appropriate vessel (e.g., coverslips for microscopy, 96-well plates, or suspension for flow cytometry).
-
Loading : Remove the culture medium and wash the cells once with the physiological buffer. Add the this compound diacetate working solution to the cells.
-
Incubation : Incubate the cells for 20-60 minutes at 37°C, protected from light.
-
Wash : After incubation, gently wash the cells twice with the buffer to remove any excess probe.
-
De-esterification : Add fresh buffer or medium to the cells and incubate for an additional 15-30 minutes to allow for complete de-esterification of the probe within the cells.
-
Stimulation : Induce NO production by treating the cells with your agonist or experimental compound. A positive control can be generated by treating cells with an NO donor like DEA NONOate (10 µM for 30 minutes).
-
Measurement : Measure the fluorescence intensity using an instrument with filters appropriate for fluorescein or FITC (Excitation: ~495 nm, Emission: ~515 nm).
The diagram below outlines the general experimental workflow.
Application in Signaling Pathways
Nitric oxide is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses. It is synthesized by nitric oxide synthase (NOS) enzymes. This compound is an invaluable tool for studying these pathways by allowing direct visualization and quantification of NO production in response to various stimuli. For example, in endothelial cells, stimuli like acetylcholine can activate endothelial NOS (eNOS) to produce NO, which then signals to surrounding smooth muscle cells.
The diagram below shows a simplified representation of a generic NO signaling pathway that can be investigated using this compound.
References
An In-depth Technical Guide to DAF-FM for Nitric Oxide Detection
For researchers, scientists, and professionals in drug development, accurate detection and quantification of nitric oxide (NO) is crucial for understanding its diverse physiological and pathological roles. Diaminofluorescein-FM (DAF-FM) and its diacetate form have emerged as indispensable fluorescent probes for this purpose. This technical guide provides a comprehensive overview of this compound's spectral properties, detailed experimental protocols, and the underlying chemical principles of its function.
Core Principles of this compound Function
This compound is an essentially non-fluorescent molecule that, upon reaction with nitric oxide, transforms into a highly fluorescent benzotriazole derivative.[1][2] For intracellular applications, the cell-permeant this compound diacetate is used.[1][3] Once inside the cell, intracellular esterases cleave the diacetate groups, trapping the now cell-impermeant this compound.[1] This de-esterified form then reacts with NO to produce a robust fluorescent signal.
The primary advantages of this compound over its predecessor, DAF-2, include greater photostability, a lower detection limit for NO (approximately 3 nM), and spectral properties that are independent of pH above 5.5.
Spectroscopic and Physicochemical Properties
The utility of any fluorescent probe is defined by its spectral characteristics. This compound exhibits a significant increase in fluorescence quantum yield upon binding to nitric oxide, making it an excellent tool for NO detection. A summary of its key quantitative properties is presented below.
| Property | Value (Free this compound) | Value (this compound-NO Adduct) | Reference |
| Excitation Maximum (λex) | ~495 nm | 495 nm | |
| Emission Maximum (λem) | Not applicable | 515 nm | |
| Quantum Yield (Φ) | ~0.005 | ~0.81 | |
| Extinction Coefficient (ε) | Not applicable | 84,000 M⁻¹cm⁻¹ | |
| Molar Mass (this compound Diacetate) | 496.4 g/mol | Not applicable |
Experimental Protocols
Accurate and reproducible results with this compound hinge on meticulous experimental execution. Below are detailed protocols for the preparation of this compound solutions and its application in cell-based assays.
Preparation of this compound Diacetate Stock Solution
-
Reconstitution : To prepare a stock solution, dissolve this compound diacetate in high-quality anhydrous DMSO. For example, a 5 mM stock solution can be made by dissolving 1 mg of this compound diacetate in 0.4 mL of DMSO.
-
Storage : Store the stock solution at -20°C, protected from light and moisture. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
In Vitro Nitric Oxide Detection in Cell Suspensions or Adherent Cells
This protocol provides a general guideline for loading cells with this compound diacetate to measure intracellular nitric oxide.
-
Cell Preparation : Prepare a viable cell suspension or plate adherent cells on a suitable substrate (e.g., coverslips, microplates).
-
Loading Solution Preparation : Dilute the this compound diacetate stock solution into a suitable physiological buffer (e.g., PBS, HBSS) to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.
-
Cell Loading : Incubate the cells with the this compound diacetate loading solution for 20-60 minutes at 37°C.
-
Washing : After incubation, wash the cells with fresh buffer to remove excess probe.
-
De-esterification : Incubate the cells for an additional 15-30 minutes in fresh buffer to allow for complete de-esterification of the intracellular this compound diacetate by cellular esterases.
-
NO Stimulation (Optional) : If investigating stimulated NO production, treat the cells with the desired agonist or experimental condition at this stage.
-
Fluorescence Measurement : Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer with excitation at approximately 495 nm and emission detection at approximately 515 nm.
Visualizing the this compound Workflow and Reaction
To further clarify the experimental process and the underlying chemical reaction, the following diagrams are provided.
References
A Technical Guide to the Quantum Yield of the DAF-FM Nitric Oxide Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the quantum yield of 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM) in its reaction with nitric oxide (NO). It is intended to serve as a comprehensive resource for researchers and professionals in the fields of life sciences and drug development who utilize this compound as a fluorescent probe for the detection and quantification of nitric oxide. This document outlines the core photophysical properties of this compound, details experimental protocols for its use, and illustrates the underlying chemical reaction and cellular processing pathways.
Core Concepts of this compound Fluorescence
This compound is a highly sensitive and specific fluorescent indicator for nitric oxide. Its efficacy is rooted in a dramatic increase in fluorescence quantum yield upon reaction with an oxidized form of nitric oxide. In its unreacted state, this compound is essentially non-fluorescent. However, in the presence of nitric oxide and oxygen, it is converted to a highly fluorescent benzotriazole derivative.[1][2][3] This significant change in quantum yield allows for the reliable detection of even low concentrations of nitric oxide in cellular and in vitro systems.[1][2]
Data Presentation: Photophysical Properties of this compound
The following table summarizes the key quantitative data regarding the photophysical properties of this compound and its nitric oxide adduct.
| Property | This compound (Unreacted) | This compound Triazole (NO Adduct) | Reference |
| Fluorescence Quantum Yield | ~0.005 | ~0.81 | |
| Excitation Maximum (λex) | ~495 nm | ~495 nm | |
| Emission Maximum (λem) | ~515 nm | ~515 nm | |
| Fold Increase in Fluorescence | - | ~160-fold | |
| NO Detection Limit | - | ~3 nM |
Experimental Protocols
The following are detailed methodologies for the preparation and use of this compound diacetate for the detection of intracellular nitric oxide.
Preparation of this compound Diacetate Stock Solution
-
Reagent : this compound diacetate
-
Solvent : High-quality anhydrous Dimethyl Sulfoxide (DMSO)
-
Procedure :
-
To prepare a ~5 mM stock solution, dissolve 1 mg of this compound diacetate in 0.4 mL of DMSO. For a 50 µg packaging, dissolve in 20 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light and moisture. For long-term storage, it is advisable to aliquot the stock solution to minimize freeze-thaw cycles.
-
Cellular Loading and Nitric Oxide Detection
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Reagents and Materials :
-
Viable cells in suspension or adhered to a culture plate/coverslip.
-
This compound diacetate stock solution (from Protocol 1).
-
Physiologically compatible buffer (e.g., PBS, HBSS).
-
-
Procedure :
-
Cell Preparation : Prepare a suspension of viable cells or have adherent cells ready for treatment.
-
Loading Solution Preparation : Dilute the this compound diacetate stock solution into the desired buffer to a final working concentration. A starting concentration range of 1–10 µM is recommended. The optimal concentration should be determined empirically for each cell type and experimental setup.
-
Cell Loading : Incubate the cells with the this compound diacetate loading solution for 20–60 minutes at 37°C.
-
Washing : After incubation, wash the cells with fresh buffer to remove any excess, extracellular probe.
-
De-esterification : Incubate the cells for an additional 15–30 minutes in fresh buffer to allow for the complete de-esterification of the intracellular this compound diacetate by cellular esterases. This step is crucial as it traps the now cell-impermeant this compound inside the cells.
-
Nitric Oxide Stimulation : If the experiment involves stimulating NO production, the stimulus can be applied at this stage.
-
Fluorescence Measurement : Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer with excitation at ~495 nm and emission detection at ~515 nm. The fluorescence intensity is proportional to the concentration of nitric oxide.
-
Mandatory Visualizations
This compound Diacetate Cellular Uptake and Reaction with Nitric Oxide
Caption: Cellular uptake and activation of the this compound nitric oxide probe.
Logical Workflow for Nitric Oxide Measurement using this compound
Caption: Step-by-step workflow for measuring nitric oxide with this compound.
References
The Definitive Guide to DAF-FM: A Fluorescent Probe for Nitric Oxide Detection
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM), a widely used fluorescent probe for the detection and quantification of nitric oxide (NO). This document details its mechanism of action, key quantitative characteristics, experimental protocols, and applications in elucidating NO-mediated signaling pathways.
Core Principles of this compound
This compound is a valuable tool for real-time imaging and measurement of NO in living cells and tissues. Its utility stems from a significant increase in fluorescence quantum yield upon reaction with NO. The probe is typically introduced to cells in its diacetate form (this compound diacetate), a cell-permeable derivative.
Once inside the cell, intracellular esterases cleave the acetate groups, converting this compound diacetate into its active, cell-impermeant form, this compound.[1][2][3] This active form is essentially non-fluorescent. In the presence of nitric oxide and oxygen, this compound undergoes a nitrosation reaction to form a highly fluorescent triazole derivative, this compound-T. This reaction is practically irreversible and results in a substantial increase in fluorescence intensity, allowing for the sensitive detection of NO production.
The reaction mechanism is dependent on oxygen and is believed to proceed through the reaction of this compound with an oxidative product of NO, such as dinitrogen trioxide (N₂O₃) or a process involving the nitrogen dioxide radical (NO₂•).
Quantitative Data Summary
For ease of comparison, the key quantitative properties of this compound and its NO adduct are summarized in the table below.
| Property | This compound | This compound Triazole (NO Adduct) | Reference(s) |
| Excitation Maximum (λex) | ~495 nm | ~495 nm | |
| Emission Maximum (λem) | ~515 nm | ~515 nm | |
| Quantum Yield (Φ) | ~0.005 | ~0.81 (~160-fold increase) | |
| Molar Extinction Coefficient (ε) | Not reported | ~73,000 - 84,000 M⁻¹cm⁻¹ | |
| Detection Limit | N/A | ~3 nM | |
| pH Sensitivity | Fluorescence is pH-independent above pH 5.5 | Fluorescence is pH-independent above pH 5.5 | |
| Photostability | Less stable | Significantly more photostable than DAF-2 adduct |
Experimental Protocols
The following are detailed methodologies for the use of this compound diacetate in various experimental settings. It is crucial to optimize these protocols for specific cell types and experimental conditions.
General Stock Solution Preparation
-
Reconstitution: Allow the vial of this compound diacetate powder to warm to room temperature before opening.
-
Solvent: Dissolve the this compound diacetate in high-quality anhydrous dimethyl sulfoxide (DMSO) to prepare a stock solution, typically at a concentration of 1-10 mM.
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C, protected from light.
Staining Protocol for Adherent Cells (e.g., Endothelial Cells, Neurons)
-
Cell Culture: Plate cells on a suitable imaging dish or coverslip and culture to the desired confluency.
-
Starvation (Optional): For some applications, particularly in neuronal cultures, starving the cells in low-serum media for several hours prior to loading can reduce background fluorescence.
-
Loading: Prepare a working solution of this compound diacetate at a final concentration of 1-10 µM in a suitable buffer (e.g., serum-free medium, PBS, or HBSS). Avoid buffers containing phenol red as it may interfere with fluorescence.
-
Incubation: Remove the culture medium and incubate the cells with the this compound diacetate working solution for 20-60 minutes at 37°C, protected from light.
-
Wash: Gently wash the cells two to three times with warm buffer to remove excess probe.
-
De-esterification: Incubate the cells for an additional 15-30 minutes in fresh buffer to allow for complete de-esterification of the probe by intracellular esterases.
-
Imaging: The cells are now ready for experimental treatment and imaging using a fluorescence microscope, plate reader, or flow cytometer with standard FITC filter sets (Excitation: ~488 nm, Emission: ~515-535 nm).
Staining Protocol for Cells in Suspension (e.g., Macrophages)
-
Cell Preparation: Harvest and wash the cells, then resuspend them in a suitable buffer at the desired density.
-
Loading: Add the this compound diacetate working solution (1-10 µM final concentration) to the cell suspension and incubate for 30-60 minutes at 37°C with gentle agitation, protected from light.
-
Wash: Pellet the cells by centrifugation and wash twice with fresh buffer to remove the extracellular probe.
-
De-esterification: Resuspend the cells in fresh buffer and incubate for 15-30 minutes to allow for complete de-esterification.
-
Analysis: The cells can now be analyzed by flow cytometry or imaged after adhering to a suitable substrate.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for detecting intracellular nitric oxide using this compound diacetate.
Signaling Pathways
This compound has been instrumental in dissecting various NO-dependent signaling pathways. Below are diagrams representing two such pathways.
eNOS/nNOS-Mediated Signaling
This pathway is crucial in various physiological processes, including vasodilation and neurotransmission.
References
A Technical Guide to Nitric Oxide Detection: Cell-Permeant vs. Cell-Impermeant DAF-FM
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the fluorescent probe 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM) and its diacetate derivative (this compound diacetate) for the detection of nitric oxide (NO). This guide details the core differences between the cell-permeant and cell-impermeant forms, their mechanisms of action, and provides detailed experimental protocols and comparative data to aid in experimental design and execution.
Introduction to this compound Based Nitric Oxide Detection
Nitric oxide is a critical signaling molecule involved in a wide array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] Accurate and sensitive detection of NO in biological systems is paramount for advancing our understanding of its multifaceted roles. This compound and its diacetate derivative are widely used fluorescent probes for this purpose. These compounds are essentially non-fluorescent until they react with an oxidized form of NO, N₂O₃, which is formed by the autoxidation of NO in the presence of oxygen, to yield a highly fluorescent triazole derivative.[2]
The key distinction between the two forms lies in their cell permeability. This compound diacetate is a cell-permeant molecule that readily crosses cellular membranes.[3][4] Once inside the cell, it is hydrolyzed by intracellular esterases to the cell-impermeant this compound. This enzymatic cleavage traps the probe within the cell, allowing for the specific detection of intracellular NO. Conversely, this compound itself is cell-impermeant and is therefore used for detecting extracellular NO.
This compound offers significant advantages over its predecessor, DAF-2, including greater photostability, a lower detection limit for NO, and fluorescence that is independent of pH above 5.5.
Core Differences and Applications
The choice between cell-permeant this compound diacetate and cell-impermeant this compound is dictated by the experimental question and the location of NO production being investigated.
-
This compound Diacetate (Cell-Permeant): This is the probe of choice for measuring intracellular nitric oxide production. Its ability to passively diffuse across the cell membrane and become trapped intracellularly after hydrolysis ensures specific detection of NO generated within the cell. It is widely used to study NO signaling in various cell types, including endothelial cells, neurons, and macrophages.
-
This compound (Cell-Impermeant): This form is utilized for the detection of nitric oxide in the extracellular space. Since it cannot cross the cell membrane, any fluorescence signal generated is due to its reaction with NO that has been released from cells into the surrounding medium.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, providing a clear comparison for experimental planning.
| Parameter | This compound | This compound Diacetate | Source |
| Cell Permeability | No | Yes | |
| Excitation Maximum | ~495 nm | ~495 nm | |
| Emission Maximum | ~515 nm | ~515 nm | |
| Fluorescence Quantum Yield (pre-NO) | ~0.005 | N/A (hydrolyzed to this compound) | |
| Fluorescence Quantum Yield (post-NO) | ~0.81 | N/A (hydrolyzed to this compound) | |
| Fluorescence Increase upon NO reaction | ~160-fold | ~160-fold (after conversion to this compound) | |
| NO Detection Limit | ~3 nM | ~3 nM (after conversion to this compound) | |
| pH Sensitivity | Independent of pH > 5.5 | Independent of pH > 5.5 (after conversion to this compound) | |
| Photostability | More photostable than DAF-2T | More photostable than DAF-2T (after conversion to this compound) | |
| Molecular Weight | 410.33 g/mol | 496.42 g/mol |
Experimental Protocols
Protocol 1: Intracellular Nitric Oxide Detection using this compound Diacetate
This protocol provides a general guideline for loading cells with this compound diacetate and measuring intracellular NO production. Optimization for specific cell types and experimental conditions is recommended.
Materials:
-
This compound diacetate
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Serum-free medium or an appropriate buffer (e.g., HBSS)
-
Cells of interest cultured on a suitable imaging plate or coverslip
-
Fluorescence microscope with a filter set appropriate for fluorescein (Excitation: ~495 nm, Emission: ~515 nm)
-
(Optional) Nitric oxide scavenger, such as 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (PTIO), for negative control.
-
(Optional) NO donor, such as S-Nitroso-N-acetyl-DL-penicillamine (SNAP) or Diethylamine NONOate, for positive control.
Procedure:
-
Preparation of this compound Diacetate Stock Solution: Prepare a stock solution of this compound diacetate (typically 1-5 mM) in high-quality, anhydrous DMSO. For example, dissolve 1 mg of this compound diacetate in 0.4 mL of DMSO to get a 5 mM stock solution. Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
Cell Seeding: Seed cells onto a suitable imaging plate or coverslip and allow them to adhere and reach the desired confluency.
-
This compound Diacetate Loading: Prepare a working solution of this compound diacetate (typically 1-10 µM) in a serum-free medium or an appropriate buffer. A suggested starting concentration is 5 µM. Remove the culture medium from the cells and add the this compound diacetate working solution.
-
Incubation: Incubate the cells with the this compound diacetate solution for 20-60 minutes at 37°C and 5% CO₂. The optimal loading time should be determined empirically.
-
Wash and De-esterification: Remove the this compound diacetate solution and wash the cells twice with a fresh, pre-warmed buffer to remove any extracellular probe. After washing, add fresh buffer or medium and incubate for an additional 15-30 minutes to allow for complete de-esterification of the intracellular this compound diacetate to this compound.
-
Stimulation of NO Production (Optional): If studying stimulated NO production, add the stimulus of interest (e.g., a cytokine or pharmacological agent) to the cells. For negative controls, pre-incubate the this compound-loaded cells with an NO scavenger like PTIO (e.g., 100 µM) for 30-60 minutes before stimulation.
-
Fluorescence Imaging: Image the cells using a fluorescence microscope with appropriate filters. The fluorescence intensity is proportional to the amount of intracellular NO. For quantitative analysis, it is useful to represent the baseline fluorescence intensity as the average of the fluorescence intensity of each region of interest from the first few images in a time-lapse sequence.
Protocol 2: Extracellular Nitric Oxide Detection using this compound
This protocol is for measuring NO released into the extracellular environment.
Materials:
-
This compound
-
High-quality, anhydrous DMSO
-
Appropriate buffer (e.g., HBSS or PBS)
-
Cell culture supernatant or solution to be tested
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound (typically 1-5 mM) in high-quality, anhydrous DMSO.
-
Sample Preparation: Collect the cell culture supernatant or prepare the solution in which extracellular NO is to be measured.
-
This compound Addition: Add this compound to the sample to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Incubation: Incubate the sample at 37°C for the desired period, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer or microplate reader with excitation at ~495 nm and emission at ~515 nm.
Signaling Pathways and Experimental Workflows
Mechanism of Intracellular NO Detection
The following diagram illustrates the mechanism of action of this compound diacetate for intracellular NO detection.
Caption: Mechanism of intracellular NO detection using this compound diacetate.
Experimental Workflow for Intracellular NO Measurement
The following diagram outlines the general experimental workflow for measuring intracellular NO using this compound diacetate.
References
The Superiority of DAF-FM over DAF-2 for Nitric Oxide Detection: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the key advantages of using 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM) over its predecessor, 4,5-diaminofluorescein (DAF-2), for the fluorescent detection of nitric oxide (NO). Nitric oxide is a critical signaling molecule in a vast array of physiological and pathological processes, making its accurate and sensitive detection paramount in biomedical research and drug development. While both DAF-2 and this compound have been instrumental in advancing our understanding of NO biology, this compound offers significant improvements in key performance characteristics, leading to more reliable and robust experimental outcomes.
Core Advantages of this compound
This compound was developed to overcome some of the inherent limitations of DAF-2. The primary advantages of this compound include its enhanced sensitivity, greater photostability, and reduced pH sensitivity, all of which contribute to a more reliable and versatile tool for nitric oxide quantification.
Quantitative Comparison of this compound and DAF-2
The superior performance of this compound is evident in its key quantitative metrics compared to DAF-2. These parameters are crucial for researchers designing and interpreting experiments for NO detection.
| Feature | This compound | DAF-2 | Advantage of this compound |
| Fluorophore | Fluorescein | Fluorescein | - |
| Excitation (nm) | ~495 | ~495 | Similar excitation spectra allow for use with standard FITC filter sets. |
| Emission (nm) | ~515 | ~515 | Similar emission spectra allow for use with standard FITC filter sets. |
| Quantum Yield (Φ) of NO Adduct | ~0.81[1][2][3][4] | ~0.92[5] | While DAF-2T has a slightly higher quantum yield, the overall performance of this compound is superior due to other factors. |
| Basal Quantum Yield | ~0.005 | Weakly fluorescent | Both have low basal fluorescence, leading to a high turn-on response. This compound exhibits a ~160-fold increase in fluorescence upon reacting with NO. |
| Detection Limit | ~3 nM | ~5 nM | Higher sensitivity allows for the detection of lower concentrations of NO. |
| pH Sensitivity | Independent of pH above 5.5 | pH-sensitive | Stable fluorescence signal across a broader and more physiologically relevant pH range. |
| Photostability | Significantly more photostable than DAF-2 | Moderately photostable | Allows for longer exposure times and repeated imaging with less signal degradation. |
Reaction Mechanism and Signaling Context
Both this compound and DAF-2 rely on a similar reaction mechanism to detect nitric oxide. In their diacetate forms (this compound DA and DAF-2 DA), they are cell-permeant and can passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the diacetate groups, trapping the probes in their active, cell-impermeant forms. In the presence of oxygen, these probes react with an oxidation product of NO, such as dinitrogen trioxide (N₂O₃), to form a highly fluorescent triazole derivative. This reaction leads to a significant increase in fluorescence intensity, which can be measured to quantify NO levels.
dot
Caption: Intracellular conversion of DAF diacetate to a fluorescent triazole.
Nitric oxide is a key second messenger in many signaling pathways. A canonical example is the endothelial nitric oxide synthase (eNOS) pathway, which plays a crucial role in vasodilation. In this pathway, agonists like acetylcholine or shear stress activate eNOS to produce NO. NO then diffuses to adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), resulting in smooth muscle relaxation and vasodilation. This compound is an invaluable tool for studying the dynamics of NO production in such pathways.
dot
Caption: Canonical nitric oxide signaling pathway in vasodilation.
Experimental Protocols
The following protocols provide a general framework for the detection of intracellular and extracellular nitric oxide using this compound and DAF-2. Optimal conditions, such as probe concentration and incubation time, should be empirically determined for each specific cell type and experimental setup.
Intracellular Nitric Oxide Detection
This protocol is designed for imaging NO production within living cells.
Materials:
-
This compound diacetate or DAF-2 diacetate
-
High-quality anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
Cultured cells on coverslips or in imaging dishes
-
Fluorescence microscope
Procedure:
-
Probe Preparation: Prepare a 5 mM stock solution of this compound diacetate or DAF-2 diacetate in DMSO. Aliquot and store at -20°C, protected from light.
-
Cell Culture: Grow cells to the desired confluency on a suitable imaging platform.
-
Probe Loading: Replace the culture medium with a buffer containing the fluorescent probe at a final concentration of 1-10 µM.
-
Incubation: Incubate the cells at 37°C for 20-60 minutes to allow for probe loading and de-esterification.
-
Washing: Gently wash the cells twice with fresh, pre-warmed buffer to remove excess extracellular probe.
-
De-esterification: Incubate the cells for an additional 15-30 minutes in fresh buffer to ensure complete de-esterification of the intracellular probe.
-
NO Stimulation: Treat the cells with agonists or inhibitors to stimulate or block NO production, as required by the experimental design.
-
Fluorescence Imaging: Acquire fluorescent images using a microscope equipped with a standard FITC filter set (Excitation: ~495 nm, Emission: ~515 nm).
dot
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. caymanchem.com [caymanchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. This compound DA (Diaminofluorescein-FM diacetate) For detection of intracellular nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for DAF-FM Diacetate in Live Cell Nitric Oxide Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate) is a widely used fluorescent probe for the real-time detection of nitric oxide (NO) in living cells.[1][2][3][4][5] As a cell-permeable compound, it readily crosses the plasma membrane. Once inside the cell, intracellular esterases cleave the diacetate groups, rendering the molecule, now this compound, less permeable and trapping it within the cytoplasm. In its native state, this compound is weakly fluorescent. However, in the presence of nitric oxide and oxygen, it undergoes a reaction to form a highly fluorescent and stable benzotriazole derivative. This increase in fluorescence provides a direct measure of intracellular NO production. This compound offers significant advantages over previous NO probes, including greater photostability and a fluorescence signal that is independent of pH in the physiological range (above pH 5.5).
Mechanism of Action
The detection of nitric oxide by this compound diacetate is a two-step intracellular process. This signaling pathway is initiated by the passive diffusion of the probe across the cell membrane and culminates in a fluorescent signal proportional to the concentration of nitric oxide.
Caption: Intracellular activation of this compound diacetate for NO detection.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the use of this compound diacetate in live cell imaging applications.
| Parameter | Value | Reference |
| Excitation Maximum | ~495 nm | |
| Emission Maximum | ~515 nm | |
| Stock Solution Concentration | 1-10 mM in anhydrous DMSO | |
| Working Concentration | 1-10 µM | |
| Incubation Time | 20-60 minutes | |
| Incubation Temperature | 37°C (can be optimized between 4-37°C) | |
| De-esterification Time | 15-30 minutes | |
| NO Detection Limit | ~3 nM | |
| Fluorescence Increase | ~160-fold |
Experimental Protocols
This section provides a detailed protocol for loading live cells with this compound diacetate for the detection of intracellular nitric oxide. This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Reagent Preparation
-
This compound Diacetate Stock Solution (1-10 mM):
-
Bring the vial of this compound diacetate and anhydrous dimethyl sulfoxide (DMSO) to room temperature.
-
Prepare a stock solution by dissolving the this compound diacetate in anhydrous DMSO to a final concentration of 1-10 mM. For example, a 5 mM stock solution can be made by dissolving 1 mg in approximately 0.4 mL of DMSO.
-
Vortex thoroughly to ensure the powder is completely dissolved.
-
For long-term storage, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C, protected from light and moisture.
-
-
This compound Diacetate Working Solution (1-10 µM):
-
On the day of the experiment, dilute the stock solution to the desired working concentration (typically 1-10 µM) in a suitable buffer, such as serum-free medium or Hank's Balanced Salt Solution (HBSS).
-
It is recommended to use buffers without serum or phenol red, as these can interfere with the fluorescence signal. If serum must be used, heat-inactivated serum is preferable to reduce esterase activity that could cleave the dye extracellularly.
-
Cell Loading Protocol for Adherent Cells
-
Culture adherent cells on sterile coverslips or in a multi-well plate until they reach the desired confluency.
-
Remove the culture medium and wash the cells twice with pre-warmed PBS or other appropriate buffer.
-
Add the this compound diacetate working solution to the cells and incubate for 20-60 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically for each cell type.
-
After incubation, remove the loading solution and wash the cells twice with the imaging buffer to remove any excess probe.
-
Add fresh, pre-warmed buffer to the cells and incubate for an additional 15-30 minutes at 37°C. This step allows for the complete de-esterification of the dye within the cells.
-
The cells are now ready for experimental treatment to induce NO production and subsequent imaging.
Cell Loading Protocol for Suspension Cells
-
Harvest the suspension cells by centrifugation (e.g., 1000g for 3-5 minutes).
-
Discard the supernatant and wash the cell pellet twice with pre-warmed PBS or other suitable buffer.
-
Resuspend the cells in the this compound diacetate working solution at the desired cell density.
-
Incubate the cell suspension for 20-60 minutes at 37°C, protected from light.
-
After incubation, centrifuge the cells to pellet them and remove the supernatant.
-
Wash the cells twice with fresh buffer to remove excess probe.
-
Resuspend the cells in fresh, pre-warmed buffer and incubate for an additional 15-30 minutes to allow for complete de-esterification.
-
The cells are now ready for experimental treatment and analysis by fluorescence microscopy or flow cytometry.
Experimental Workflow
The following diagram illustrates the general workflow for a typical experiment involving this compound diacetate for the detection of nitric oxide in live cells.
Caption: A generalized workflow for live cell NO detection.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| High Background Fluorescence | Incomplete removal of excess probe. | Ensure thorough washing after the loading step. Increase the number of washes if necessary. |
| Extracellular hydrolysis of the probe by serum esterases. | Use serum-free medium for loading and imaging. If serum is required, use heat-inactivated serum. | |
| Weak or No Signal | Insufficient NO production. | Include a positive control, such as treating cells with an NO donor (e.g., DEA NONOate), to confirm the probe is working. |
| Incomplete de-esterification. | Increase the de-esterification incubation time. | |
| Low probe concentration. | Optimize the working concentration of this compound diacetate for your specific cell type. | |
| Photobleaching | Excessive exposure to excitation light. | Minimize light exposure by using neutral density filters, reducing exposure time, and acquiring images only when necessary. This compound is more photostable than DAF-2. |
| Dye Extrusion | Active transport of the probe out of the cells. | Lowering the incubation temperature may reduce subcellular compartmentalization and dye extrusion. In some cases, performing measurements in the presence of the dye may be necessary. |
References
- 1. This compound diacetate | AAT Bioquest [aatbio.com]
- 2. Detection of Nitric Oxide Formation in Primary Neural Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DAF FM diacetate | Fluorescent Cell Indicators and Sensors | Tocris Bioscience [tocris.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes: High-Sensitivity Detection of Intracellular Nitric Oxide in Cultured Cells using Daf-FM Diacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1] Accurate and sensitive detection of intracellular NO is paramount for understanding its complex roles in cellular signaling and for the development of novel therapeutics targeting NO pathways. 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (Daf-FM diacetate) is a fluorescent probe widely utilized for the real-time detection of nitric oxide in living cells.[2][3] This cell-permeable dye is essentially non-fluorescent until it undergoes intracellular deacetylation and subsequent reaction with NO to form a highly fluorescent benzotriazole derivative, enabling the sensitive quantification of NO production.[2]
This application note provides a comprehensive, step-by-step guide for the use of this compound diacetate for staining cultured cells. It includes detailed protocols for both adherent and suspension cells, guidelines for data acquisition and analysis, and a summary of expected quantitative results. Additionally, signaling pathway and experimental workflow diagrams are provided to facilitate a deeper understanding of the methodology.
Principle of Detection
The detection of nitric oxide using this compound diacetate is a two-step intracellular process.
-
Cellular Uptake and Deacetylation: this compound diacetate is a lipophilic molecule that readily diffuses across the plasma membrane of living cells. Once inside the cell, ubiquitous intracellular esterases cleave the diacetate groups, converting the molecule into the cell-impermeant this compound.[2] This trapping mechanism ensures the accumulation of the probe within the cellular cytoplasm.
-
Reaction with Nitric Oxide: In the presence of nitric oxide and oxygen, the non-fluorescent this compound undergoes a chemical reaction to form a highly fluorescent triazole derivative. The resulting fluorescence intensity is directly proportional to the concentration of nitric oxide, allowing for its quantification. The fluorescence quantum yield of this compound increases approximately 160-fold upon reacting with NO.
Signaling Pathway
Caption: Mechanism of intracellular nitric oxide detection by this compound diacetate.
Experimental Protocols
Materials and Reagents
-
This compound diacetate (stored at -20°C, protected from light)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cultured cells (adherent or suspension)
-
Appropriate cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)
-
Phosphate-Buffered Saline (PBS) or other suitable physiological buffer (e.g., HBSS)
-
Nitric oxide donor (e.g., S-Nitroso-N-acetyl-DL-penicillamine - SNAP) or agonist (e.g., bradykinin) for positive controls
-
NO scavenger (e.g., c-PTIO) for negative controls
-
Fluorescence microscope, plate reader, or flow cytometer with standard FITC filter sets (Excitation/Emission: ~495 nm / ~515 nm)
Preparation of Reagents
1. This compound Diacetate Stock Solution (5 mM):
-
Bring the vial of this compound diacetate and anhydrous DMSO to room temperature.
-
Dissolve 5 µg of this compound diacetate in 20 µL of anhydrous DMSO to prepare a 5 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
The stock solution should be prepared fresh. If storage is necessary, aliquot and store at -20°C, protected from light, for a limited time. Avoid repeated freeze-thaw cycles.
2. This compound Diacetate Working Solution (1-10 µM):
-
Dilute the 5 mM this compound diacetate stock solution in a suitable buffer (e.g., serum-free, phenol red-free medium or PBS) to the desired final working concentration. A starting concentration of 5 µM is recommended.
-
The optimal concentration should be determined empirically for each cell type and experimental condition.
Protocol for Adherent Cells
-
Cell Seeding: Seed adherent cells on a suitable imaging platform (e.g., glass-bottom dishes, chamber slides, or 96-well black-walled imaging plates) and culture until they reach the desired confluency (typically 70-80%).
-
Cell Loading:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS or serum-free medium.
-
Add the this compound diacetate working solution to the cells and incubate for 20-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the loading solution.
-
Wash the cells twice with pre-warmed PBS or serum-free medium to remove any excess extracellular probe.
-
-
De-esterification:
-
Add fresh, pre-warmed culture medium or buffer to the cells.
-
Incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the intracellular this compound diacetate.
-
-
Stimulation and Imaging:
-
If applicable, replace the medium with your experimental medium containing agonists or inhibitors.
-
Acquire fluorescence images or measurements using a fluorescence microscope, plate reader, or flow cytometer with a standard FITC filter set (Ex/Em = 495/515 nm).
-
Protocol for Suspension Cells
-
Cell Preparation: Centrifuge the cell suspension to obtain a cell pellet.
-
Cell Loading:
-
Resuspend the cell pellet in the this compound diacetate working solution at a concentration of approximately 1 x 10^6 cells/mL.
-
Incubate for 15-60 minutes at 37°C, protected from light, with occasional gentle mixing.
-
-
Washing:
-
Centrifuge the cell suspension to pellet the cells.
-
Discard the supernatant and wash the cells twice by resuspending in pre-warmed PBS or serum-free medium followed by centrifugation.
-
-
De-esterification:
-
Resuspend the cell pellet in fresh, pre-warmed culture medium or buffer.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
Stimulation and Analysis:
-
If applicable, add agonists or inhibitors to the cell suspension.
-
Analyze the cells by flow cytometry or transfer to a suitable plate for fluorescence plate reader measurements.
-
Experimental Workflow
Caption: Step-by-step experimental workflow for this compound staining in cultured cells.
Data Presentation
The following tables summarize typical quantitative data obtained from this compound diacetate staining experiments.
Table 1: General Properties and Recommended Parameters for this compound Diacetate
| Parameter | Value | Reference |
| Excitation Maximum | ~495 nm | |
| Emission Maximum | ~515 nm | |
| NO Detection Limit | ~3 nM | |
| Fluorescence Increase | ~160-fold | |
| Recommended Working Concentration | 1-10 µM | |
| Recommended Loading Time | 20-60 minutes | |
| Recommended De-esterification Time | 15-30 minutes |
Table 2: Example of Dose-Dependent NO Production in Cultured Cells
This table illustrates the fold increase in this compound fluorescence in response to stimulation with different concentrations of bradykinin, a known inducer of nitric oxide synthase.
| Bradykinin Concentration | Fold Increase in Fluorescence (Mean ± SD) |
| 1 nM | 1.06 ± 0.05 |
| 5 nM | 1.11 ± 0.05 |
| 25 nM | 1.33 ± 0.06 |
| Data adapted from a study on cultured cells. |
Table 3: Example of NO Detection in Jurkat Cells using Flow Cytometry
This table shows a qualitative summary of results from an experiment using the nitric oxide donor Diethylamine NONOate in Jurkat cells.
| Cell Population | Treatment | Expected Fluorescence Intensity |
| Jurkat Cells | Untreated (Control) | Low |
| Jurkat Cells | 10 µM Diethylamine NONOate | High |
| Based on a representative experiment. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Incomplete removal of extracellular probe. | Ensure thorough washing after the loading step. |
| Autofluorescence from cells or medium. | Use phenol red-free medium. Acquire images of unstained cells to determine the level of autofluorescence. | |
| Low or No Signal | Insufficient NO production. | Use a positive control (e.g., NO donor) to confirm the probe is working. |
| Low intracellular esterase activity. | Increase the de-esterification time. | |
| Photobleaching. | Minimize exposure to excitation light. Use an anti-fade mounting medium if applicable. | |
| Cell Detachment or Toxicity | High concentration of this compound diacetate or DMSO. | Optimize the working concentration of the probe; start with a lower concentration (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic to the cells. |
Conclusion
This compound diacetate is a powerful tool for the sensitive detection and quantification of intracellular nitric oxide in cultured cells. By following the detailed protocols and considering the potential variables outlined in this application note, researchers can obtain reliable and reproducible data to advance their understanding of the role of nitric oxide in cellular physiology and disease. The provided diagrams and data tables serve as a valuable resource for experimental planning and data interpretation.
References
Application Notes and Protocols for DAF-FM Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing DAF-FM (4-amino-5-methylamino-2',7'-difluorofluorescein) and its diacetate form (this compound diacetate) for the detection and quantification of nitric oxide (NO) in biological systems using fluorescence microscopy and flow cytometry.
Introduction
This compound is a highly sensitive fluorescent indicator for nitric oxide. In its diacetate form, it is cell-permeable and upon entering the cell, it is deacetylated by intracellular esterases to the cell-impermeant this compound. This compound itself is weakly fluorescent. However, in the presence of nitric oxide and oxygen, it undergoes a reaction to form a highly fluorescent triazole derivative. This reaction results in a significant increase in fluorescence intensity, which can be used to measure NO production.[1][2] The fluorescence quantum yield of this compound is approximately 0.005, which increases about 160-fold to approximately 0.81 after reacting with NO.[1][2]
Key Features of this compound:
-
High Sensitivity: Capable of detecting low nanomolar concentrations of NO.[1]
-
Photostability: The NO adduct of this compound is significantly more photostable than that of its predecessor, DAF-2, allowing for longer imaging times.
-
pH Insensitivity: The fluorescence of the this compound-NO adduct is independent of pH above 5.5.
Spectral Properties and Recommended Filter Sets
This compound has an excitation maximum at approximately 495 nm and an emission maximum at approximately 515 nm, making it compatible with standard fluorescein isothiocyanate (FITC) filter sets.
| Parameter | Wavelength (nm) | Recommended Filter Set | Specification |
| Excitation Maximum | ~495 | FITC/GFP | Excitation: 470/40 nm or 488 nm laser line |
| Emission Maximum | ~515 | FITC/GFP | Emission: 525/50 nm |
| Dichroic Mirror | 505 nm cutoff |
Nitric Oxide Signaling Pathway
Nitric oxide is a key signaling molecule involved in various physiological and pathological processes. It is synthesized by a family of enzymes called nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO. There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). The activity of nNOS and eNOS is calcium/calmodulin-dependent, while iNOS activity is largely independent of calcium. Once produced, NO can diffuse across cell membranes and activate its primary receptor, soluble guanylate cyclase (sGC), which in turn catalyzes the formation of cyclic guanosine monophosphate (cGMP), a second messenger that mediates many of the downstream effects of NO.
Caption: Nitric Oxide Synthesis and Detection Pathway.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Nitric Oxide in Adherent Cells (e.g., Endothelial Cells)
This protocol describes the use of this compound diacetate to visualize NO production in cultured adherent cells, such as human umbilical vein endothelial cells (HUVECs).
Materials:
-
This compound diacetate (stock solution in DMSO)
-
Cultured adherent cells (e.g., HUVECs)
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or phenol red-free medium
-
NO donor (e.g., S-nitroso-N-acetyl-penicillamine, SNAP) as a positive control
-
NOS inhibitor (e.g., L-NG-Nitroarginine methyl ester, L-NAME) as a negative control
-
Fluorescence microscope with a suitable filter set (e.g., FITC)
Procedure:
-
Cell Preparation: Seed cells on a suitable imaging dish or coverslip and culture until they reach the desired confluency.
-
Loading with this compound diacetate:
-
Prepare a working solution of this compound diacetate in HBSS or phenol red-free medium at a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the this compound diacetate working solution to the cells and incubate for 20-60 minutes at 37°C, protected from light.
-
-
Washing and De-esterification:
-
Remove the loading solution and wash the cells twice with warm HBSS to remove any extracellular dye.
-
Add fresh warm HBSS or medium and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Imaging:
-
Mount the dish or coverslip on the fluorescence microscope.
-
Acquire baseline fluorescence images using the FITC filter set.
-
To stimulate NO production, add your agonist of interest (e.g., acetylcholine, bradykinin).
-
Acquire images at regular intervals to monitor the change in fluorescence intensity.
-
-
Controls:
-
Positive Control: Treat a separate group of loaded cells with a known NO donor (e.g., 100 µM SNAP) to confirm that the dye is responsive to NO.
-
Negative Control: Pre-incubate cells with a NOS inhibitor (e.g., 100 µM L-NAME) for 30-60 minutes before adding the agonist to confirm that the observed fluorescence increase is due to NOS-dependent NO production.
-
Autofluorescence Control: Image a sample of unstained cells under the same imaging conditions to determine the level of background autofluorescence.
-
Caption: Experimental Workflow for Live-Cell Imaging.
Protocol 2: Flow Cytometry Analysis of Nitric Oxide in Suspension Cells (e.g., Immune Cells)
This protocol outlines the use of this compound diacetate for the quantitative analysis of NO production in suspension cells, such as lymphocytes or macrophages, using flow cytometry.
Materials:
-
This compound diacetate (stock solution in DMSO)
-
Suspension cells (e.g., peripheral blood mononuclear cells, macrophages)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
NO donor (e.g., Diethylamine NONOate, DEA/NO) as a positive control
-
NO scavenger (e.g., carboxy-PTIO) as a negative control
-
Flow cytometer with a blue laser (488 nm) and a FITC emission filter (e.g., 530/30 nm)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in a suitable buffer.
-
Loading with this compound diacetate:
-
Add this compound diacetate to the cell suspension to a final concentration of 1-10 µM.
-
Incubate for 15-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Wash the cells twice with the buffer to remove excess dye by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and resuspending the cell pellet.
-
-
Stimulation and Controls:
-
Resuspend the cells in fresh buffer.
-
For stimulated samples, add the appropriate agonist.
-
Positive Control: Treat a separate aliquot of loaded cells with an NO donor (e.g., 100 µM DEA/NO).
-
Negative Control: Treat a separate aliquot of loaded cells with an NO scavenger (e.g., 100 µM cPTIO) or a NOS inhibitor.
-
Unstained Control: Have an aliquot of cells that has not been loaded with the dye to set the baseline fluorescence.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer using a 488 nm excitation laser and a standard FITC emission filter (e.g., 530/30 nm).
-
Collect data for a sufficient number of events (e.g., 10,000-20,000 cells).
-
Gate on the cell population of interest based on forward and side scatter properties.
-
Analyze the geometric mean fluorescence intensity (gMFI) of the this compound signal in the different experimental groups.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Weak or No Signal | Insufficient NO production. | Use a positive control (NO donor) to confirm dye activity. Optimize agonist concentration and stimulation time. |
| Incomplete de-esterification of this compound diacetate. | Increase the de-esterification time after washing. | |
| Low dye concentration. | Titrate the this compound diacetate concentration (typically 1-10 µM). | |
| Photobleaching. | Minimize exposure to excitation light. Use a lower laser power or a more sensitive detector. This compound is more photostable than DAF-2. | |
| High Background Fluorescence | Incomplete removal of extracellular dye. | Increase the number and volume of washes after loading. |
| Autofluorescence of cells or medium. | Use a phenol red-free medium for imaging. Acquire an image of unstained cells to determine the autofluorescence level. | |
| Non-specific oxidation of this compound. | Ensure that the experimental conditions do not introduce excessive reactive oxygen species. | |
| Uneven Staining or Cellular Compartmentalization | Dye precipitation. | Ensure the this compound diacetate stock solution is fully dissolved in DMSO before preparing the working solution. |
| Subcellular sequestration of the dye. | Lowering the incubation temperature during loading may reduce compartmentalization. | |
| Artifactual Fluorescence Increase | Reaction with other reactive nitrogen species (RNS). | While this compound is selective for NO, it can react with other RNS. Use appropriate controls, such as NOS inhibitors, to confirm the source of the signal. |
| Phototoxicity leading to cell stress and NO production. | Use the lowest possible excitation light intensity and exposure time. |
References
Application Notes: Measuring Intracellular Nitric Oxide with DAF-FM
Introduction to Intracellular Nitric Oxide (NO) Signaling
Nitric oxide (NO) is a highly reactive, gaseous free radical that acts as a critical signaling molecule in a vast array of physiological and pathophysiological processes.[1][2][3] Produced endogenously by a family of enzymes known as nitric oxide synthases (NOS), NO is involved in the regulation of vascular tone, neurotransmission, and immune responses.[1][3] Given its short half-life and low physiological concentrations, the direct and accurate measurement of intracellular NO is crucial for understanding its complex roles in cellular signaling and for the development of novel therapeutics.
Principle of DAF-FM for NO Detection
4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (this compound diacetate) is a widely used fluorescent probe for the detection and quantification of intracellular nitric oxide. The detection mechanism relies on a two-step process. First, the cell-permeant this compound diacetate passively diffuses across the cell membrane into the cytoplasm. Inside the cell, ubiquitous intracellular esterases cleave the diacetate groups, converting the molecule into the cell-impermeant this compound. This trapping mechanism ensures the accumulation of the probe within the cell.
This compound itself is essentially non-fluorescent. However, in the presence of nitric oxide and oxygen, this compound undergoes an irreversible reaction to form a highly fluorescent triazole derivative (this compound-T). The resulting fluorescence intensity is directly proportional to the concentration of NO, allowing for the sensitive detection of intracellular NO production.
Advantages of this compound
This compound offers several key advantages over other nitric oxide indicators, such as its predecessor DAF-2:
-
High Sensitivity: this compound has a low detection limit for NO, in the nanomolar range.
-
Significant Fluorescence Enhancement: Upon reacting with NO, the fluorescence quantum yield of this compound increases approximately 160-fold.
-
Photostability: The fluorescent product of this compound is more photostable than that of DAF-2, allowing for longer imaging times.
-
pH Insensitivity: The fluorescence of the this compound triazole is stable over a wide pH range (pH > 5.5), which is a significant advantage for biological experiments where pH can fluctuate.
Quantitative Data for this compound
The following table summarizes the key quantitative properties of this compound and its diacetate form.
| Property | Value | Reference |
| This compound Diacetate Molecular Weight | 496.42 g/mol | |
| Excitation Maximum (post-reaction) | ~495 nm | |
| Emission Maximum (post-reaction) | ~515 nm | |
| Fluorescence Quantum Yield (this compound) | ~0.005 | |
| Fluorescence Quantum Yield (this compound-T) | ~0.81 | |
| Fluorescence Increase upon NO reaction | ~160-fold | |
| NO Detection Limit | ~3 nM | |
| Recommended Loading Concentration | 1 - 10 µM | |
| Recommended Loading Time | 20 - 60 minutes |
Diagrams and Visualizations
Caption: Mechanism of intracellular NO detection using this compound diacetate.
Caption: Experimental workflow for measuring intracellular NO with this compound.
Caption: Simplified eNOS-mediated nitric oxide signaling pathway in vasodilation.
Experimental Protocols
Reagent Preparation
This compound Diacetate Stock Solution (5 mM):
-
Bring the vial of this compound diacetate powder and anhydrous Dimethyl Sulfoxide (DMSO) to room temperature.
-
To prepare a 5 mM stock solution, dissolve 1 mg of this compound diacetate (MW: 496.42) in 0.4 mL of high-quality anhydrous DMSO.
-
Vortex the solution thoroughly until the dye is completely dissolved.
-
Store the stock solution in aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Cell Loading Protocol
This protocol is a general guideline. Optimal conditions, including probe concentration and incubation time, should be determined empirically for each cell type and experimental setup.
For Adherent Cells:
-
Plate cells on a suitable culture dish or coverslip and grow to the desired confluency.
-
Prepare a loading buffer by diluting the 5 mM this compound diacetate stock solution into a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or serum-free medium) to a final working concentration of 1-10 µM.
-
Note: Buffers containing serum or phenol red may interfere with the fluorescence and should be used with caution. If serum must be used, it should be heat-inactivated to reduce esterase activity.
-
-
Remove the culture medium from the cells and wash once with the physiological buffer.
-
Add the loading buffer containing this compound diacetate to the cells.
-
Incubate for 20-60 minutes at 37°C, protected from light.
-
Wash the cells twice with fresh, warm physiological buffer to remove any excess probe.
-
Add fresh buffer or medium and incubate for an additional 15-30 minutes to allow for complete de-esterification of the probe within the cells.
-
The cells are now ready for stimulation and imaging.
For Suspension Cells:
-
Harvest cells and adjust the cell density to approximately 1 x 10⁶ cells/mL in a suitable physiological buffer.
-
Add the 5 mM this compound diacetate stock solution to the cell suspension to achieve a final working concentration of 1-10 µM and mix immediately.
-
Incubate the cell suspension for 15-60 minutes at 37°C, protected from light.
-
Centrifuge the cells to pellet them and discard the supernatant.
-
Wash the cells by resuspending the pellet in fresh, warm buffer and centrifuging again. Repeat this wash step once or twice.
-
Resuspend the final cell pellet in the desired analysis buffer for stimulation and data acquisition.
Fluorescence Measurement
Fluorescence Microscopy:
-
Mount the coverslip with loaded cells onto a microscope slide.
-
Excite the cells using a light source with a wavelength of approximately 488-495 nm.
-
Collect the emitted fluorescence at approximately 515 nm using a standard FITC filter set.
-
Capture images before (baseline) and after applying a stimulus known to induce NO production.
-
Quantify the change in fluorescence intensity in regions of interest (ROIs) corresponding to individual cells or cell populations.
Flow Cytometry:
-
Use a flow cytometer equipped with a blue laser (488 nm) for excitation.
-
Detect the fluorescence signal using a filter appropriate for FITC or GFP (e.g., a 530/30 nm bandpass filter).
-
Analyze at least 10,000 gated events per sample to ensure statistical significance.
-
Record the mean fluorescence intensity of the cell population before and after stimulation.
Controls
To ensure the specificity of the fluorescent signal, appropriate controls are essential.
-
Positive Control: Treat this compound loaded cells with an NO donor, such as S-Nitroso-N-acetyl-DL-penicillamine (SNAP) or Diethylamine NONOate (DEA NONOate), to confirm that the probe is responsive to NO.
-
Negative Control: Pre-incubate cells with an NOS inhibitor, such as Nω-Nitro-L-arginine methyl ester hydrochloride (L-NAME), before stimulation to verify that the observed fluorescence increase is due to NOS-dependent NO production.
-
Autofluorescence Control: Prepare a sample of cells that have not been loaded with this compound diacetate to measure the background autofluorescence of the cells under the same instrument settings.
References
Application Notes and Protocols for DAF-FM Imaging in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-amino-5-methylamino-2′,7′-difluorofluorescein diacetate (DAF-FM DA) for imaging nitric oxide (NO) in primary neuron cultures. These guidelines are intended to assist researchers in neuroscience and drug development in the reliable detection and quantification of NO, a critical signaling molecule in the nervous system.
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathophysiological processes in the nervous system, including neurotransmission, synaptic plasticity, and neurotoxicity.[1] Its detection and quantification in live neurons are crucial for understanding its complex roles. This compound diacetate is a cell-permeable dye that, upon entry into cells, is deacetylated by intracellular esterases to the NO-sensitive indicator this compound.[2][3] In the presence of NO and oxygen, this compound is converted to a highly fluorescent triazole derivative, providing a robust signal for imaging.[4][5] This application note details the methodology for using this compound to visualize and measure NO production in primary neuronal cultures.
Key Applications
-
Monitoring endogenous NO production in response to neuronal activation.
-
Investigating the role of NO in synaptic plasticity (e.g., long-term potentiation and depression).
-
Screening compounds that modulate nitric oxide synthase (NOS) activity.
-
Assessing the involvement of NO in excitotoxicity and neurodegenerative disease models.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound imaging experiments in primary neuron cultures, compiled from various established protocols.
Table 1: this compound Diacetate Loading Parameters for Primary Neurons
| Parameter | Recommended Range | Key Considerations |
| This compound DA Concentration | 2 - 10 µM | Higher concentrations can lead to increased background fluorescence and potential cytotoxicity. Optimal concentration should be determined empirically for each primary culture type and experimental condition. |
| Loading Time | 15 - 60 minutes | Longer incubation times may increase dye compartmentalization. A 20-30 minute loading period is often sufficient. |
| Loading Temperature | 37°C | Incubation at 37°C facilitates enzymatic de-esterification of this compound diacetate to its active form, this compound. |
| De-esterification Time | 15 - 30 minutes | An additional incubation period after washing allows for complete conversion of the diacetate form to the cell-impermeant this compound. |
| Imaging Medium | Phenol red-free medium | Phenol red can contribute to background fluorescence and should be avoided in the imaging buffer. |
Table 2: Spectral Properties and Imaging Parameters for this compound
| Parameter | Value | Notes |
| Excitation Maximum | ~495 nm | Compatible with standard FITC/GFP filter sets. |
| Emission Maximum | ~515 nm | |
| Quantum Yield (NO-bound) | ~0.81 | Results in a ~160-fold increase in fluorescence upon reacting with NO. |
| Detection Limit | ~3 nM | This compound is a highly sensitive probe for NO. |
| Photostability | Moderate | More photostable than its predecessor, DAF-2. However, it is still susceptible to photobleaching. Minimize exposure times and laser power to reduce phototoxicity and photobleaching. |
Signaling Pathways and Experimental Workflow
Nitric Oxide Signaling Pathway in Neurons
Nitric oxide is synthesized in neurons primarily by neuronal nitric oxide synthase (nNOS). The activation of nNOS is typically triggered by an influx of calcium ions (Ca²⁺), often through NMDA receptors, which then binds to calmodulin (CaM). The activated Ca²⁺/CaM complex stimulates nNOS to produce NO from L-arginine. NO, being a small and uncharged molecule, can then diffuse across membranes to act on nearby cells. A major target of NO is soluble guanylyl cyclase (sGC), which, upon activation, produces cyclic guanosine monophosphate (cGMP). cGMP, in turn, can modulate the activity of various downstream targets, including protein kinases and ion channels.
This compound Imaging Experimental Workflow
The general workflow for this compound imaging in primary neuron cultures involves several key stages, from cell preparation to data analysis. Proper execution of each step is critical for obtaining reliable and reproducible results.
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Cultures
This protocol is adapted from established methods for isolating and culturing embryonic rodent cortical neurons.
Materials:
-
Timed-pregnant rodent (e.g., E17 rat)
-
Dissection medium (e.g., Hanks' Balanced Salt Solution (HBSS) with 2.5 mM HEPES)
-
Digestion solution (e.g., Papain-based)
-
Cortical media (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine and laminin-coated coverslips
-
Sterile dissection tools
Procedure:
-
Prepare poly-D-lysine and laminin-coated coverslips by incubating them with 0.1 mg/ml poly-D-lysine and 0.01 mg/ml laminin overnight at 37°C.
-
Sacrifice a timed-pregnant rodent according to institutionally approved ethical procedures.
-
Dissect the cortices from the embryonic brains in ice-cold dissection medium, carefully removing the meninges.
-
Digest the cortical tissue with a papain solution at 37°C for approximately 25 minutes.
-
Inhibit the digestion with fetal bovine serum (FBS) and wash the tissue multiple times with warm cortical media.
-
Gently dissociate the tissue by trituration through a 10ml pipette.
-
Pass the cell suspension through a 40 µM cell strainer to obtain a single-cell suspension.
-
Determine the cell concentration using a hemocytometer and plate the neurons onto the coated coverslips at the desired density (e.g., 200,000 cells per coverslip).
-
Culture the neurons in a 37°C, 5% CO₂ incubator.
Protocol 2: this compound Staining and Imaging of Nitric Oxide
This protocol outlines the steps for loading primary neurons with this compound diacetate and subsequent imaging.
Materials:
-
Primary neuron cultures on coverslips (e.g., 4 days in vitro)
-
This compound diacetate (stock solution in anhydrous DMSO)
-
Phenol red-free imaging buffer (e.g., DMEM or HBSS)
-
Fluorescence microscope (widefield or confocal) with appropriate filter sets (Excitation: ~490 nm, Emission: ~515 nm)
Procedure:
-
Prepare a 2 mM working stock solution of this compound diacetate in DMSO. This stock should be protected from light and can be stored at -20°C.
-
On the day of the experiment, dilute the this compound diacetate stock solution to a final concentration of 2-10 µM in pre-warmed, phenol red-free imaging buffer.
-
Remove the culture medium from the primary neurons and replace it with the this compound diacetate loading solution.
-
Incubate the cells for 15-30 minutes at 37°C and 5% CO₂.
-
Wash the cells three times with pre-warmed imaging buffer to remove excess probe.
-
Add fresh imaging buffer and incubate for an additional 15 minutes at 37°C to allow for complete de-esterification of the dye.
-
Mount the coverslip onto the microscope stage.
-
Acquire a baseline fluorescence image (F₀) before applying any stimulus.
-
Introduce the experimental stimulus (e.g., neurotransmitter, ionophore, or electrical stimulation).
-
Capture time-lapse fluorescence images (F) to monitor the change in this compound fluorescence over time. Limit exposure times to minimize phototoxicity and photobleaching.
Protocol 3: Data Analysis
Procedure:
-
Define regions of interest (ROIs) around individual neuronal cell bodies or specific subcellular compartments.
-
Measure the mean fluorescence intensity of each ROI for each time point.
-
Subtract the background fluorescence from each measurement.
-
Normalize the fluorescence intensity data by expressing it as a ratio of the change in fluorescence to the initial fluorescence (ΔF/F₀ = (F - F₀) / F₀).
-
Plot the normalized fluorescence intensity over time to visualize the dynamics of NO production.
Troubleshooting
-
High Background Fluorescence:
-
Reduce this compound diacetate concentration or loading time.
-
Ensure complete washing to remove extracellular dye.
-
Use phenol red-free imaging medium.
-
-
No or Weak Signal:
-
Confirm that the experimental stimulus is capable of inducing NO production in your cell type.
-
Check the viability of the primary neurons.
-
Ensure that the this compound diacetate has been properly stored and is not degraded.
-
Verify the functionality of the microscope's light source and filter sets.
-
-
Phototoxicity/Photobleaching:
-
Reduce the intensity and duration of the excitation light.
-
Decrease the frequency of image acquisition.
-
Use a more sensitive camera to allow for shorter exposure times.
-
Concluding Remarks
This compound imaging is a powerful technique for studying the dynamics of nitric oxide signaling in primary neuron cultures. By following the detailed protocols and considering the quantitative parameters outlined in this application note, researchers can obtain reliable and reproducible data to advance our understanding of the multifaceted roles of NO in the nervous system. Careful optimization of experimental conditions for specific primary culture types and experimental questions is essential for success.
References
- 1. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. DAF FM diacetate | Fluorescent Cell Indicators and Sensors | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic analysis of this compound activation by NO: Toward calibration of a NO-sensitive fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nitric Oxide Detection in Tissue Slices using Daf-FM Diacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the fluorescent detection of nitric oxide (NO) in viable tissue slices using 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (Daf-FM DA). These guidelines are intended to assist researchers in neuroscience, pharmacology, and other fields in visualizing and quantifying NO production with high spatial and temporal resolution.
Introduction
Nitric oxide is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including neurotransmission, vascular regulation, and immune responses.[1] Its transient nature and low physiological concentrations, however, make its direct detection challenging. This compound DA is a cell-permeable dye that serves as a highly sensitive fluorescent probe for NO.[1][2] Once inside the cell, it is deacetylated by intracellular esterases to the cell-impermeant this compound, which upon reacting with NO, forms a fluorescent benzotriazole derivative.[1][2] This reaction results in a significant increase in fluorescence intensity, allowing for the visualization of NO production in real-time.
Principle of Detection
The detection of nitric oxide using this compound DA involves a two-step process. First, the non-fluorescent and cell-permeable this compound DA passively diffuses across the cell membrane into the tissue slice. Inside the cells, ubiquitous intracellular esterases cleave the diacetate groups, converting this compound DA into the polar, cell-impermeant this compound. This molecule is now trapped within the cells. In the presence of NO and oxygen, this compound is converted to the highly fluorescent triazole derivative, this compound-T. The fluorescence intensity of this compound-T is directly proportional to the concentration of NO.
Figure 1. Mechanism of intracellular NO detection by this compound DA.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound DA in tissue slices, compiled from various sources.
| Parameter | Recommended Value | Notes |
| This compound DA Concentration | 1 - 10 µM | Optimal concentration should be determined empirically for each tissue type. |
| Incubation Time | 20 - 60 minutes | Longer incubation may be necessary for thicker slices to ensure adequate penetration. |
| Incubation Temperature | 33 - 37°C | Physiological temperatures are generally preferred for maintaining tissue viability. |
| De-esterification Time | 15 - 30 minutes | An additional incubation period after removing excess probe to allow for complete de-esterification. |
| Slice Thickness | 300 - 350 µm | Common thickness for acute brain slice preparations. |
| Optical Properties | Wavelength (nm) |
| Excitation Maximum | ~495 nm |
| Emission Maximum | ~515 nm |
Experimental Protocols
I. Preparation of Acute Tissue Slices (Example: Brain Slices)
Maintaining the viability of tissue slices is paramount for obtaining meaningful data. The following is a generalized protocol for preparing acute brain slices.
Materials:
-
Anesthetized animal (e.g., rodent)
-
Vibrating microtome (vibratome)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Ice-cold cutting solution (e.g., NMDG-based or sucrose-based ACSF)
-
Artificial cerebrospinal fluid (ACSF) for incubation and recording
-
Recovery chamber
Protocol:
-
Anesthetize the animal according to an approved institutional protocol.
-
Perfuse the animal transcardially with ice-cold, carbogenated cutting solution.
-
Rapidly dissect the brain and place it in the ice-cold, carbogenated cutting solution.
-
Mount the brain on the vibratome stage and immerse it in the ice-cold, carbogenated cutting solution.
-
Cut slices to the desired thickness (e.g., 300 µm).
-
Transfer the slices to a recovery chamber containing ACSF at 32-34°C, continuously bubbled with carbogen, for at least 1 hour before proceeding with this compound DA loading.
II. This compound DA Loading Protocol for Tissue Slices
Materials:
-
Viable tissue slices in ACSF
-
This compound DA stock solution (1-10 mM in anhydrous DMSO)
-
ACSF (pre-warmed to the desired incubation temperature)
-
Light-protected incubation chamber
Protocol:
-
Prepare a fresh working solution of this compound DA by diluting the DMSO stock solution into pre-warmed ACSF to a final concentration of 1-10 µM. It is crucial to prepare this solution immediately before use.
-
Transfer the tissue slices from the recovery chamber to the this compound DA working solution in a light-protected incubation chamber.
-
Incubate the slices for 30-60 minutes at 33-37°C, with continuous carbogenation. The optimal incubation time will depend on the tissue type and thickness and should be determined empirically.
-
After incubation, wash the slices by transferring them to fresh, pre-warmed ACSF for 15-30 minutes. This step removes excess probe and allows for complete de-esterification of the intracellular this compound DA.
-
The slices are now loaded and ready for imaging.
Figure 2. Experimental workflow for this compound DA loading and imaging in tissue slices.
III. Fluorescence Microscopy and Data Acquisition
Equipment:
-
Upright or inverted fluorescence microscope equipped with a camera sensitive to low light levels.
-
Filter set appropriate for fluorescein/FITC (Excitation: ~490 nm, Emission: ~515 nm).
-
For confocal microscopy, a 488 nm laser line can be used for excitation.
Protocol:
-
Transfer a loaded tissue slice to the recording chamber on the microscope stage, continuously perfused with carbogenated ACSF at a physiological temperature.
-
Locate the region of interest using brightfield or DIC optics.
-
Switch to fluorescence illumination to visualize this compound fluorescence. Minimize exposure time and light intensity to reduce phototoxicity and photobleaching.
-
Acquire baseline fluorescence images before applying any stimuli.
-
Apply experimental treatments (e.g., drugs, electrical stimulation) to induce NO production.
-
Record time-lapse images to monitor changes in fluorescence intensity over time.
-
For quantitative analysis, measure the fluorescence intensity in defined regions of interest (ROIs) and express the change as a ratio relative to the baseline fluorescence (ΔF/F₀).
Important Considerations and Troubleshooting
-
Probe Specificity: While this compound is highly selective for NO, it can also react with other reactive nitrogen species. It is advisable to use NO synthase inhibitors (e.g., L-NAME) or NO scavengers (e.g., cPTIO) as negative controls to confirm the specificity of the fluorescent signal.
-
Phototoxicity and Photobleaching: this compound is susceptible to photobleaching. Use neutral density filters to minimize excitation light intensity and keep exposure times as short as possible.
-
Autofluorescence: Some tissues may exhibit endogenous fluorescence. It is important to acquire images of unstained control slices to assess the level of autofluorescence.
-
Probe Compartmentalization: In some cases, the dye may accumulate in subcellular organelles. Lowering the incubation temperature may help to reduce compartmentalization.
-
Tissue Viability: The health of the tissue slice is critical for reliable results. Ensure proper slicing technique and continuous oxygenation of all solutions.
By following these detailed protocols and considering the key variables, researchers can effectively utilize this compound DA to investigate the intricate roles of nitric oxide in complex biological systems.
References
Illuminating Nitric Oxide In Vivo: A Guide to Detection with DAF-FM
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule implicated in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses. Its transient nature and low physiological concentrations, however, make its direct in vivo detection challenging. Diaminofluorescein-FM (DAF-FM), a fluorescent probe, has emerged as a valuable tool for researchers to visualize and quantify NO production in living systems. This document provides detailed application notes and protocols for the use of this compound in in vivo nitric oxide detection, tailored for professionals in research and drug development.
This compound diacetate, the cell-permeant precursor, readily crosses cellular membranes.[1] Once inside the cell, intracellular esterases cleave the diacetate groups, trapping the now NO-reactive this compound.[1] In the presence of nitric oxide and oxygen, this compound is converted to a highly fluorescent triazole derivative, exhibiting a significant increase in fluorescence intensity.[1][2][3] This property allows for the sensitive detection of NO production in real-time.
Key Advantages of this compound:
-
High Sensitivity: this compound can detect nanomolar concentrations of nitric oxide.
-
Photostability: The fluorescent product of this compound is more photostable compared to its predecessor, DAF-2, allowing for longer imaging sessions.
-
pH Insensitivity: The fluorescence of the this compound-NO adduct is stable over a wide pH range (above 5.5).
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound and its diacetate form.
| Parameter | Value | References |
| Excitation Maximum (λex) | ~495 nm | |
| Emission Maximum (λem) | ~515 nm | |
| Quantum Yield (unreacted) | ~0.005 | |
| Quantum Yield (reacted with NO) | ~0.81 (~160-fold increase) | |
| Detection Limit | ~3 nM |
| Parameter | Value | References |
| Formulation | Stock solution in anhydrous DMSO | |
| Stock Concentration | ~5 mM | |
| Storage | -20°C, desiccated and protected from light |
Signaling Pathways and Experimental Workflows
Nitric Oxide Synthase (NOS) Signaling Pathway
Nitric oxide is primarily synthesized by a family of enzymes called nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO. There are three main isoforms: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). The activity of nNOS and eNOS is calcium/calmodulin-dependent, while iNOS activity is largely calcium-independent.
References
Application Notes and Protocols for Studying Endothelial Cell NO Production Using DAF-FM
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM) and its diacetate form (this compound diacetate) in the investigation of nitric oxide (NO) production in endothelial cells. This document includes comprehensive experimental protocols, quantitative data summaries, and diagrams of relevant signaling pathways to facilitate the application of this technology in research and drug development.
Introduction to this compound in Endothelial NO Detection
Nitric oxide is a critical signaling molecule in the cardiovascular system, primarily produced by endothelial nitric oxide synthase (eNOS) in endothelial cells. It plays a key role in vasodilation, inhibition of platelet aggregation, and prevention of inflammation. Dysregulation of NO production is implicated in various cardiovascular diseases.
This compound is a fluorescent probe widely used for the detection and quantification of NO.[1][2] The cell-permeable this compound diacetate readily diffuses across the cell membrane.[3] Once inside the cell, intracellular esterases cleave the diacetate groups, trapping the essentially non-fluorescent this compound. In the presence of NO and oxygen, this compound is converted to a highly fluorescent triazole derivative, this compound T. The resulting fluorescence intensity is proportional to the concentration of NO, allowing for both qualitative visualization and quantitative measurement of endothelial NO production.
Key Applications
-
Screening of compounds that modulate eNOS activity.
-
Investigating the impact of disease models (e.g., hyperglycemia) on endothelial NO production.
-
Elucidating signaling pathways that regulate eNOS activation and NO synthesis.
-
Assessing endothelial dysfunction in preclinical studies.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing this compound to measure NO production in endothelial cells under various conditions.
Table 1: this compound Diacetate Concentration and Incubation Parameters
| Cell Type | This compound Diacetate Concentration (µM) | Incubation Time (min) | Incubation Temperature (°C) | De-esterification Time (min) | Reference |
| Pulmonary Artery Endothelial Cells (PAOECs) | 10 | 30 | 37 | 15 | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 5 | 40 | 37 | 30 | |
| Rat Aortic Endothelial Cells | 2.5 | 3 (during measurement) | Not Specified | Not Specified | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 10 | 30 | 37 | Not Specified | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 5 | 30 | Not Specified | Not Specified |
Table 2: Agonist-Stimulated NO Production in Endothelial Cells
| Cell Type | Agonist | Agonist Concentration | Fold Increase in this compound Fluorescence (approx.) | Reference |
| Rat Aortic Endothelial Cells | Acetylcholine (ACh) | 10 - 1000 µM | Dose-dependent increase | |
| Lung Microvascular Endothelial Cells | Acetylcholine (ACh) | 1 µM | Significant increase over baseline | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Bradykinin | Not Specified | Increase observed | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | A23187 (Calcium Ionophore) | Dose-dependent | Dose-dependent increase |
Table 3: Inhibition of Endothelial NO Production
| Cell Type | Inhibitor | Inhibitor Concentration | Effect on this compound Fluorescence | Reference |
| Aortic Endothelial Cells | L-NAME | 100 nM | Decreased fluorescence | |
| Rat Aortic Endothelial Cells | L-NAME | Not Specified | Inhibition of ACh-stimulated NO generation | |
| Rat Venules | L-NMMA | 500 µM | Reduced DAF-2T formation | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | High Glucose | 30 mmol/L | Decreased fluorescence |
Experimental Protocols
Protocol 1: In Vitro Measurement of Intracellular NO in Cultured Endothelial Cells
This protocol is adapted from methodologies used for HUVECs and other endothelial cell lines.
Materials:
-
Endothelial cells (e.g., HUVECs) cultured on glass-bottom dishes or microplates.
-
This compound diacetate (stock solution in DMSO).
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or cell culture medium without phenol red.
-
Agonists (e.g., Acetylcholine, Bradykinin, VEGF) and inhibitors (e.g., L-NAME) of eNOS.
-
Fluorescence microscope or microplate reader with appropriate filters (Excitation/Emission: ~495 nm / ~515 nm).
Procedure:
-
Cell Preparation: Seed endothelial cells on a suitable imaging plate and culture until they reach the desired confluency.
-
This compound Loading:
-
Prepare a fresh working solution of this compound diacetate in a suitable buffer (e.g., HBSS) at a final concentration of 5-10 µM.
-
Remove the culture medium from the cells and wash once with the buffer.
-
Add the this compound diacetate working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing and De-esterification:
-
Remove the this compound diacetate solution and wash the cells twice with fresh buffer to remove any extracellular probe.
-
Add fresh buffer or medium to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the intracellular probe.
-
-
Stimulation and Measurement:
-
Acquire a baseline fluorescence reading (F₀).
-
Add the desired agonist or inhibitor to the cells.
-
Immediately begin recording the fluorescence intensity (F) over time using a fluorescence microscope or plate reader.
-
-
Data Analysis:
-
The change in fluorescence is typically represented as the ratio F/F₀ to normalize for variations in cell number and dye loading.
-
Protocol 2: Negative Control for this compound Assay
To ensure the observed fluorescence changes are specific to NO, a negative control using an eNOS inhibitor is crucial.
Procedure:
-
Follow steps 1-3 of Protocol 1.
-
Prior to adding the agonist, pre-incubate a subset of the cells with an eNOS inhibitor, such as L-NAME (100 µM), for 30-60 minutes.
-
Proceed with agonist stimulation and fluorescence measurement as described in step 4 of Protocol 1. The fluorescence increase in the L-NAME-treated cells should be significantly blunted compared to the untreated cells.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in endothelial NO production and the general experimental workflow for using this compound.
References
- 1. Improved measurements of intracellular nitric oxide in intact microvessels using 4,5-diaminofluorescein diacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic analysis of this compound activation by NO: Toward calibration of a NO-sensitive fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
How to reduce Daf-FM photobleaching during imaging
Welcome to the technical support center for DAF-FM imaging. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize photobleaching and acquire high-quality fluorescence images of nitric oxide (NO) in your experiments.
Troubleshooting Guide: Reducing this compound Photobleaching
Photobleaching, the irreversible photochemical destruction of a fluorophore, is a common challenge in fluorescence microscopy. Here are some targeted strategies to mitigate this compound photobleaching during your imaging experiments.
Issue: Rapid loss of this compound fluorescence signal during imaging.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excessive Illumination Intensity | Reduce the laser or lamp power to the lowest level that provides an adequate signal-to-noise ratio (SNR).[1][2] Use neutral density filters to attenuate the excitation light without changing its spectral properties.[1][3] | Slower rate of photobleaching, extending the imaging time. |
| Prolonged Exposure Time | Decrease the camera exposure time to the minimum required for a clear image.[1] For time-lapse imaging, increase the interval between acquisitions. | Reduced cumulative light exposure, preserving the fluorescent signal over time. |
| Oxygen-Mediated Photodamage | For live-cell imaging, consider using a live-cell compatible antifade reagent. For fixed cells, use a mounting medium containing an antifade agent. | Scavenging of reactive oxygen species (ROS) that contribute to photobleaching, thereby stabilizing the this compound signal. |
| Suboptimal Dye Concentration | Use the lowest possible concentration of this compound diacetate that yields a sufficient fluorescent signal. A typical starting range is 1-10 µM. | Minimized background fluorescence and reduced potential for dye-induced phototoxicity, which can exacerbate photobleaching. |
| Inappropriate Imaging Buffer | Avoid buffers containing phenol red or bovine serum albumin (BSA), as they can affect fluorescence. For live-cell imaging, use a medium with reduced riboflavin and pyridoxal content. | A more stable fluorescent signal with reduced background interference. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it detect nitric oxide?
This compound (4-amino-5-methylamino-2',7'-difluorofluorescein) is a fluorescent dye used to detect nitric oxide (NO). Its diacetate form (this compound diacetate) is cell-permeant and can be loaded into live cells. Inside the cell, intracellular esterases cleave the diacetate groups, trapping the now weakly fluorescent this compound. In the presence of NO and oxygen, this compound is converted to a highly fluorescent triazole derivative (this compound T). This increase in fluorescence can be measured to indicate the presence of NO.
Q2: What are the spectral properties of this compound?
The excitation and emission maxima of the NO-adduct of this compound are approximately 495 nm and 515 nm, respectively. These wavelengths are similar to those of fluorescein (FITC), allowing the use of standard FITC filter sets.
Q3: How can I optimize the this compound diacetate loading protocol?
Optimal loading conditions should be determined empirically for your specific cell type and experimental setup. A general starting point is to incubate cells with 1-10 µM this compound diacetate for 20-60 minutes at 37°C. After loading, wash the cells with fresh buffer and incubate for an additional 15-30 minutes to allow for complete de-esterification of the dye.
Q4: Are there any alternatives to this compound that are more photostable?
While this compound is considered more photostable than its predecessor, DAF-2, all fluorescent dyes are susceptible to photobleaching to some extent. Newer generations of fluorescent NO indicators may offer improved photostability. It is recommended to consult the literature and manufacturer's specifications for the most up-to-date options.
Experimental Protocols
Protocol 1: General Live-Cell Imaging with this compound to Minimize Photobleaching
-
Cell Preparation: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.
-
This compound diacetate Loading:
-
Prepare a 1-10 µM working solution of this compound diacetate in a suitable buffer (e.g., HBSS). Prepare this solution fresh for each experiment.
-
Remove the culture medium and wash the cells once with the buffer.
-
Incubate the cells with the this compound diacetate working solution for 20-60 minutes at 37°C, protected from light.
-
-
Washing and De-esterification:
-
Wash the cells twice with fresh buffer to remove excess probe.
-
Add fresh buffer or medium and incubate for an additional 15-30 minutes to allow for complete de-esterification.
-
-
Imaging:
-
Minimize Light Exposure: Locate the region of interest using transmitted light or low-intensity fluorescence.
-
Optimize Imaging Settings:
-
Use the lowest possible excitation intensity that provides a detectable signal.
-
Use the shortest possible exposure time.
-
If acquiring a time-lapse series, use the longest possible interval between frames.
-
-
Use Antifade Reagents: For prolonged imaging, consider adding a live-cell compatible antifade reagent like ProLong Live Antifade Reagent to the imaging medium.
-
Acquire images using a filter set appropriate for FITC (excitation ~495 nm, emission ~515 nm).
-
Visualizations
Caption: this compound activation pathway for nitric oxide detection.
Caption: Workflow for minimizing this compound photobleaching.
References
Technical Support Center: Optimizing DAF-FM Experiments
Welcome to the technical support center for improving signal-to-noise ratio in Diaminofluorescein-FM (DAF-FM) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the quality of your nitric oxide (NO) detection assays.
Troubleshooting Guide
Low signal-to-noise ratio is a frequent challenge in this compound experiments. The following table summarizes common issues, their potential causes, and recommended solutions to help you optimize your results.
| Problem | Potential Causes | Solutions & Recommendations |
| Weak or No Fluorescence Signal | 1. Low Nitric Oxide (NO) Production: The cells may not be producing enough NO to be detected. 2. Inefficient Dye Loading: this compound DA may not be effectively entering the cells. 3. Incomplete Hydrolysis: Intracellular esterases may not be efficiently cleaving the diacetate groups from this compound DA to its active form, this compound.[1][2] 4. Dye Leakage: The active this compound probe may be leaking from the cells after loading.[3] 5. Incorrect Filter Sets: The excitation and emission filters on the microscope or plate reader may not be optimal for this compound. | 1. Use a Positive Control: Treat cells with a known NO donor, such as DEA NONOate (10 µM for 30 minutes), to confirm the dye is working.[1] 2. Optimize Dye Concentration: Titrate this compound DA concentration, typically in the range of 1-10 µM.[1] 3. Optimize Incubation Time and Temperature: Incubate with this compound DA for 30-60 minutes at 37°C. For cells with low esterase activity, a longer incubation (an additional 30-60 minutes) may be necessary. 4. Post-Loading Incubation: After washing out the excess dye, incubate cells for an additional 15-30 minutes to allow for complete de-esterification and to improve dye retention. 5. Verify Instrument Settings: Use filter sets appropriate for FITC or fluorescein. This compound has an excitation/emission maximum of approximately 495/515 nm. |
| High Background Fluorescence | 1. Autofluorescence: Cells or media components may be naturally fluorescent at the excitation/emission wavelengths of this compound. 2. Incomplete Washing: Residual extracellular this compound DA can be hydrolyzed by extracellular esterases, leading to background signal. 3. Media Components: Phenol red, serum, and BSA in the imaging buffer can increase background fluorescence. 4. Photobleaching of Other Fluorophores: If performing multi-color imaging, photobleaching of other dyes can sometimes increase background in the green channel. | 1. Image Unstained Cells: Acquire images of unstained cells under the same imaging conditions to determine the level of autofluorescence. 2. Thorough Washing: Ensure cells are washed sufficiently after loading to remove all extracellular dye. 3. Use Appropriate Buffers: Use a phenol red-free and serum-free buffer for the final imaging step. If serum must be used, it should be heat-inactivated. 4. Sequential Imaging: When using multiple fluorescent probes, acquire images sequentially to minimize bleed-through and photobleaching-induced artifacts. |
| Signal Instability & Photobleaching | 1. Phototoxicity: High-intensity excitation light can damage cells, leading to artifacts and a decrease in signal. 2. Photobleaching: this compound, like many fluorophores, is susceptible to photobleaching upon prolonged exposure to excitation light. However, the NO adduct of this compound is significantly more photostable than that of DAF-2. 3. Dye Compartmentalization: The dye may accumulate in subcellular organelles, leading to non-uniform signal distribution. | 1. Minimize Light Exposure: Use the lowest possible excitation intensity and exposure time that provides a detectable signal. 2. Use Antifade Reagents: If imaging fixed cells, use a mounting medium containing an antifade reagent. 3. Optimize Imaging Temperature: Lowering the incubation temperature during imaging can sometimes reduce subcellular compartmentalization. |
| Inconsistent or Irreproducible Results | 1. Variability in Dye Loading: Inconsistent dye concentration, incubation time, or temperature can lead to variable results. 2. Cell Health and Density: The physiological state and density of the cells can affect NO production and dye uptake. 3. Light Sensitivity of the Probe: this compound DA is light-sensitive and can degrade if not handled properly. | 1. Standardize Protocol: Strictly adhere to a standardized protocol for all experiments. 2. Monitor Cell Culture: Ensure consistent cell passage number, seeding density, and overall health. 3. Protect Dye from Light: Store this compound DA desiccated and protected from light at -20°C. Prepare working solutions fresh and protect them from light. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of NO detection by this compound?
A1: this compound DA is a cell-permeable molecule that diffuses into the cell. Inside the cell, intracellular esterases cleave the diacetate groups, trapping the now weakly fluorescent this compound. This compound then reacts with an oxidized form of nitric oxide (NO), likely N₂O₃ or NO₂•, to form a highly fluorescent benzotriazole derivative. This reaction is irreversible.
Q2: What is the optimal concentration of this compound DA to use?
A2: The optimal concentration should be determined empirically for your specific cell type and experimental conditions. A good starting range is 1-10 µM. It is recommended to use the minimum dye concentration that yields a sufficient signal-to-noise ratio.
Q3: Can I use this compound in media containing serum and phenol red?
A3: It is recommended to avoid buffers containing serum, BSA, or phenol red during the final imaging step as they can affect the fluorescence of this compound. If serum is necessary, it should be heat-inactivated to reduce esterase activity that could cleave the dye extracellularly.
Q4: How can I be sure the signal I'm detecting is specific to nitric oxide?
A4: To confirm the specificity of the this compound signal for NO, you can use a nitric oxide synthase (NOS) inhibitor (e.g., L-NAME) to see if it reduces the fluorescence signal. Additionally, an NO scavenger like cPTIO can be used to quench the signal. It is also important to be aware that other reactive nitrogen species (RNS) and certain cellular components like ascorbic acid could potentially interact with this compound and contribute to the fluorescent signal.
Q5: How should I store this compound DA?
A5: this compound DA powder should be stored at -20°C, desiccated and protected from light. DMSO stock solutions should also be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles. Working solutions diluted in aqueous buffers should be prepared fresh for each experiment and not stored for later use.
Experimental Protocols
This section provides a detailed methodology for measuring intracellular nitric oxide using this compound DA in cultured cells.
Materials:
-
This compound Diacetate (this compound DA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS) or other suitable physiological buffer (phenol red-free)
-
Cultured cells on coverslips or in a multi-well plate
-
NO donor (e.g., DEA NONOate) for positive control
-
NOS inhibitor (e.g., L-NAME) for negative control
Protocol:
-
Preparation of this compound DA Stock Solution:
-
Bring the this compound DA powder and anhydrous DMSO to room temperature.
-
Prepare a 5-10 mM stock solution of this compound DA in DMSO. Vortex thoroughly to ensure the dye is completely dissolved.
-
Store the stock solution in aliquots at -20°C, protected from light.
-
-
Cell Preparation:
-
Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish, coverslips, or 96-well plate).
-
Before loading, wash the cells once with warm PBS or the imaging buffer.
-
-
This compound DA Loading:
-
Dilute the this compound DA stock solution to a final working concentration of 1-10 µM in pre-warmed, serum-free, and phenol red-free medium or buffer.
-
Remove the wash buffer from the cells and add the this compound DA loading solution.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
-
Washing and De-esterification:
-
Remove the loading solution and wash the cells twice with the imaging buffer to remove any extracellular dye.
-
Add fresh imaging buffer to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Stimulation and Imaging:
-
If applicable, treat the cells with your experimental compounds to stimulate NO production. Include appropriate positive (NO donor) and negative (NOS inhibitor) controls.
-
Image the cells using a fluorescence microscope, plate reader, or flow cytometer with filters appropriate for fluorescein (Excitation: ~495 nm, Emission: ~515 nm).
-
Minimize light exposure to reduce photobleaching and phototoxicity.
-
Visualizations
This compound Signaling Pathway
Caption: Mechanism of intracellular nitric oxide detection by this compound DA.
Experimental Workflow
Caption: Step-by-step workflow for this compound experiments.
Troubleshooting Logic
Caption: A logical approach to troubleshooting this compound experimental issues.
References
Common artifacts in Daf-FM imaging and how to avoid them
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DAF-FM diacetate (this compound DA) for nitric oxide (NO) imaging.
Troubleshooting Guide: Common Artifacts in this compound Imaging
This guide addresses specific issues that may arise during this compound imaging experiments, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Incomplete removal of extracellular this compound DA. 2. Autofluorescence from cells or media components (e.g., phenol red, riboflavin). 3. Reaction of this compound with interfering substances.[1][2] | 1. Ensure thorough washing of cells after loading to remove excess probe.[3][4] 2. Use imaging media without phenol red or serum. If serum is necessary, use heat-inactivated serum.[5] 3. Avoid buffers containing bovine serum albumin (BSA). |
| Weak or No Signal | 1. Insufficient NO production in the sample. 2. Incomplete de-esterification of this compound DA to the active this compound form. 3. Low esterase activity in the cell type being used. 4. Suboptimal loading concentration of this compound DA. | 1. Include a positive control, such as treating cells with an NO donor (e.g., DEA NONOate), to confirm the probe is working. 2. After washing, incubate cells for an additional 15-60 minutes to allow for complete de-esterification. 3. Increase the incubation time to allow for more complete de-esterification. 4. Optimize the this compound DA concentration (typically 1-10 µM) and loading time (15-60 minutes) for your specific cell type. |
| Signal Fades Quickly (Photobleaching) | 1. Excessive exposure to excitation light. 2. High intensity of the excitation light source. | 1. Minimize the duration of light exposure during image acquisition. 2. Reduce the laser power or illumination intensity to the lowest level that provides an adequate signal-to-noise ratio. 3. This compound is more photostable than DAF-2, but care should still be taken. |
| Cellular Damage or Death (Phototoxicity) | 1. Prolonged or high-intensity light exposure can generate reactive oxygen species, leading to cellular stress and damage. | 1. Use the lowest possible excitation light intensity and exposure time. 2. Acquire images at longer intervals if compatible with the experimental design. |
| Uneven or Punctate Staining | 1. Subcellular compartmentalization of the probe. 2. Uneven loading of the dye across the cell population. | 1. Lower the incubation temperature during loading to reduce subcellular compartmentalization. 2. Ensure a homogenous cell suspension during loading and optimize loading conditions. |
| Signal Does Not Correlate with Expected NO Levels | 1. This compound can react with other reactive nitrogen species (RNS) or be influenced by other oxidizing agents. 2. Interference from compounds like ascorbic acid and dehydroascorbic acid. | 1. Use an NO synthase (NOS) inhibitor (e.g., L-NAME) as a negative control to confirm the signal is NO-dependent. 2. Be aware of potential interfering substances in your experimental system. The reaction is not strictly specific to NO. |
Frequently Asked Questions (FAQs)
Probe Preparation and Handling
Q1: How should I prepare and store this compound DA stock solutions?
A1: this compound DA powder should be stored at -20°C, protected from light and moisture. To prepare a stock solution, dissolve the powder in high-quality anhydrous DMSO to a concentration of 1-10 mM. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C. When ready to use, allow the aliquot to warm to room temperature before opening.
Experimental Protocol
Q2: What is a general protocol for loading cells with this compound DA?
A2: A typical protocol involves:
-
Diluting the this compound DA stock solution in a suitable buffer to a final working concentration of 1-10 µM.
-
Incubating the cells with the this compound DA solution for 15-60 minutes at 37°C.
-
Washing the cells to remove the excess probe.
-
Incubating for an additional 15-30 minutes to allow for complete de-esterification of the probe by intracellular esterases.
Q3: What are the optimal excitation and emission wavelengths for this compound?
A3: The reacted this compound probe has an excitation maximum of approximately 495 nm and an emission maximum of around 515 nm, making it compatible with standard FITC filter sets.
Data Interpretation and Controls
Q4: Is the fluorescence intensity of this compound proportional to the NO concentration?
A4: The relationship is complex. The formation of the fluorescent product depends on both NO and oxygen concentrations, and the reaction kinetics are not straightforward. Therefore, this compound is best used for reporting relative changes in NO production rather than for absolute quantification.
Q5: What controls are essential for a this compound imaging experiment?
A5:
-
Positive Control: Treat cells with a known NO donor (e.g., DEA NONOate) to ensure the probe is working correctly.
-
Negative Control: Use an NO synthase (NOS) inhibitor (e.g., L-NAME) to confirm that the observed fluorescence is due to NO production.
-
Unstained Control: Image cells that have not been loaded with this compound DA to assess autofluorescence.
This compound Properties and Specifications
| Property | Value |
| Excitation Maximum | ~495 nm |
| Emission Maximum | ~515 nm |
| Form Supplied | Diacetate (cell-permeant) |
| Active Form | Deacetylated this compound (cell-impermeant) |
| NO Detection Limit | ~3 nM |
| pH Sensitivity | Fluorescence is stable above pH 5.5 |
| Quantum Yield (before NO reaction) | ~0.005 |
| Quantum Yield (after NO reaction) | ~0.81 |
Visualized Workflows and Pathways
Caption: this compound diacetate activation pathway.
Caption: General experimental workflow for this compound imaging.
Caption: Troubleshooting decision tree for this compound imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. bdbiosciences.com [bdbiosciences.com]
Optimizing Daf-FM diacetate loading concentration and time
Welcome to the technical support center for DAF-FM diacetate. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments for detecting intracellular nitric oxide (NO).
Frequently Asked Questions (FAQs)
Q1: What is the optimal loading concentration for this compound diacetate?
A1: The optimal loading concentration for this compound diacetate is cell-type dependent and should be determined empirically. However, a good starting point is a concentration range of 1-10 µM.[1][2] It is generally recommended to use the minimum dye concentration that yields an adequate signal-to-noise ratio.[2] For some cell types, such as endothelial cells, a concentration of 1 µM may be optimal, while for others, like macrophage-like cell lines, a higher concentration of 10-40 µM might be necessary.
Q2: How long should I incubate my cells with this compound diacetate?
A2: A general guideline for incubation time is between 20 and 60 minutes.[1][2] The ideal time can vary depending on the cell type and experimental conditions.
Q3: Is a de-esterification step necessary after loading?
A3: Yes, a de-esterification step is crucial. After washing out the excess probe, incubate the cells for an additional 15-30 minutes in fresh buffer or medium. This allows intracellular esterases to completely cleave the diacetate groups from this compound diacetate, trapping the now NO-reactive this compound inside the cell. For cell types with low esterase activity, this incubation period may need to be extended to 30-60 minutes.
Q4: What is the mechanism of NO detection by this compound diacetate?
A4: this compound diacetate is a cell-permeant molecule that passively diffuses across the cell membrane. Inside the cell, intracellular esterases cleave the diacetate groups, converting it to the cell-impermeant this compound. This compound is essentially non-fluorescent until it reacts with nitric oxide (NO) in the presence of oxygen to form a highly fluorescent benzotriazole derivative.
Q5: What are the excitation and emission wavelengths for this compound?
A5: The excitation and emission maxima for the NO-adduct of this compound are approximately 495 nm and 515 nm, respectively. These wavelengths are similar to those of fluorescein, so filter sets designed for FITC can be used.
Q6: Is this compound diacetate toxic to cells?
A6: At the recommended working concentrations of around 10 µM, significant cytotoxicity has not been observed. However, if you suspect toxicity, it is advisable to lower the concentration.
Q7: How should I prepare and store this compound diacetate?
A7: this compound diacetate should be stored at -20°C, protected from light, and kept in a desiccated environment. To prepare a stock solution, dissolve the powder in high-quality anhydrous DMSO. For example, a 5 mM stock solution can be made by dissolving 1 mg in 0.4 mL of DMSO. For long-term storage, it is best to aliquot the stock solution to minimize freeze-thaw cycles. Working solutions should be prepared fresh for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or weak fluorescence signal | Inefficient loading: Inadequate concentration or incubation time. | Optimize the loading concentration (try a range of 1-10 µM) and incubation time (20-60 minutes). |
| Incomplete de-esterification: Insufficient time for esterase activity. | Increase the de-esterification time to 30-60 minutes after washing. | |
| Low or no NO production: The cells are not producing detectable levels of NO. | Use a positive control, such as treating cells with an NO donor like DEA NONOate (10 µM for 30 minutes), to confirm the probe is working. | |
| Interference from buffer components: Serum, BSA, or phenol red in the buffer can affect fluorescence. | Use a serum-free buffer like Hank's Balanced Salt Solution (HBSS) for loading and imaging. If serum is necessary, it should be heat-inactivated. | |
| High background fluorescence | Excess probe: Incomplete washing of extracellular this compound diacetate. | Ensure thorough washing of cells after the loading step. |
| Autofluorescence: Cells may have endogenous fluorescent components. | Image a set of unstained cells to determine the level of autofluorescence and subtract it from your measurements. | |
| Probe autoxidation: this compound can autoxidize, especially when exposed to light, leading to fluorescence. | Protect the probe from light at all stages of the experiment. | |
| Cell detachment | High probe concentration: Higher concentrations of this compound diacetate can be toxic and cause cells to detach. | Reduce the loading concentration of the probe. |
| Signal not specific to NO | Reaction with other reactive species: this compound can react with other molecules like superoxide and peroxyl radicals, which can produce a similar fluorescent signal. | Consider using scavengers for potentially interfering species to confirm the specificity of the signal to NO. |
| Reaction with ascorbic acid: DAF probes can react with ascorbic acid, leading to a fluorescent product. | Be aware of the components in your media and their potential to react with the probe. |
Experimental Protocols
Standard Cell Loading Protocol
This protocol provides a general guideline. Optimal conditions should be determined for each specific cell type and experimental setup.
-
Cell Preparation: Plate cells in a suitable culture vessel and allow them to adhere overnight.
-
Stock Solution Preparation: Prepare a 5 mM stock solution of this compound diacetate in anhydrous DMSO.
-
Working Solution Preparation: Immediately before use, dilute the stock solution to the desired final concentration (e.g., 5 µM) in a serum-free medium or an appropriate buffer (e.g., HBSS).
-
Cell Loading: Remove the culture medium from the cells and wash once with the serum-free medium/buffer. Add the this compound diacetate working solution to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the loading solution and wash the cells twice with the fresh, pre-warmed medium/buffer to remove any excess probe.
-
De-esterification: Add fresh, pre-warmed medium/buffer to the cells and incubate for an additional 20-30 minutes at 37°C to allow for complete de-esterification.
-
NO Stimulation and Measurement: Treat the cells with your experimental compounds to stimulate NO production. Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer with excitation at ~495 nm and emission at ~515 nm.
Data Summary Tables
Table 1: Recommended Loading Parameters for this compound Diacetate
| Parameter | Recommended Range | Notes |
| Loading Concentration | 1 - 10 µM | Cell-type dependent, empirical optimization is recommended. |
| Loading Time | 20 - 60 minutes | |
| Loading Temperature | 37°C | Lower temperatures may reduce subcellular compartmentalization. |
| De-esterification Time | 15 - 60 minutes | Crucial for trapping the probe intracellularly. |
Table 2: Spectroscopic Properties of this compound
| Property | Wavelength (nm) |
| Excitation Maximum | ~495 |
| Emission Maximum | ~515 |
Visualizations
Caption: A generalized workflow for intracellular nitric oxide detection using this compound diacetate.
Caption: The mechanism of this compound diacetate activation for the detection of nitric oxide within a cell.
References
Navigating the Nuances of Nitric Oxide Detection: A Technical Support Guide for DAF-FM
For Researchers, Scientists, and Drug Development Professionals
The detection of nitric oxide (NO) is a critical aspect of research in numerous fields, from neuroscience to immunology and cardiovascular medicine. 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM) and its diacetate form (this compound DA) are widely utilized fluorescent probes for this purpose. However, their use is not without challenges, and a thorough understanding of their specificity and potential for generating false positives is paramount for accurate data interpretation. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of using this compound in your experiments.
Frequently Asked Questions (FAQs)
1. What is the fundamental mechanism of NO detection by this compound?
This compound is essentially non-fluorescent until it reacts with an oxidized form of nitric oxide, N₂O₃, which is formed from the reaction of NO with oxygen and other molecules.[1][2][3] This reaction converts this compound into a highly fluorescent triazole derivative (this compound T), which can be detected using standard fluorescein filter sets (excitation/emission maxima ~495/515 nm).[1][4] The diacetate form, this compound DA, is a cell-permeable version that, once inside the cell, is cleaved by intracellular esterases to the active this compound probe.
2. What are the known specificity issues with this compound?
While this compound is a valuable tool, it is not entirely specific for nitric oxide. Several factors can lead to fluorescence that is independent of NO, resulting in false positives. These include:
-
Autoxidation: this compound can undergo autoxidation, a process that is potentiated by light, leading to increased background fluorescence.
-
Reactive Oxygen Species (ROS): Superoxide and peroxyl radicals can oxidize this compound, producing a fluorescent signal indistinguishable from that of the NO adduct.
-
Peroxynitrite: While this compound does react with peroxynitrite, this is generally considered a secondary interference under most physiological conditions.
-
Other Biological Molecules: Ascorbate and dehydroascorbic acid have been shown to react with DAF probes, generating fluorescent products that can interfere with NO detection.
3. What are the key advantages of this compound over other NO probes like DAF-2?
This compound offers several improvements over its predecessor, DAF-2:
-
Greater Photostability: The NO adduct of this compound is significantly more resistant to photobleaching, allowing for longer imaging times.
-
Less pH Sensitivity: The fluorescence of the this compound NO adduct is independent of pH in the physiological range (above pH 5.5).
-
Higher Sensitivity: this compound has a lower detection limit for NO (approximately 3 nM) compared to DAF-2 (approximately 5 nM).
Troubleshooting Guide
This guide addresses common problems encountered during experiments using this compound and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Autoxidation of this compound. 2. High concentration of the probe. 3. Presence of interfering substances in the media (e.g., phenol red, serum). 4. Contamination of reagents. | 1. Protect the probe from light at all stages of the experiment. Prepare fresh working solutions for each experiment. 2. Titrate the this compound DA concentration to the lowest effective level (typically 1-10 µM). 3. Use phenol red-free media and consider using heat-inactivated serum to reduce esterase activity outside the cells. 4. Use high-quality, anhydrous DMSO to prepare stock solutions. |
| No or Weak Signal | 1. Insufficient NO production. 2. Incomplete de-esterification of this compound DA. 3. Probe leakage from cells. 4. Incorrect filter sets or instrument settings. | 1. Include a positive control, such as treating cells with an NO donor like DEA NONOate (1 mM). 2. Increase the post-loading incubation time (30-60 minutes) to allow for complete cleavage of the diacetate groups. 3. Ensure cells are healthy and the cell membrane is intact. Use a viability dye like propidium iodide to exclude dead cells. 4. Verify that the excitation and emission wavelengths are appropriate for fluorescein (~495/515 nm). |
| Inconsistent or Non-Reproducible Results | 1. Variability in cell loading. 2. Presence of confounding reactive species. 3. Phototoxicity or photobleaching. | 1. Standardize loading conditions (concentration, time, temperature). 2. Include negative controls, such as an NOS inhibitor (e.g., L-NAME) or an NO scavenger (e.g., c-PTIO), to confirm the signal is NO-dependent. 3. Minimize light exposure and use the lowest possible laser power during imaging. |
| Suspected False Positives | 1. Generation of ROS in the experimental model. 2. Presence of high levels of ascorbate. | 1. Co-incubate with an antioxidant (e.g., N-acetylcysteine) to see if the signal is attenuated. 2. Be aware of the potential for interference if your experimental conditions involve high concentrations of ascorbic acid. Consider alternative NO detection methods if this is a significant concern. |
Quantitative Data Summary
| Parameter | This compound | DAF-2 | Reference(s) |
| Excitation Maximum (NO Adduct) | ~495 nm | ~495 nm | |
| Emission Maximum (NO Adduct) | ~515 nm | ~515 nm | |
| NO Detection Limit | ~3 nM | ~5 nM | |
| Fluorescence Quantum Yield (Unreacted) | ~0.005 | - | |
| Fluorescence Quantum Yield (NO Adduct) | ~0.81 | - | |
| Fold Increase in Fluorescence | ~160-fold | - | |
| pH Sensitivity | Stable above pH 5.5 | pH-dependent | |
| Photostability | More photostable | Less photostable |
Key Experimental Protocols
Standard Protocol for Intracellular NO Detection using this compound DA
This protocol provides a general guideline. Optimal conditions may vary depending on the cell type and experimental setup and should be determined empirically.
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging plate or slide.
-
Probe Preparation:
-
Prepare a 5-10 mM stock solution of this compound DA in anhydrous DMSO.
-
Immediately before use, dilute the stock solution to a final working concentration of 1-10 µM in a suitable buffer (e.g., serum-free, phenol red-free medium or PBS).
-
-
Cell Loading:
-
Remove the culture medium and wash the cells once with the loading buffer.
-
Add the this compound DA working solution to the cells and incubate for 20-60 minutes at 37°C, protected from light.
-
-
Wash and De-esterification:
-
Remove the loading solution and wash the cells twice with fresh buffer to remove excess probe.
-
Incubate the cells for an additional 15-60 minutes at 37°C in fresh medium to allow for complete de-esterification of the probe.
-
-
Stimulation and Imaging:
-
Induce NO production by treating the cells with your agonist of interest.
-
Image the cells using a fluorescence microscope, plate reader, or flow cytometer with filter sets appropriate for FITC/fluorescein (Excitation: ~495 nm, Emission: ~515 nm).
-
Controls:
-
Positive Control: Treat this compound DA-loaded cells with a known NO donor (e.g., 1 mM DEA NONOate) to confirm probe activity.
-
Negative Control: Pre-incubate cells with an NOS inhibitor (e.g., L-NAME) before adding the agonist to verify that the fluorescence increase is due to NOS-derived NO.
-
Autofluorescence Control: Image unstained cells under the same conditions to determine the level of background autofluorescence.
Visualizing Key Processes
References
- 1. This compound (diaminofluorescein-FM) For detection of nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 2. DAF FM diacetate | Fluorescent Cell Indicators and Sensors | Tocris Bioscience [tocris.com]
- 3. This compound DA (Diaminofluorescein-FM diacetate) For detection of intracellular nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Effect of phenol red and serum on Daf-FM fluorescence
This guide provides troubleshooting and answers to frequently asked questions regarding the impact of phenol red and serum on the performance of DAF-FM diacetate in detecting intracellular nitric oxide (NO).
Frequently Asked Questions (FAQs)
Q1: What is this compound diacetate and how does it detect nitric oxide (NO)?
This compound diacetate (4-amino-5-methylamino-2',7'-difluorofluorescein diacetate) is a widely used fluorescent probe for quantifying low concentrations of intracellular nitric oxide. Being cell-permeant, it easily diffuses across the cell membrane. Inside the cell, intracellular esterases cleave the diacetate groups, converting it to the cell-impermeant this compound.[1][2] In its initial state, this compound is almost non-fluorescent. However, upon reacting with NO, it forms a highly fluorescent benzotriazole derivative.[1][2][3] This reaction leads to a significant increase in fluorescence intensity—approximately 160-fold—which can be measured using instruments capable of detecting fluorescein, such as flow cytometers, fluorescence microscopes, and microplate readers (Excitation/Emission maxima: ~495/515 nm).
Q2: Does phenol red in my cell culture medium affect this compound fluorescence?
Yes, phenol red can significantly interfere with this compound fluorescence measurements. Phenol red, a common pH indicator in cell culture media, can increase background fluorescence and may also quench the signal of fluorescent dyes. This interference is particularly problematic for detecting weak signals, as it lowers the signal-to-noise ratio. Therefore, it is strongly recommended to use phenol red-free medium for this compound assays to ensure accurate and reproducible results.
Q3: How does serum in the culture medium impact the this compound assay?
Serum can interfere with the this compound assay in two primary ways:
-
Esterase Activity: Serum contains esterases that can prematurely cleave the diacetate groups from this compound diacetate before it enters the cells. This prevents the probe from efficiently loading into the cytoplasm. If serum must be used, heat-inactivating it may reduce this effect.
-
Autofluorescence and Signal Reduction: Serum components, such as proteins (e.g., BSA), amino acids, and vitamins, can be autofluorescent, contributing to higher background signals. These components may also lower the sensitivity of NO detection.
For optimal results, it is best to perform the this compound loading and incubation steps in serum-free medium.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Fluorescence | Phenol Red: The medium contains phenol red, which is known to be autofluorescent. | Switch to a phenol red-free culture medium or buffer (e.g., HBSS, PBS) for all steps of the experiment, from cell washing to the final measurement. |
| Serum: Components in serum, like certain amino acids and vitamins, can exhibit autofluorescence. | Wash cells thoroughly and perform the dye loading and measurement steps in a serum-free buffer. | |
| Cellular Autofluorescence: Cells naturally contain fluorescent molecules like NADH and riboflavin. | Measure the fluorescence of unstained control cells (autofluorescence control) and subtract this value from the this compound-loaded cells. | |
| Weak or No Signal | Premature Dye Cleavage: Esterases present in serum may have cleaved the this compound diacetate outside the cells, preventing cellular uptake. | Ensure all incubation and wash steps are performed in serum-free medium. If serum is unavoidable, use heat-inactivated serum. |
| Quenching by Phenol Red: Phenol red can quench the fluorescence signal from the this compound-NO adduct. | Use phenol red-free medium throughout the experiment. | |
| Incomplete De-esterification: The diacetate groups may not be fully cleaved inside the cell, resulting in a non-responsive probe. | After loading the cells with this compound diacetate, include an additional incubation step (15-30 minutes) in fresh buffer to allow for complete de-esterification. | |
| Inconsistent or Non-Reproducible Results | Variable Interference: Inconsistent concentrations of serum or the presence of phenol red can introduce variability between experiments. | Standardize the protocol to use serum-free and phenol red-free buffers for all relevant steps. |
| Dye Concentration/Loading Time: Suboptimal dye concentration or incubation time can lead to variable loading. | Empirically determine the optimal dye concentration (typically 1-10 µM) and loading time (15-60 minutes) for your specific cell type. |
Experimental Protocols & Visual Guides
Minimized-Interference Protocol for this compound Assay
This protocol is designed to minimize interference from phenol red and serum.
Materials:
-
Cells of interest plated in a suitable format (e.g., 96-well plate, coverslips).
-
This compound diacetate stock solution (e.g., 5 mM in anhydrous DMSO).
-
Assay Buffer: Phenol red-free and serum-free medium (e.g., Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)).
-
NO donor (e.g., DEA NONOate) for positive control.
-
NO scavenger (e.g., cPTIO) for negative control.
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
Wash: Carefully aspirate the culture medium. Wash the cells twice with pre-warmed, phenol red-free, and serum-free Assay Buffer.
-
Dye Loading: Prepare a fresh working solution of this compound diacetate (e.g., 5 µM) in the Assay Buffer. Add the working solution to the cells and incubate for 20-60 minutes at 37°C, protected from light.
-
Wash: Remove the loading solution and wash the cells twice with Assay Buffer to remove any excess extracellular probe.
-
De-esterification: Add fresh Assay Buffer to the cells and incubate for an additional 15-30 minutes at 37°C to allow intracellular esterases to fully cleave the diacetate groups.
-
Stimulation: Replace the buffer with Assay Buffer containing your experimental compounds (and controls, e.g., NO donor). Incubate for the desired period.
-
Measurement: Measure the fluorescence intensity using a fluorescence plate reader, microscope, or flow cytometer with excitation at ~495 nm and emission at ~515 nm.
// Define Nodes start [label="Start: Plate Cells\nin Complete Medium", fillcolor="#F1F3F4", fontcolor="#202124"]; wash1 [label="Step 1: Wash (x2)\nwith Phenol Red-Free &\nSerum-Free Buffer", fillcolor="#FBBC05", fontcolor="#202124"]; load [label="Step 2: Load Cells\nwith this compound diacetate\n(20-60 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash2 [label="Step 3: Wash (x2)\nto Remove Excess Dye", fillcolor="#FBBC05", fontcolor="#202124"]; deester [label="Step 4: Incubate\nfor De-esterification\n(15-30 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stim [label="Step 5: Stimulate Cells\n(e.g., with agonist)", fillcolor="#34A853", fontcolor="#FFFFFF"]; measure [label="Step 6: Measure Fluorescence\n(Ex/Em: 495/515 nm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", fillcolor="#F1F3F4", fontcolor="#202124"];
// Define Edges (Workflow) start -> wash1; wash1 -> load; load -> wash2; wash2 -> deester; deester -> stim; stim -> measure; measure -> end; }
Caption: Optimized workflow for this compound assay to minimize interference.
// Edges showing interference edge [color="#EA4335", style=dashed, arrowhead=tee, fontcolor="#EA4335", penwidth=1.5]; Serum -> DAF_DA [label=" Extracellular\n Cleavage "]; PhenolRed -> DAF_T [label=" Signal Quenching &\n High Background "]; Serum -> DAF_T [label=" Autofluorescence "]; }
Caption: Logical diagram of this compound assay interference points.
References
Technical Support Center: DAF-FM & DAF-FM Diacetate
Welcome to the technical support center for DAF-FM and this compound Diacetate. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing these fluorescent indicators for the detection of nitric oxide (NO). Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide: Low Fluorescence Signal
A common challenge when using this compound is a weak or absent fluorescent signal. This guide provides a systematic approach to identifying and resolving the root cause of low fluorescence.
Question: I am not seeing any fluorescent signal, or the signal is very weak. What are the possible causes and how can I fix this?
Answer:
Low fluorescence intensity can stem from several factors, ranging from suboptimal experimental conditions to issues with the health of your cells. Below is a step-by-step guide to troubleshoot this issue.
Step 1: Verify Nitric Oxide Production in Your System
This compound is a probe for nitric oxide; therefore, a lack of signal may simply indicate a lack of NO in your sample.
-
Positive Controls: The most effective way to confirm that your experimental setup can detect a signal is to use a positive control.
-
NO Donors: Treat your cells with an NO donor, such as S-nitrosopenicillamine (SNAP) or Diethylamine NONOate (DEA/NO), to artificially generate NO.[1]
-
Stimulated Endogenous Production: If your cell type is known to produce NO in response to a specific stimulus (e.g., bradykinin in endothelial cells), ensure you are using an appropriate concentration and incubation time for that stimulus.
-
-
Negative Controls: To confirm the signal is specific to NO, use a nitric oxide synthase (NOS) inhibitor like L-NG-monomethyl arginine (L-NMMA) or a NO scavenger like 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (c-PTIO).[2][3]
Step 2: Optimize this compound Diacetate Loading Protocol
Inefficient loading of the dye into the cells is a frequent cause of low signal. This compound diacetate is cell-permeable and becomes trapped inside the cell after being cleaved by intracellular esterases.[4][5]
-
Concentration: The optimal concentration of this compound diacetate can vary between cell types. It is recommended to perform a titration to find the ideal concentration.
-
A typical starting range is 1-10 µM.
-
Be aware that high concentrations can lead to cytotoxicity and cell detachment.
-
-
Incubation Time and Temperature:
-
Incubate cells with the dye for 15-60 minutes.
-
The incubation temperature can range from 4°C to 37°C, though 37°C is common. Lowering the temperature may reduce subcellular compartmentalization of the dye.
-
-
De-esterification: After loading, it is crucial to wash out the excess probe and allow time for intracellular esterases to cleave the diacetate groups from this compound diacetate, trapping the dye inside the cells.
-
Incubate for an additional 15-60 minutes after washing to ensure complete de-esterification.
-
Step 3: Check for Interfering Substances and Environmental Factors
Certain components in your buffer or medium can interfere with the fluorescence signal.
-
Buffer Composition: Phenol red, bovine serum albumin (BSA), and serum can affect fluorescence and should be used with caution. If serum is necessary, it should be heat-inactivated to prevent premature cleavage of the dye's diacetate groups.
-
pH: The fluorescence of the NO-adduct of this compound is stable above pH 5.5. Ensure your buffer is within the optimal pH range.
-
Photobleaching: The fluorescent product of this compound can be susceptible to photobleaching.
-
Minimize exposure of your samples to the excitation light source.
-
Use an anti-fade mounting medium if you are performing microscopy.
-
Step 4: Instrument Settings
Ensure your imaging system is correctly configured to detect the this compound signal.
-
Excitation and Emission Wavelengths: The excitation and emission maxima for the this compound-NO adduct are approximately 495 nm and 515 nm, respectively. These are similar to fluorescein (FITC), so filter sets designed for these fluorophores are appropriate.
-
Gain and Exposure: Optimize the gain and exposure settings on your microscope or plate reader to enhance signal detection without saturating the detector.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound diacetate?
This compound diacetate is a cell-permeable compound that passively diffuses across the cell membrane. Once inside the cell, intracellular esterases cleave the diacetate groups, yielding the cell-impermeant this compound. This compound itself is weakly fluorescent. In the presence of nitric oxide (NO), this compound reacts with an oxidized form of NO, such as dinitrogen trioxide (N₂O₃), to form a highly fluorescent benzotriazole derivative. This reaction results in a significant increase in fluorescence intensity, approximately 160-fold.
Q2: Is this compound specific to nitric oxide (NO)?
While this compound is widely used to detect NO, its specificity has been a subject of discussion. The probe does not react directly with NO but rather with its oxidized products, like N₂O₃. Other reactive species, such as peroxynitrite, or other strong one-electron oxidizers could potentially lead to an increase in fluorescence. Therefore, it is crucial to use appropriate controls, such as NOS inhibitors and NO scavengers, to confirm the specificity of the signal in your experimental system.
Q3: Can I use this compound to quantify the concentration of NO?
Quantifying absolute NO concentrations with this compound is challenging due to several factors, including variations in dye loading, leakage, and photobleaching. This compound is more suitable for qualitative or semi-quantitative measurements of changes in NO production. For more quantitative assessments, calibration curves using known concentrations of an NO donor can be generated, but this should be interpreted with caution.
Q4: What are the recommended storage conditions for this compound diacetate?
This compound diacetate should be stored at -20°C, protected from light, and kept in a desiccated environment. Stock solutions are typically prepared in high-quality anhydrous DMSO. To minimize freeze-thaw cycles, it is advisable to aliquot the DMSO stock solution into smaller, single-use volumes.
Q5: My cells are detaching after incubation with this compound diacetate. What should I do?
Cell detachment can be a sign of cytotoxicity, which may be dose-dependent. If you observe cell detachment, try reducing the concentration of this compound diacetate. It is recommended to perform a concentration titration to find the lowest effective concentration that provides a detectable signal without compromising cell health. Also, check for DMSO toxicity by treating a set of cells with the same concentration of DMSO used to prepare your this compound diacetate working solution.
Data Presentation
| Parameter | Recommended Value/Range | Notes |
| This compound Diacetate Concentration | 1 - 10 µM | Optimal concentration is cell-type dependent and should be determined empirically. |
| Incubation Time | 15 - 60 minutes | Longer incubation times may be necessary for some cell types. |
| De-esterification Time | 15 - 60 minutes | An essential step after washing to trap the dye intracellularly. |
| Excitation Maximum | ~495 nm | Compatible with standard FITC/GFP filter sets. |
| Emission Maximum | ~515 nm | Compatible with standard FITC/GFP filter sets. |
| Fluorescence Increase (upon NO reaction) | ~160-fold | This is the increase in quantum yield. |
| NO Detection Limit | ~3 nM | This is the lower limit of detection for this compound. |
Experimental Protocols
Standard Protocol for Detecting Intracellular NO using this compound Diacetate
-
Cell Preparation: Plate cells on a suitable culture vessel (e.g., glass-bottom dish for microscopy or 96-well plate for plate reader assays) and allow them to adhere.
-
Reagent Preparation: Prepare a 5 mM stock solution of this compound diacetate in anhydrous DMSO. Immediately before use, dilute the stock solution to the desired working concentration (e.g., 5 µM) in a suitable buffer such as Hank's Balanced Salt Solution (HBSS).
-
Dye Loading: Remove the culture medium from the cells and wash once with the buffer. Add the this compound diacetate working solution to the cells and incubate for 20-60 minutes at 37°C, protected from light.
-
Wash and De-esterification: Wash the cells twice with fresh buffer to remove excess probe. Add fresh buffer or medium and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the dye.
-
Stimulation and Imaging: Treat the cells with your experimental compounds (e.g., NO donors, inhibitors, or stimuli). Measure the fluorescence using a fluorescence microscope, plate reader, or flow cytometer with excitation at ~495 nm and emission at ~515 nm.
Visualizations
Caption: Mechanism of intracellular NO detection using this compound diacetate.
Caption: Troubleshooting workflow for low this compound fluorescence signal.
References
- 1. Fluorescent Detection of Intracellular Nitric Oxide in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-3′-dialkylaminobiphenyl-based fluorescent intracellular probes for nitric oxide surrogate N 2 O 3 - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04304G [pubs.rsc.org]
- 3. Bone Formation in Zebrafish: The Significance of this compound DA Staining for Nitric Oxide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: DAF-FM and DAF-FM Diacetate
This guide provides researchers, scientists, and drug development professionals with comprehensive information for the proper handling, storage, and use of DAF-FM and this compound diacetate in nitric oxide (NO) detection experiments.
Frequently Asked Questions (FAQs)
Q1: What are this compound and this compound diacetate, and what is the principal difference between them?
This compound (4-amino-5-methylamino-2',7'-difluorofluorescein) and its diacetate form, this compound diacetate, are fluorescent probes used to detect and quantify low concentrations of nitric oxide (NO).[1][2] The primary distinction lies in their cell permeability. This compound diacetate is cell-permeant and can passively diffuse across the cell membrane.[1] Once inside the cell, intracellular esterases cleave the diacetate groups, converting it to the cell-impermeant this compound, which is then trapped within the cell.[2][3] this compound itself is less cell-permeable and is typically used in cell-free systems or loaded into cells via methods like microinjection.
Q2: How does this compound diacetate detect nitric oxide?
The detection mechanism involves a two-step process. First, the non-fluorescent this compound diacetate enters the cell and is hydrolyzed by intracellular esterases to this compound. Subsequently, in the presence of NO and oxygen, this compound undergoes a reaction to form a highly fluorescent benzotriazole derivative. This results in a significant increase in fluorescence quantum yield, approximately 160-fold, allowing for the detection of NO.
Q3: What are the storage and handling recommendations for this compound and this compound diacetate?
Both compounds are sensitive to light and moisture. Proper storage is critical to maintain their integrity.
| Compound | Form | Storage Temperature | Conditions |
| This compound / this compound diacetate | Dry Powder | -20°C | Desiccated, protected from light |
| Stock Solution in DMSO | Liquid | -20°C or -80°C | Aliquoted to avoid freeze-thaw cycles, protected from light |
Upon receipt, store the vials at -20°C, kept dry and away from light. Before preparing stock solutions, allow the vial to warm to room temperature before opening to prevent condensation.
Q4: How should I prepare stock and working solutions?
High-quality anhydrous DMSO is the recommended solvent for preparing stock solutions. Working solutions should be prepared fresh for each experiment by diluting the stock solution in a suitable buffer.
| Parameter | This compound diacetate | This compound |
| Stock Solution Solvent | Anhydrous DMSO | Anhydrous DMSO |
| Typical Stock Concentration | 5 mM to 10 mM | ~7 mM |
| Working Solution Buffer | Serum-free medium or a suitable buffer like HBSS | Aqueous buffers |
| Suggested Working Concentration | 1 µM - 10 µM (must be optimized for the cell type) | 1 µM - 10 µM |
Note: Do not store diluted working solutions for later use.
Q5: What are the excitation and emission wavelengths for the NO-adduct of this compound?
The fluorescent product of the reaction between this compound and NO has excitation and emission maxima that are very similar to fluorescein (FITC).
| Parameter | Wavelength |
| Maximum Excitation | ~495 nm |
| Maximum Emission | ~515 nm |
Any instrument with standard filter sets for fluorescein or FITC can be used for detection, including fluorescence microscopes, flow cytometers, and microplate readers.
Experimental Workflow and Protocols
The following diagrams and protocols provide a general framework for using this compound diacetate to measure intracellular nitric oxide.
Cellular Mechanism of this compound Diacetate
Caption: this compound diacetate cellular uptake and reaction with NO.
General Experimental Protocol for Live Cell Imaging
This protocol provides a starting point; optimal conditions such as probe concentration and incubation times should be determined empirically for each cell type and experimental setup.
Caption: General workflow for intracellular NO detection.
Detailed Steps:
-
Cell Preparation: Culture viable cells either in suspension or as adherent layers on slides or appropriate plates.
-
Probe Loading:
-
Prepare a fresh working solution of this compound diacetate (e.g., 5 µM) in a suitable buffer, such as serum-free medium or Hank's Balanced Salt Solution (HBSS).
-
Remove the culture medium and add the this compound diacetate working solution to the cells.
-
Incubate for 20-60 minutes at 37°C, protected from light.
-
-
Washing and De-esterification:
-
Wash the cells once or twice with fresh buffer or medium to remove any excess probe.
-
Add fresh buffer or medium and incubate for an additional 15-30 minutes to allow for complete de-esterification of the probe within the cells.
-
-
NO Stimulation and Measurement:
-
Treat the cells with your experimental compound or stimulus to induce NO production.
-
Measure fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer with filters appropriate for FITC (Ex/Em = 495/515 nm).
-
Troubleshooting Guide
Problem: High background fluorescence or non-specific staining.
-
Cause: Extracellular hydrolysis of the probe by esterases present in serum.
-
Solution: Perform loading steps in serum-free medium. If serum is required, use heat-inactivated serum. Buffers containing phenol red or BSA may also increase background and should be used with caution.
-
-
Cause: The probe concentration is too high, leading to cellular stress or autofluorescence.
-
Solution: Titrate the this compound diacetate concentration to find the lowest effective concentration that provides a good signal-to-noise ratio.
-
-
Cause: Incomplete removal of the extracellular probe.
-
Solution: Ensure thorough but gentle washing of the cells after the loading step.
-
Problem: Weak or no fluorescent signal.
-
Cause: Insufficient de-esterification of this compound diacetate.
-
Solution: Some cell types have low intracellular esterase activity. Try extending the de-esterification incubation period (step 5 in the protocol) to 30-60 minutes.
-
-
Cause: The probe has degraded due to improper storage.
-
Solution: Always store the dry reagent and DMSO stock solutions at -20°C (or -80°C for longer-term storage), desiccated, and protected from light. Avoid multiple freeze-thaw cycles by preparing single-use aliquots of the stock solution.
-
-
Cause: No or very low levels of nitric oxide are being produced.
-
Solution: Include a positive control in your experiment. Treat a sample of cells with a known NO donor, such as DEA NONOate, to confirm that the probe and detection system are working correctly.
-
Problem: Results are not reproducible.
-
Cause: Inconsistent timing in experimental steps.
-
Solution: The timing of loading, washing, and measurement can impact results. Strive for consistency across all samples in an experiment.
-
-
Cause: Using a working solution that was not freshly prepared.
-
Solution: Always prepare the diluted this compound diacetate working solution immediately before use.
-
-
Cause: Photobleaching of the fluorescent product.
-
Solution: Minimize exposure of the samples to the excitation light source. Although the this compound adduct is more photostable than that of DAF-2, it can still photobleach with prolonged exposure.
-
References
Minimizing Daf-FM leakage from cells after loading
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize DAF-FM leakage from cells after loading and ensure reliable nitric oxide (NO) detection.
Troubleshooting Guides
Problem 1: Rapid Loss of Intracellular Fluorescence Signal
Possible Cause: Leakage of the de-esterified, cell-impermeant this compound probe from the cells. This can be exacerbated by several factors.
Solutions:
| Experimental Parameter | Recommendation | Rationale |
| Loading Concentration | Use the minimum effective concentration of this compound DA (typically 1-5 µM).[1][2] | Higher concentrations can lead to increased intracellular probe levels, creating a steeper concentration gradient that drives leakage.[3] |
| Loading Temperature | Load cells at a lower temperature (e.g., room temperature or 4°C).[1] | Lowering the temperature can reduce the activity of membrane transporters responsible for dye efflux and decrease subcellular compartmentalization.[1] |
| Washing Steps | Perform gentle washing steps with pre-warmed buffer. | Harsh washing can physically damage cell membranes, leading to increased leakage. |
| Incubation Buffer | Use a buffer free of serum, bovine serum albumin (BSA), and phenol red during loading and imaging. | These components can interfere with the probe's fluorescence and may contain esterases that cleave the dye extracellularly. |
| Organic Anion Transporter (OAT) Inhibitors | Co-incubate cells with an OAT inhibitor, such as probenecid (typically 0.5-1 mM). | This compound, being an organic anion, can be actively transported out of the cell by OATs. Probenecid competitively inhibits these transporters, thus improving intracellular retention. |
Experimental Protocol to Test for OAT-Mediated Leakage:
-
Cell Preparation: Plate cells to achieve 70-80% confluency on the day of the experiment.
-
This compound DA Loading:
-
Prepare a 5 µM this compound DA working solution in a suitable buffer (e.g., HBSS).
-
Incubate cells with the this compound DA solution for 30-60 minutes at 37°C.
-
-
Washing: Gently wash the cells twice with pre-warmed buffer to remove extracellular probe.
-
De-esterification: Incubate the cells for an additional 15-30 minutes in fresh, pre-warmed buffer to allow for complete de-esterification of the intracellular probe.
-
Experimental Groups:
-
Control Group: Image the cells in a standard imaging buffer.
-
Probenecid Group: Image the cells in an imaging buffer supplemented with 1 mM probenecid.
-
-
Image Acquisition: Acquire fluorescence images at regular intervals (e.g., every 5 minutes) for a desired duration (e.g., 60 minutes) to monitor the rate of fluorescence decay.
-
Data Analysis: Measure the mean fluorescence intensity of the cells in each group over time. A slower rate of fluorescence decay in the probenecid-treated group would indicate the involvement of OATs in this compound leakage.
Problem 2: High Background Fluorescence
Possible Cause: Incomplete removal of extracellular this compound DA, premature de-esterification of the probe outside the cells, or autofluorescence.
Solutions:
| Experimental Parameter | Recommendation | Rationale |
| Washing Efficiency | Increase the number of gentle washing steps after loading. | To ensure all extracellular probe is removed. |
| Serum in Media | Use serum-free media during the loading and de-esterification steps. | Serum contains esterases that can cleave this compound DA extracellularly, leading to a fluorescent product in the medium. |
| Autofluorescence Control | Image a sample of unloaded cells using the same imaging settings. | This will determine the baseline autofluorescence of your cells, which can be subtracted from the this compound signal. |
| Probe Purity | Use high-quality, fresh this compound DA. | Degraded probe may be fluorescent without reacting with NO. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound leakage from cells?
A1: this compound DA is a cell-permeable probe that becomes de-esterified by intracellular esterases to the cell-impermeant this compound. While this compound is designed to be trapped within the cell, it can be slowly extruded. Evidence suggests that this leakage is mediated, at least in part, by organic anion transporters (OATs), which are membrane proteins responsible for the transport of various organic anions across the cell membrane.
Q2: How can I be sure that the decrease in fluorescence is due to leakage and not photobleaching?
A2: To distinguish between leakage and photobleaching, you can perform a control experiment where you acquire images less frequently or with lower excitation light intensity. If the signal decay is significantly reduced, photobleaching is a contributing factor. Additionally, you can image a fixed sample of this compound loaded cells; any signal decay in this case would be primarily due to photobleaching.
Q3: Will probenecid affect nitric oxide production in my cells?
A3: Probenecid is primarily known as an inhibitor of organic anion transporters. While it is not expected to directly interfere with nitric oxide synthase (NOS) activity, it is always advisable to perform a control experiment to assess any potential off-target effects of probenecid on your specific experimental model and NO production pathway.
Q4: What is the optimal concentration of this compound DA to use?
A4: The optimal concentration should be determined empirically for your specific cell type and experimental conditions. A starting range of 1-10 µM is generally recommended. It is best to use the lowest concentration that provides a sufficient signal-to-noise ratio to minimize potential cytotoxicity and leakage.
Q5: Can I perform my experiments in media containing serum?
A5: It is highly recommended to avoid serum during the loading and imaging of this compound DA. Serum contains esterases that can cleave the diacetate group from this compound DA extracellularly, leading to high background fluorescence. If serum is necessary, it should be heat-inactivated to reduce esterase activity.
Visualizations
This compound Loading and Leakage Pathway
Caption: this compound loading, activation by nitric oxide, and subsequent leakage via organic anion transporters.
Troubleshooting Logic for this compound Leakage
Caption: A step-by-step guide to troubleshooting rapid loss of this compound fluorescence signal.
References
Validation & Comparative
A Comparative Guide to Using NOS Inhibitors as Negative Controls for DAF-FM DA
For researchers, scientists, and drug development professionals utilizing 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA) to measure intracellular nitric oxide (NO), the use of appropriate negative controls is paramount to ensure data specificity and accuracy. This guide provides a detailed comparison of nitric oxide synthase (NOS) inhibitors and other molecules as negative controls, supported by experimental data and protocols.
Introduction to this compound DA and the Need for Negative Controls
This compound DA is a widely used cell-permeable fluorescent probe for detecting and quantifying NO. Once inside the cell, it is deacetylated by intracellular esterases to the less permeable this compound. In the presence of NO, this compound is converted to a highly fluorescent triazole derivative.[1][2][3][4][5] However, this compound is not entirely specific to NO and can react with other reactive nitrogen species (RNS) such as peroxynitrite. Furthermore, its fluorescence can be influenced by factors like autoxidation, light, superoxide, and hydrogen peroxide, potentially leading to artifacts and biased estimations of NO production. Therefore, employing negative controls is crucial to validate that the observed fluorescence signal is indeed attributable to NO produced by NOS.
Comparison of Negative Controls
The two primary types of negative controls used in conjunction with this compound DA are NOS inhibitors and NO scavengers.
-
NOS Inhibitors: These compounds, such as L-NAME (N G -nitro-L-arginine methyl ester), act by inhibiting the activity of nitric oxide synthases, the enzymes responsible for producing NO from L-arginine. A reduction in this compound fluorescence in the presence of a NOS inhibitor suggests that the signal is dependent on NOS activity.
-
NO Scavengers: Compounds like cPTIO (2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide) directly react with and remove NO from the system, thereby preventing its interaction with this compound. A decrease in fluorescence upon addition of an NO scavenger provides strong evidence that the signal is due to NO.
The following table summarizes the key characteristics and experimental parameters for these negative controls.
| Feature | NOS Inhibitors (e.g., L-NAME) | NO Scavengers (e.g., cPTIO/PTIO) |
| Mechanism of Action | Competitively inhibits NOS enzymes, preventing NO synthesis. | Directly scavenges NO molecules, preventing their reaction with this compound. |
| Specificity Confirmation | Confirms that the NO signal is a result of NOS enzymatic activity. | Confirms that the fluorescent signal is due to the presence of NO, regardless of its source. |
| Typical Working Concentration | Varies by inhibitor and cell type (e.g., 100 µM to 1 mM for L-NAME). | 50 µM - 500 µM. |
| Advantages | - Directly implicates NOS as the source of the measured NO. | - Provides a more direct confirmation that the signal is from NO. |
| Limitations & Considerations | - May have off-target effects. - Inhibition may not be 100% complete. - Does not rule out non-enzymatic sources of NO or other interfering species. | - High concentrations of cPTIO (>100 µM) can quench the fluorescence of the this compound product. - Low concentrations of cPTIO (~5 µM) can sometimes enhance this compound fluorescence. |
| Reported Effect on this compound Fluorescence | Partial suppression of bradykinin-induced fluorescence increase in endothelial cells. Failure to increase fluorescence in ventricular myocytes under hyperosmotic stress. | Significant decrease in fluorescence in fungal hyphae. Quenching of DAF-2 (a related probe) fluorescence in tobacco cell suspensions. |
Experimental Protocols
Below are detailed protocols for using this compound DA with NOS inhibitors and NO scavengers as negative controls.
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging plate or slide.
-
This compound DA Preparation: Prepare a 1-5 mM stock solution of this compound DA in anhydrous DMSO.
-
Loading: Dilute the this compound DA stock solution to a final working concentration of 1-10 µM in a serum-free medium or an appropriate buffer (e.g., HBSS). Remove the culture medium, wash the cells, and incubate with the this compound DA working solution for 20-60 minutes at 37°C, protected from light.
-
Washing and De-esterification: Remove the this compound DA solution and wash the cells twice with fresh buffer to remove any extracellular probe. Add fresh buffer or medium and incubate for an additional 15-30 minutes to allow for complete intracellular de-esterification of this compound DA to this compound.
-
Imaging: Acquire fluorescence images using a microscope or plate reader with excitation/emission wavelengths of approximately 495/515 nm.
-
Cell Preparation and this compound Loading: Follow steps 1-4 of Protocol 1.
-
Inhibitor Treatment: For the negative control group, pre-incubate the this compound-loaded cells with the NOS inhibitor (e.g., 100 µM - 1 mM L-NAME) in the culture medium for a sufficient time to achieve inhibition (e.g., 30-60 minutes) at 37°C prior to stimulation of NO production.
-
Stimulation of NO Production: Induce NO production in both the control and inhibitor-treated groups using your stimulus of choice.
-
Imaging and Analysis: Acquire and quantify the fluorescence intensity. A significant reduction in the fluorescence signal in the inhibitor-treated group compared to the stimulated control group indicates that the NO production is NOS-dependent.
-
Cell Preparation and this compound Loading: Follow steps 1-4 of Protocol 1.
-
Scavenger Treatment: For the negative control group, pre-incubate the this compound-loaded cells with a working concentration of cPTIO (e.g., 100-200 µM) in the culture medium for 30-60 minutes at 37°C.
-
Stimulation of NO Production: Induce NO production in both the control and cPTIO-treated groups.
-
Imaging and Analysis: Acquire and quantify the fluorescence intensity. A significant decrease in the fluorescence signal in the cPTIO-treated group confirms that the signal is due to NO.
Visualizing the Experimental Logic and Pathways
To further clarify the roles of these controls, the following diagrams illustrate the key pathways and experimental workflows.
Caption: this compound DA diffuses into the cell and is converted to this compound, which fluoresces upon reacting with NO produced by NOS.
Caption: NOS inhibitors block NO production, while NO scavengers directly remove NO, both preventing this compound fluorescence.
Caption: Workflow for comparing this compound fluorescence in control vs. negative control-treated cells.
Conclusion
While both NOS inhibitors and NO scavengers are valuable negative controls for this compound DA assays, they address different aspects of specificity. The choice between them, or the use of both, will depend on the specific research question. NOS inhibitors are ideal for demonstrating that the observed NO is a product of NOS activity. In contrast, NO scavengers provide a more direct confirmation that the fluorescent signal itself is derived from NO. For the most rigorous validation of this compound DA as an NO indicator, employing both types of negative controls is recommended. Careful titration of control concentrations is essential to avoid potential artifacts.
References
A Comparative Guide to Nitric Oxide Donors as Positive Controls in DAF-FM DA Experiments
For Researchers, Scientists, and Drug Development Professionals
In the study of nitric oxide (NO) signaling, the fluorescent probe 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (Daf-FM DA) is an indispensable tool for the detection and quantification of intracellular NO. To ensure the validity and reliability of experimental results, the use of positive controls is paramount. Nitric oxide donors, compounds that release NO under physiological conditions, serve as ideal positive controls for this compound DA experiments by confirming the probe's responsiveness to NO.
This guide provides a comparative analysis of commonly used NO donors, offering insights into their distinct characteristics and providing experimental data to aid in the selection of the most appropriate positive control for your research needs.
Comparison of Common Nitric Oxide Donors
The selection of an NO donor is critical and depends on factors such as the desired rate and duration of NO release, the mechanism of decomposition, and potential side effects of the donor molecule or its byproducts. Below is a summary of key characteristics for several widely used NO donors.
| NO Donor | Chemical Class | Typical Concentration Range | Half-life (t½) at 37°C, pH 7.4 | Key Characteristics |
| S-nitroso-N-acetyl-DL-penicillamine (SNAP) | S-Nitrosothiol | 10 µM - 1 mM | ~6 hours[1] | Releases NO upon thermal and photolytic decomposition. Its stability is influenced by temperature, light, and heavy metal ions.[1] It is a potent vasodilator.[2] |
| Sodium Nitroprusside (SNP) | Metal-nitrosyl complex | 50 µM - 5.7 mM[3] | Variable; light-dependent | Requires light or reducing agents for NO release. Can release cyanide ions, which may be toxic to cells. |
| Diethylamine NONOate (DEA/NO) | Diazeniumdiolate (NONOate) | 10 µM - 1 mM | 2 minutes | Spontaneously releases NO in a pH-dependent manner, yielding 1.5 moles of NO per mole of the parent compound. Known for its rapid and predictable NO release. |
| Spermine NONOate (SPER/NO) | Diazeniumdiolate (NONOate) | 50 nM - 1 mM | 230 minutes at 22-25°C | Characterized by a slower and more prolonged release of NO compared to other NONOates. |
| 3-Morpholinosydnonimine (SIN-1) | Sydnonimine | Not explicitly found for this compound, but used as a strong NO donor. | Variable | Releases both NO and superoxide (O₂⁻), which can react to form peroxynitrite (ONOO⁻). This can be a confounding factor in studies focused solely on NO. |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of NO detection and the experimental process, the following diagrams are provided.
Experimental Protocols
Below are generalized protocols for using NO donors as positive controls in this compound DA experiments. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental condition.
General Protocol for Cell Preparation and this compound DA Loading
-
Cell Preparation : Culture cells to the desired confluency on a suitable platform for fluorescence measurement (e.g., 96-well plate, coverslips).
-
This compound DA Loading :
-
Prepare a stock solution of this compound DA (e.g., 5 mM in anhydrous DMSO).
-
Dilute the stock solution in a physiological buffer (e.g., HBSS or phenol red-free medium) to a final working concentration of 1-10 µM.
-
Remove the culture medium and incubate the cells with the this compound DA loading solution for 20-60 minutes at 37°C.
-
-
Wash and De-esterification :
-
Wash the cells once with the physiological buffer to remove the extracellular probe.
-
Add fresh buffer and incubate for an additional 15-30 minutes to allow for complete de-esterification of the intracellular probe by cellular esterases.
-
Protocol for NO Donor Treatment (Positive Control)
Using S-nitroso-N-acetyl-DL-penicillamine (SNAP):
-
Prepare a fresh stock solution of SNAP in a suitable solvent (e.g., DMSO or ethanol).
-
Dilute the stock solution in the physiological buffer to the desired final concentration (e.g., 100 µM).
-
Add the SNAP solution to the this compound loaded cells.
-
Incubate for a specified period (e.g., 30-60 minutes) at 37°C, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm.
Using Diethylamine NONOate (DEA/NO):
-
Prepare a fresh stock solution of DEA/NO in 0.01 M NaOH.
-
Immediately before use, dilute the stock solution in the physiological buffer to the desired final concentration (e.g., 10 µM - 100 µM).
-
Add the DEA/NO solution to the this compound loaded cells.
-
Due to its short half-life, incubate for a period of 15-30 minutes at 37°C.
-
Measure the fluorescence intensity at Ex/Em ~495/515 nm.
Using Sodium Nitroprusside (SNP):
-
Prepare a fresh stock solution of SNP in the physiological buffer.
-
Dilute the stock solution to the desired final concentration (e.g., 50 µM - 150 µM).
-
Add the SNP solution to the this compound loaded cells.
-
Incubate for a specified period, ensuring exposure to a light source to facilitate NO release.
-
Measure the fluorescence intensity at Ex/Em ~495/515 nm.
Conclusion
The appropriate choice and application of an NO donor as a positive control are crucial for the validation of this compound DA-based nitric oxide measurements. This guide provides a comparative framework to assist researchers in selecting a suitable NO donor and designing robust experimental protocols. By understanding the distinct properties of each donor, scientists can enhance the accuracy and reproducibility of their findings in the complex field of nitric oxide signaling.
References
A Head-to-Head Comparison: Daf-FM vs. DAF-2 for Nitric Oxide Detection
For researchers, scientists, and drug development professionals engaged in the study of nitric oxide (NO) signaling, the selection of an appropriate fluorescent probe is paramount for generating accurate and reproducible data. Among the most widely utilized tools for the detection of this transient signaling molecule are 4,5-diaminofluorescein (DAF-2) and its derivative, 4-amino-5-methylamino-2',7'-difluorofluorescein (Daf-FM). This guide provides a comprehensive comparison of these two probes, supported by key performance data and detailed experimental protocols, to aid in the selection of the optimal reagent for your research needs.
Performance Characteristics at a Glance
This compound generally exhibits superior performance characteristics compared to its predecessor, DAF-2, offering enhanced sensitivity, photostability, and reduced pH sensitivity. These advantages make this compound a more robust and reliable indicator for quantifying low concentrations of nitric oxide in a variety of biological systems.
| Feature | This compound | DAF-2 |
| Limit of Detection | ~3 nM[1][2] | ~5 nM[1][2][3] |
| Photostability | Significantly more photostable than DAF-2 | Less photostable |
| pH Sensitivity | Fluorescence is independent of pH above 5.5 | pH-sensitive |
| Fluorescence Quantum Yield (Φ) of NO Adduct | ~0.81 | 0.92 |
| Fold Increase in Fluorescence | ~160-fold | Not specified |
| Excitation Maximum | ~495 nm | ~495 nm |
| Emission Maximum | ~515 nm | ~515 nm |
Delving into the Chemistry: Reaction with Nitric Oxide
Both this compound and DAF-2 are essentially non-fluorescent until they react with an active intermediate of nitric oxide, which is formed in the presence of oxygen. This reaction yields a highly fluorescent benzotriazole derivative. The diacetate forms of these probes (this compound DA and DAF-2 DA) are cell-permeant and are readily hydrolyzed by intracellular esterases to their active, cell-impermeant forms.
Experimental Protocols
The following protocols provide a general framework for the use of this compound DA and DAF-2 DA for intracellular nitric oxide detection. Optimal conditions, such as probe concentration and incubation times, should be determined empirically for each cell type and experimental setup.
Reagent Preparation
-
Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound DA or DAF-2 DA in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Storage: Store the DMSO stock solution at -20°C, protected from light and moisture. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Cell Loading and NO Detection
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging plate or slide.
-
Loading Solution Preparation: On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in a suitable buffer (e.g., serum-free medium or Hanks' Balanced Salt Solution). Buffers containing serum or phenol red may interfere with the fluorescence and should be used with caution.
-
Cell Loading: Remove the culture medium and wash the cells with the chosen buffer. Add the loading solution to the cells and incubate for 20-60 minutes at 37°C.
-
De-esterification: After loading, wash the cells twice with the buffer to remove any excess probe. Add fresh buffer and incubate for an additional 15-30 minutes to allow for complete de-esterification of the probe by intracellular esterases.
-
Stimulation and Imaging: Induce nitric oxide production by treating the cells with the desired stimulus.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer with filter sets appropriate for fluorescein (excitation ~495 nm, emission ~515 nm).
Concluding Remarks
While both this compound and DAF-2 are valuable tools for the detection of nitric oxide, the enhanced sensitivity, photostability, and lower pH sensitivity of this compound make it the superior choice for most applications, particularly when quantifying low levels of NO or when extended imaging times are required. However, for researchers aiming to reproduce previously published findings that utilized DAF-2, its continued use may be warranted. Careful consideration of the experimental requirements and the inherent properties of each probe will ensure the generation of high-quality, reliable data in the study of nitric oxide signaling.
References
A Comparative Guide to Fluorescent Probes for Nitric Oxide Detection: DAF-FM vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of nitric oxide (NO) is critical in a vast array of physiological and pathological research areas. As a transient and highly reactive signaling molecule, the choice of a suitable fluorescent probe is paramount for obtaining reliable and reproducible data. This guide provides an objective comparison of the widely used DAF-FM probe with its main alternatives, DAF-2 DA and DAR-4M AM, supported by key performance data and detailed experimental protocols.
At a Glance: Key Performance Characteristics
The selection of an appropriate nitric oxide probe is contingent on the specific experimental requirements, including the biological system under investigation, the expected concentration of NO, and the instrumentation available. The following table summarizes the key quantitative data for this compound, DAF-2, and DAR-4M to facilitate an informed decision.
| Property | This compound | DAF-2 | DAR-4M |
| Excitation Maximum (Ex) | ~495 nm | ~495 nm | ~560 nm |
| Emission Maximum (Em) | ~515 nm | ~515 nm | ~575 nm |
| Molar Absorptivity (ε) of Triazole Product | ~73,000 cm⁻¹M⁻¹ | Not explicitly found | Not explicitly found |
| Quantum Yield (Φ) - Before NO | ~0.005 | Not explicitly found | Not explicitly found |
| Quantum Yield (Φ) - After NO | ~0.81 | Not explicitly found (product described as highly fluorescent) | Not explicitly found (product described as highly fluorescent) |
| Fluorescence Signal Enhancement | ~160-fold | ~20-fold increase described in one source | ~840-fold increase in quantum efficiency |
| Detection Limit | ~3 nM | ~2-5 nM | ~7-10 nM |
| Optimal pH Range | > 5.5 | > 7.0 | 4.0 - 12.0 |
| Photostability | More photostable than DAF-2 | Less photostable than this compound | More photostable than DAF probes |
| Cell Permeability | No (Diacetate form is permeable) | No (Diacetate form is permeable) | No (AM ester form is permeable) |
Mechanism of Action: A Shared Pathway
The fluorescent detection of nitric oxide by the diaminofluorescein (DAF) and diaminorhodamine (DAR) families of probes relies on a similar underlying chemical reaction. The non-fluorescent probe reacts with an intermediate product of nitric oxide oxidation, typically dinitrogen trioxide (N₂O₃), which is formed in the presence of oxygen. This reaction results in the formation of a highly fluorescent triazole derivative. The cell-permeable versions of these probes (this compound diacetate, DAF-2 diacetate, and DAR-4M AM) contain acetate or acetoxymethyl ester groups that are cleaved by intracellular esterases, effectively trapping the active probe inside the cell.
General reaction mechanism for DAF and DAR fluorescent probes.
In-Depth Comparison
This compound: The Sensitive Standard
This compound has emerged as a popular choice for nitric oxide detection due to its enhanced sensitivity, photostability, and broader pH stability compared to its predecessor, DAF-2.[1] Its ~160-fold increase in fluorescence upon reacting with NO allows for the detection of low nanomolar concentrations.[2] The diacetate form, this compound DA, readily crosses the cell membrane, making it suitable for intracellular NO measurements.
Advantages:
-
High sensitivity with a low nanomolar detection limit.[2]
-
Greater photostability and less pH sensitivity than DAF-2.[1]
-
Significant fluorescence enhancement upon NO binding.[2]
Limitations:
-
Fluorescence is still pH-dependent, although to a lesser extent than DAF-2.
-
Potential for reactivity with other reactive nitrogen species (RNS).
DAF-2 DA: The Predecessor
As one of the first widely adopted fluorescent probes for NO, DAF-2 DA has been extensively cited in the literature. While it has been instrumental in advancing the understanding of NO biology, its limitations, such as lower photostability and a narrower effective pH range (optimally above pH 7.0), have led to the development of improved alternatives like this compound.
Advantages:
-
Well-established probe with a large body of existing literature.
-
Good sensitivity for detecting nanomolar concentrations of NO.
Limitations:
-
Less photostable than this compound and DAR-4M.
-
Fluorescence is significantly quenched at pH values below 7.0.
-
Lower fluorescence signal enhancement compared to this compound and DAR-4M.
DAR-4M AM: The Red-Shifted Alternative
DAR-4M AM offers a key advantage with its longer excitation and emission wavelengths, which helps to minimize interference from cellular autofluorescence that is often observed in the green spectrum. It also boasts an exceptionally wide effective pH range (4.0-12.0) and remarkable photostability, making it suitable for a broader range of experimental conditions, including acidic environments.
Advantages:
-
Red-shifted spectra reduce autofluorescence interference.
-
Very wide pH stability range.
-
Reported to have a very high fluorescence signal enhancement.
Limitations:
-
Some studies suggest it may react with a broader range of reactive nitrogen species, not just NO.
-
Slightly higher detection limit compared to the DAF probes.
Experimental Protocols
The successful application of these fluorescent probes is highly dependent on the adherence to optimized protocols. Below are detailed methodologies for the intracellular detection of nitric oxide using the cell-permeable versions of each probe.
Protocol 1: Intracellular NO Detection with this compound Diacetate
This protocol outlines the general steps for loading cells with this compound diacetate and measuring the subsequent fluorescence to quantify intracellular NO production.
Experimental workflow for this compound DA.
Materials:
-
This compound diacetate (stock solution in DMSO)
-
Cells of interest cultured on an appropriate imaging plate or coverslip
-
Balanced salt solution or cell culture medium without phenol red
-
Reagents for inducing nitric oxide production
Procedure:
-
Cell Preparation: Seed cells on a suitable culture vessel (e.g., 96-well black-walled plate, glass-bottom dish) and allow them to adhere and reach the desired confluency.
-
Probe Loading:
-
Prepare a fresh working solution of this compound diacetate in a suitable buffer or medium (e.g., serum-free medium) at a final concentration typically ranging from 1 to 10 µM. The optimal concentration should be determined empirically for each cell type.
-
Remove the culture medium from the cells and wash once with the buffer.
-
Add the this compound diacetate working solution to the cells and incubate for 20-60 minutes at 37°C, protected from light.
-
-
Washing and De-esterification:
-
Remove the loading solution and wash the cells twice with the buffer to remove any extracellular probe.
-
Add fresh, pre-warmed buffer or medium to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the probe by intracellular esterases.
-
-
NO Induction and Measurement:
-
Treat the cells with the desired stimulus to induce nitric oxide production.
-
Immediately begin measuring the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer with excitation at approximately 495 nm and emission at approximately 515 nm.
-
Protocol 2: Intracellular NO Detection with DAF-2 Diacetate
The protocol for DAF-2 DA is very similar to that of this compound DA, with careful attention paid to maintaining a neutral to alkaline pH during the experiment.
Materials:
-
DAF-2 diacetate (stock solution in DMSO)
-
Cells of interest
-
Buffer or medium with a pH of 7.0-7.4
-
NO-inducing agents
Procedure:
-
Cell Preparation: Culture cells as described in Protocol 1.
-
Probe Loading:
-
Prepare a DAF-2 diacetate working solution (typically 5-10 µM) in a buffer with a pH of 7.0-7.4.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
-
Washing and De-esterification:
-
Wash the cells twice with the pH 7.0-7.4 buffer.
-
Incubate in fresh buffer for 20-30 minutes to allow for de-esterification.
-
-
NO Induction and Measurement:
-
Stimulate the cells to produce NO.
-
Measure the fluorescence at an excitation of ~495 nm and an emission of ~515 nm.
-
Protocol 3: Intracellular NO Detection with DAR-4M AM
This protocol is adapted for the use of the red-shifted DAR-4M AM probe.
Materials:
-
DAR-4M AM (stock solution in DMSO)
-
Cells of interest
-
Appropriate buffer or medium
-
NO-inducing agents
Procedure:
-
Cell Preparation: Prepare cells as previously described.
-
Probe Loading:
-
Prepare a working solution of DAR-4M AM (typically 5-10 µM) in a suitable buffer.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Wash the cells twice with the buffer to remove the extracellular probe.
-
-
NO Induction and Measurement:
-
Induce nitric oxide production in the cells.
-
Measure the fluorescence intensity with excitation at approximately 560 nm and emission at approximately 575 nm.
-
Conclusion
The choice between this compound, DAF-2 DA, and DAR-4M AM for fluorescent nitric oxide detection should be guided by the specific demands of the experiment. This compound offers a well-balanced profile of high sensitivity and improved stability over DAF-2 DA. For experiments where cellular autofluorescence is a significant concern or where an acidic environment is necessary, the red-shifted and pH-resistant DAR-4M AM presents a compelling alternative. Careful optimization of the experimental protocol for the chosen probe is essential for obtaining accurate and meaningful results in the study of nitric oxide signaling.
References
A Comparative Guide to Nitric Oxide Detection: Alternatives to DAF-FM
The accurate measurement of nitric oxide (NO) is crucial for advancing research in numerous physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1][2] While 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM) is a widely used fluorescent probe for detecting NO, it is not without limitations, including its sensitivity to pH, potential for photo-bleaching, and the influence of other reactive oxygen species.[3][4][5] This guide provides a comprehensive comparison of alternative methods for nitric oxide detection, offering researchers, scientists, and drug development professionals the necessary information to select the most appropriate technique for their experimental needs.
Overview of Nitric Oxide Detection Methods
A variety of techniques are available for the detection and quantification of nitric oxide, each with its own set of advantages and disadvantages. These methods can be broadly categorized as direct or indirect. Direct methods measure the NO radical itself, while indirect methods quantify its more stable oxidation products, nitrite (NO₂⁻) and nitrate (NO₃⁻).
Key alternative methods to this compound include:
-
Griess Assay: A colorimetric method that measures nitrite, a stable and direct product of NO oxidation.
-
Chemiluminescence: A highly sensitive technique that detects the light emitted from the reaction of NO with ozone.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: A highly specific method for detecting paramagnetic species like NO, often employing spin-trapping agents.
-
Hemoglobin-Based Assays: These methods utilize the reaction of NO with hemoglobin, which can be monitored spectrophotometrically.
-
Electrochemical Sensors: Amperometric sensors that directly measure NO concentration in real-time.
Quantitative Comparison of Nitric Oxide Detection Methods
The selection of an appropriate NO detection method is often dictated by the specific requirements of the experiment, such as the expected concentration of NO, the biological matrix, and the need for real-time measurements. The following table summarizes key quantitative parameters for this compound and its alternatives.
| Method | Principle | Detection Limit | Dynamic Range | Temporal Resolution | Key Advantages | Key Disadvantages |
| This compound Fluorescence | Fluorescent turn-on upon reaction with an oxidized form of NO. | ~3 nM | nM to low µM | Seconds to minutes | High spatial resolution (imaging), relatively easy to use. | pH-dependent fluorescence, susceptible to artifacts from other reactive species, not a direct measure of NO. |
| Griess Assay | Colorimetric detection of nitrite. | ~0.5 µM | 0.5 - 100 µM | Minutes to hours (endpoint) | Inexpensive, high-throughput, commercially available kits. | Indirect measurement, interference from other substances in biological samples, low sensitivity. |
| Chemiluminescence | Reaction of NO with ozone produces light. | ~10 ppt (gas phase), ~100 fM (liquid phase) | Wide linear range | Milliseconds to seconds | Highly sensitive and specific for NO, considered a gold standard. | Requires specialized and expensive equipment, not suitable for intracellular measurements. |
| EPR Spectroscopy | Detection of paramagnetic NO-adducts. | ~0.5 µM | nM to µM | Minutes (requires accumulation) | Highly specific for NO, can be used in opaque samples. | Requires specialized equipment and expertise, lower sensitivity than chemiluminescence. |
| Hemoglobin-Based Assays | Spectrophotometric measurement of changes in hemoglobin absorbance upon reaction with NO. | Nanomolar levels | nM to µM | Seconds to minutes | High sensitivity and accuracy, does not require a standard curve. | Limited to hemoglobin solutions, interference from other substances that absorb at similar wavelengths. |
| Electrochemical Sensors | Amperometric detection of NO at an electrode surface. | 35 nM | 0.1 - 8 µM | Milliseconds to seconds | Real-time measurements, high temporal resolution. | Sensor fouling in biological media, potential for interference from other electroactive species. |
Experimental Protocols
Griess Assay Protocol for Nitrite Detection
This protocol provides a general procedure for the colorimetric determination of nitrite in aqueous solutions, such as cell culture supernatants.
Materials:
-
Griess Reagent: A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine (NED) in an acidic buffer.
-
Nitrite standards: A series of known concentrations of sodium nitrite.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 540 nm.
Procedure:
-
Sample Preparation: Centrifuge cell culture supernatants to remove any particulate matter.
-
Standard Curve Preparation: Prepare a series of nitrite standards in the same buffer as the samples.
-
Assay:
-
Add 50 µL of each standard or sample to individual wells of the 96-well plate.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well, except for the blank wells.
-
Add 50 µL of Griess Reagent II (NED solution) to all wells except the blank wells.
-
Incubate the plate for 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.
-
Calculation: Subtract the absorbance of the blank from all readings. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Determine the nitrite concentration in the samples from the standard curve.
Electron Paramagnetic Resonance (EPR) Spectroscopy with Spin Trapping
This protocol outlines the general steps for detecting NO in biological samples using EPR with an iron-dithiocarbamate complex as a spin trap.
Materials:
-
Iron (II) salt (e.g., FeSO₄).
-
Dithiocarbamate derivative (e.g., N-methyl-D-glucamine dithiocarbamate, MGD).
-
EPR spectrometer.
-
EPR flat cell or capillary tube.
Procedure:
-
Spin Trap Preparation: Prepare the Fe(MGD)₂ spin trap solution immediately before use by mixing the iron salt and MGD solution.
-
Sample Incubation: Incubate the biological sample (e.g., cell suspension, tissue homogenate) with the Fe(MGD)₂ spin trap.
-
EPR Sample Loading: Transfer the sample into an EPR flat cell or capillary tube.
-
EPR Measurement:
-
Place the sample in the EPR spectrometer.
-
Acquire the EPR spectrum at specific instrument settings (e.g., microwave frequency, center field, modulation amplitude).
-
-
Data Analysis: The formation of the NO-Fe(MGD)₂ adduct will result in a characteristic triplet EPR signal. The intensity of this signal is proportional to the amount of NO trapped.
Visualizing the Pathways and Workflows
Nitric Oxide Signaling Pathway
Nitric oxide is synthesized by nitric oxide synthase (NOS) enzymes from L-arginine. It then diffuses to adjacent cells and activates soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP) and subsequent downstream signaling events.
Caption: Simplified nitric oxide signaling pathway.
Experimental Workflow for the Griess Assay
The Griess assay is a straightforward method for the indirect quantification of nitric oxide through the measurement of its stable metabolite, nitrite.
Caption: Workflow for the Griess assay.
Logical Relationship of NO Detection Methods
The choice of a nitric oxide detection method depends on whether a direct or indirect measurement is required and the specific experimental context.
Caption: Decision tree for selecting a NO detection method.
References
- 1. Nitric Oxide Assay Kit (Colorimetric) (ab65328) | Abcam [abcam.com]
- 2. ozbiosciences.com [ozbiosciences.com]
- 3. Kinetic analysis of this compound activation by NO: Toward calibration of a NO-sensitive fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recommendations of using at least two different methods for measuring NO [frontiersin.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Nitric Oxide Detection: Cross-Validation of DAF-FM and the Griess Assay
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes, is paramount in biomedical research. Two of the most widely employed methods for NO detection are the fluorescent probe 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM) and the colorimetric Griess assay. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most appropriate method for their studies and to facilitate the cross-validation of their findings.
Principles of Detection
This compound Assay: This method utilizes the cell-permeable this compound diacetate, which upon entering the cell, is hydrolyzed by intracellular esterases to the non-fluorescent this compound. In the presence of nitric oxide and oxygen, this compound is converted to a highly fluorescent benzotriazole derivative.[1] This allows for the real-time detection and imaging of intracellular NO production.[2]
Griess Assay: The Griess assay is a chemical method that indirectly quantifies NO by measuring its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻), in an aqueous sample. The assay involves a two-step diazotization reaction where nitrite reacts with the Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine) in an acidic solution to form a colored azo dye.[3] The intensity of the color, measured spectrophotometrically, is proportional to the nitrite concentration. For the detection of total NO production, nitrate in the sample must first be reduced to nitrite.
Performance Comparison
The choice between the this compound and Griess assays depends on the specific experimental question, the sample type, and the required sensitivity. The following table summarizes the key performance characteristics of each method.
| Feature | This compound Assay | Griess Assay |
| Principle | Fluorescent detection of intracellular NO | Colorimetric detection of nitrite (a stable NO metabolite) in extracellular media |
| Analyte Detected | Intracellular NO (via its oxidation products) | Nitrite (NO₂⁻) and Nitrate (NO₃⁻) (after reduction) |
| Sensitivity | High (nanomolar range, ~3 nM)[4] | Moderate (micromolar range, ~0.5-2.5 µM)[5] |
| Temporal Resolution | Real-time measurement of dynamic NO changes | Endpoint measurement of accumulated nitrite |
| Spatial Resolution | High (subcellular localization possible with microscopy) | None (measures total nitrite in a bulk sample) |
| Sample Type | Live cells, tissues | Cell culture supernatants, plasma, serum, urine, tissue homogenates |
| Advantages | - High sensitivity- Real-time and spatial information- Suitable for live-cell imaging and flow cytometry | - Inexpensive and simple to perform- High-throughput compatible- Measures total stable NO end-products |
| Disadvantages | - pH sensitive- Requires oxygen for the reaction- Potential for artifacts from other reactive species- Does not directly measure NO | - Lower sensitivity- Indirect measurement of NO- Interference from nitrite/nitrate in media or serum- Not suitable for intracellular measurements |
Experimental Protocols
Detailed methodologies for performing both the this compound and Griess assays in a cell culture experiment are provided below. These protocols are designed to be run in parallel on the same cell population to allow for cross-validation of results.
Cell Preparation and Treatment (Common for Both Assays)
-
Seed cells (e.g., RAW 264.7 macrophages or EA.hy926 endothelial cells) in a suitable plate format (e.g., 24-well or 96-well plate) and culture until they reach the desired confluency.
-
Wash the cells with phosphate-buffered saline (PBS) or a suitable buffer.
-
Treat the cells with the desired stimuli (e.g., lipopolysaccharide and interferon-gamma for macrophages, or acetylcholine for endothelial cells) or vehicle control in a fresh culture medium.
-
Incubate for the desired period to allow for NO production.
This compound Assay Protocol (Intracellular NO)
-
Loading with this compound Diacetate:
-
Following the treatment period, remove the culture medium.
-
Add a pre-warmed buffer containing 5-10 µM this compound diacetate to each well.
-
Incubate for 30-60 minutes at 37°C in the dark to allow for dye loading and de-esterification.
-
-
Washing:
-
Gently wash the cells twice with a warm buffer to remove the excess dye.
-
-
Measurement:
-
Add a clear, colorless buffer to the cells.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~495 nm and emission at ~515 nm.
-
Alternatively, visualize and quantify the fluorescence in individual cells using a fluorescence microscope.
-
Griess Assay Protocol (Extracellular Nitrite)
-
Sample Collection:
-
At the end of the cell treatment period, carefully collect the cell culture supernatant from each well.
-
-
Griess Reaction:
-
In a separate 96-well plate, add 50 µL of the collected cell culture supernatant to each well.
-
Prepare a nitrite standard curve using known concentrations of sodium nitrite.
-
Add 50 µL of sulfanilamide solution (Griess Reagent I) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Griess Reagent II) to each well.
-
-
Measurement:
-
Incubate for 5-10 minutes at room temperature, protected from light, to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation:
-
Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
-
Mandatory Visualizations
Signaling Pathway and Detection Principles
Caption: Principles of this compound and Griess assay for nitric oxide detection.
Experimental Workflow for Cross-Validation
Caption: Workflow for cross-validation of this compound and Griess assays.
Conclusion
Both the this compound and Griess assays are valuable tools for nitric oxide research, each with its own set of strengths and limitations. The this compound assay excels in providing sensitive, real-time, and spatially resolved measurements of intracellular NO, making it ideal for mechanistic studies in live cells. In contrast, the Griess assay offers a simple and cost-effective method for quantifying total NO production by measuring its stable end-products in extracellular fluids, which is well-suited for high-throughput screening. For a comprehensive understanding of nitric oxide biology, the parallel use of both methods is recommended. The intracellular, dynamic information from the this compound assay can be complemented and validated by the quantitative, endpoint data from the Griess assay, providing a more complete picture of NO production and signaling in a given biological system.
References
- 1. sfrbm.org [sfrbm.org]
- 2. Detection of Nitric Oxide Formation in Primary Neural Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Improved detection of nitric oxide radical (NO.) production in an activated macrophage culture with a radical scavenger, carboxy PTIO and Griess reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Recommendations of using at least two different methods for measuring NO [frontiersin.org]
Specificity of Daf-FM for nitric oxide over other reactive oxygen species
For researchers, scientists, and drug development professionals investigating the multifaceted roles of nitric oxide (NO), the selection of a precise and reliable detection method is critical. Among the array of available fluorescent probes, 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM) and its diacetate form (this compound DA) are widely utilized for their high sensitivity. This guide provides an objective comparison of this compound's specificity for nitric oxide over other reactive oxygen and nitrogen species (ROS/RNS), supported by experimental data and detailed protocols.
Overview of this compound as a Nitric Oxide Probe
This compound is a fluorescent indicator that is essentially non-fluorescent until it reacts with intermediates of nitric oxide oxidation to form a highly fluorescent benzotriazole derivative.[1] The cell-permeant diacetate version, this compound DA, readily diffuses across cellular membranes and is subsequently hydrolyzed by intracellular esterases to the membrane-impermeable this compound, effectively trapping the probe inside the cell.[1][2][3] This mechanism allows for the specific detection of intracellular NO production. This compound offers several advantages over its predecessor, DAF-2, including greater photostability, reduced pH sensitivity, and a higher sensitivity for NO, with a detection limit of approximately 3 nM.
Specificity and Reactivity Profile
While this compound is a valuable tool, its specificity is not absolute. A comprehensive understanding of its reactivity with various ROS and RNS is essential for accurate data interpretation.
Reaction with Nitric Oxide
The detection of nitric oxide by this compound is not a direct reaction with the NO radical itself. Instead, this compound reacts with NO oxidation products, such as dinitrogen trioxide (N₂O₃) or the nitrogen dioxide radical (NO₂•), which are formed in the presence of oxygen. This reaction converts the non-fluorescent this compound into the highly fluorescent triazole form (this compound T). Under most physiological conditions, these reactive intermediates are only generated in the presence of NO, which forms the basis of the probe's specificity. The fluorescence quantum yield of this compound increases approximately 160-fold upon reaction with NO.
Cross-Reactivity with Other Reactive Species
Potential artifacts can arise from the interaction of this compound with other reactive oxygen and nitrogen species, which can be present in biological systems, particularly under conditions of oxidative stress.
-
Peroxynitrite (ONOO⁻) : this compound can react with peroxynitrite; however, this reaction is generally considered to be of secondary importance under quasi-physiological conditions. Interestingly, the simultaneous presence of superoxide (O₂•⁻), which reacts with NO to form peroxynitrite, can lead to a decrease in the this compound fluorescence signal that is attributed to NO. This suggests that peroxynitrite may cause a decay of the NO-adduct of this compound. Some studies, however, have noted a higher sensitivity of the related probe DAF-2 for peroxynitrite, especially when superoxide is also present.
-
Superoxide (O₂•⁻) and Peroxyl Radicals (ROO•) : A significant source of potential artifacts is the oxidation of this compound by superoxide and peroxyl radicals. This oxidation can produce fluorescence spectra that are indistinguishable from the nitric oxide adduct, potentially leading to a false-positive signal.
-
Hydrogen Peroxide (H₂O₂) : The presence of hydrogen peroxide can increase the fluorescence of this compound when a nitric oxide source is also present, which may result in an overestimation of NO production.
-
Nitrite (NO₂⁻) and Nitrate (NO₃⁻) : this compound does not react with stable nitric oxide metabolites like nitrite and nitrate under physiological conditions. A slight fluorescence may be observed only after prolonged incubation with high concentrations (≥ 10 mM) of nitrite.
Quantitative Data Summary
The following table summarizes the reactivity and potential for interference of this compound with various reactive species.
| Reactive Species | Reactivity with this compound | Potential for Interference |
| Nitric Oxide (NO) | High (via reaction with its oxidation products) | Primary Target |
| Peroxynitrite (ONOO⁻) | Low to moderate; secondary under physiological conditions. | Can cause a decrease in the NO-adduct fluorescence. |
| Superoxide (O₂•⁻) | Can oxidize this compound to a fluorescent product. | High potential for false-positive signals. |
| Hydrogen Peroxide (H₂O₂) | Increases this compound fluorescence in the presence of NO. | High potential for overestimation of NO. |
| Nitrite (NO₂⁻) | Negligible under physiological conditions. | Low. |
| Nitrate (NO₃⁻) | Negligible under physiological conditions. | Low. |
Experimental Protocols
Below is a generalized protocol for the intracellular detection of nitric oxide using this compound diacetate. It is crucial to note that optimal conditions, including probe concentration and incubation times, should be empirically determined for specific cell types and experimental setups.
Intracellular NO Detection with this compound Diacetate
Materials:
-
This compound Diacetate (this compound DA)
-
High-quality anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS) or other suitable physiological buffer
-
Cell culture medium
-
Cells of interest
-
Fluorescence microscope, plate reader, or flow cytometer
Protocol:
-
Reagent Preparation: Prepare a stock solution of this compound DA (typically 1-5 mM) in DMSO. Store protected from light and moisture at -20°C.
-
Cell Preparation: Plate cells in a suitable format for the intended analysis (e.g., glass-bottom dishes for microscopy, microplates for plate reader analysis).
-
Loading of this compound DA:
-
Prepare a working solution of this compound DA by diluting the stock solution in a physiological buffer or cell culture medium to a final concentration typically ranging from 1 to 10 µM.
-
Remove the culture medium from the cells and wash once with the buffer.
-
Add the this compound DA working solution to the cells and incubate for 20-60 minutes at 37°C, protected from light. This allows for de-esterification of this compound DA to this compound within the cells.
-
-
Wash: After incubation, remove the loading solution and wash the cells two to three times with the physiological buffer to remove any excess extracellular probe.
-
NO Stimulation and Detection:
-
Add fresh buffer or medium to the cells.
-
Induce nitric oxide production as required by your experimental design (e.g., by adding a stimulating agent).
-
Measure the fluorescence intensity using an appropriate instrument with excitation at ~495 nm and emission at ~515 nm.
-
Visualizing Pathways and Mechanisms
To better understand the interactions of this compound, the following diagrams illustrate the detection mechanism and potential interferences.
References
Navigating the Complexities of Nitric Oxide Detection: A Comparative Guide to DAF-FM and Its Alternatives
For researchers, scientists, and drug development professionals engaged in the intricate study of nitric oxide (NO) signaling, the selection of an appropriate detection method is paramount for generating accurate and reproducible data. Among the most widely utilized tools is 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM), a fluorescent probe valued for its sensitivity in detecting NO. However, a nuanced understanding of its limitations is crucial for the robust interpretation of experimental results. This guide provides an objective comparison of this compound with alternative NO detection methods, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific research needs.
Nitric oxide is a pleiotropic signaling molecule implicated in a vast array of physiological and pathological processes, from vasodilation and neurotransmission to inflammation and apoptosis. Its transient nature and low physiological concentrations, however, present significant challenges for its accurate measurement. While this compound has been instrumental in advancing our understanding of NO biology, it is not without its drawbacks.
The Pitfalls of this compound: A Closer Look at its Limitations
-
Lack of Specificity: this compound does not directly react with NO but rather with its oxidized byproducts, such as dinitrogen trioxide (N₂O₃)[1][2]. This indirect detection mechanism makes it susceptible to interference from other reactive oxygen and nitrogen species (ROS/RNS), which can also lead to an increase in fluorescence, independent of NO production.
-
Interference from Biological Molecules: The fluorescence of this compound can be affected by various intracellular components. For instance, studies have shown that ascorbic acid (Vitamin C) can react with DAF-2 (a related probe) to generate fluorescent products, potentially leading to an overestimation of NO levels[1].
-
Autoxidation and Photobleaching: this compound can undergo autoxidation, a process that is potentiated by light, leading to an increase in background fluorescence and a reduced signal-to-noise ratio. Furthermore, like many fluorophores, this compound is susceptible to photobleaching upon repeated excitation, which can complicate time-lapse imaging studies[2].
-
pH Sensitivity: The fluorescence of the NO adduct of this compound is stable above pH 5.5. However, significant changes in intracellular pH can potentially influence the fluorescence intensity, introducing another variable to consider during data interpretation[3].
-
Requirement for Oxygen: The reaction of this compound with NO-derived species is oxygen-dependent. This limitation precludes its use in studies conducted under hypoxic or anoxic conditions.
A Comparative Analysis of Nitric Oxide Detection Methods
To overcome the limitations of this compound, a variety of alternative methods have been developed, each with its own set of advantages and disadvantages. The following section provides a comparative overview of this compound and three prominent alternatives: the Griess assay, Electron Paramagnetic Resonance (EPR) spectroscopy, and the newer generation fluorescent probe, DAX-J2.
Quantitative Performance Metrics
| Feature | This compound | Griess Assay | Electron Paramagnetic Resonance (EPR) | DAX-J2 Probes |
| Principle | Fluorescent detection of NO oxidation products | Colorimetric detection of nitrite (NO₂⁻), a stable NO metabolite | Direct detection of paramagnetic NO or its spin-trapped adducts | Fluorescent detection of NO with improved properties |
| Detection Limit | ~3 nM | ~0.5 - 1.5 µM | pmol range | Comparable to or better than this compound |
| Specificity for NO | Indirect; susceptible to interference from other ROS/RNS | Indirect; measures a stable downstream product, reflects total NO production over time | High; can directly detect the NO radical | Generally improved over this compound |
| Intracellular Measurement | Yes (using diacetate form) | No (measures extracellular nitrite in supernatant) | Yes (with cell-permeable spin traps) | Yes (cell-permeable versions available) |
| Real-time Measurement | Yes | No (endpoint assay) | Yes | Yes |
| Key Advantages | High sensitivity, widely available, relatively easy to use. | Inexpensive, simple, and suitable for high-throughput screening of total NO production. | High specificity and sensitivity, can be used in turbid samples. | Improved photostability, less pH sensitivity, no esterase dependence for some versions. |
| Key Limitations | Lack of specificity, photobleaching, pH sensitivity, oxygen dependence. | Indirect measurement, does not provide real-time data, only measures extracellular nitrite. | Requires specialized and expensive equipment, complex data analysis. | Newer, less established than this compound, potential for off-target effects still under investigation. |
Signaling Pathways and Detection Mechanisms
To visually represent the principles behind these detection methods and the biological context of NO signaling, the following diagrams are provided in the DOT language for Graphviz.
References
A Researcher's Guide to Interpreting and Validating the Spatial Localization of DAF-FM Nitric Oxide Signals
For researchers, scientists, and drug development professionals, the accurate detection and localization of nitric oxide (NO) are paramount to understanding its diverse roles in cellular signaling and pathophysiology. Diaminofluorescein-FM (DAF-FM), a widely used fluorescent probe, has been instrumental in visualizing intracellular NO. However, the correct interpretation of its fluorescent signal, particularly its spatial distribution, requires a thorough understanding of its mechanism, potential artifacts, and rigorous validation through appropriate experimental controls. This guide provides a comprehensive comparison of this compound with alternative probes, detailed experimental protocols for signal validation, and a clear visualization of the underlying principles.
Comparison of Key Performance Characteristics of Nitric Oxide Probes
The selection of a fluorescent probe for NO detection is a critical step in experimental design. The following table summarizes the key performance metrics of this compound and its common alternatives, DAF-2 and DAR-4M, to aid in choosing the most suitable probe for your research needs.
| Feature | This compound | DAF-2 | DAR-4M |
| Excitation Max | ~495 nm[1][2] | ~495 nm | ~560 nm[3] |
| Emission Max | ~515 nm[1][2] | ~515 nm | ~575 nm |
| Quantum Yield (Φ) | Unreacted: ~0.005Reacted: ~0.81 | Unreacted: LowReacted: ~0.78 | Unreacted: LowReacted: High (840-fold increase) |
| Detection Limit | ~3 nM | ~5 nM | ~10 nM |
| pH Sensitivity | Stable above pH 5.5 | Sensitive to pH < 7.0 | Stable over a wide pH range (4-12) |
| Photostability | More photostable than DAF-2 | Less photostable | Photostable |
| Cell Permeability | Diacetate form (this compound DA) is cell-permeable | Diacetate form (DAF-2 DA) is cell-permeable | Acetoxymethyl ester form (DAR-4M AM) is cell-permeable |
| Key Advantages | Good sensitivity, photostability, and less pH sensitive than DAF-2. | Well-established probe. | Red-shifted spectra minimize autofluorescence interference, wide pH stability. |
| Potential Artifacts | Can react with dehydroascorbic acid. Potential for dye leakage and non-specific oxidation. | Similar reactivity with dehydroascorbic acid. Less photostable. | Can be potentiated by peroxynitrite to react with low levels of NO donors. |
Signaling Pathway and Detection Mechanism
The detection of nitric oxide by this compound is an indirect process that relies on the formation of a reactive nitrogen species in the presence of oxygen. Understanding this multi-step mechanism is crucial for the accurate interpretation of the fluorescent signal.
Experimental Protocols for Validating Spatial Localization
To ensure that the observed this compound fluorescence accurately reflects the spatial distribution of nitric oxide production, a series of validation experiments are essential.
Protocol 1: Co-localization of this compound Signal with Nitric Oxide Synthase (NOS)
This protocol combines this compound staining with immunofluorescence for NOS isoforms (e.g., eNOS, iNOS, nNOS) to visually correlate the NO signal with its enzymatic source.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest on glass coverslips. If studying induced NO production, treat cells with the appropriate stimulus (e.g., cytokines for iNOS induction, acetylcholine for eNOS activation).
-
This compound Loading: Incubate live cells with 5-10 µM this compound diacetate in a suitable buffer for 30-60 minutes at 37°C. Protect from light.
-
Wash and Image Live Cells: Wash the cells to remove excess probe and acquire fluorescence images of the this compound signal using a microscope with appropriate filter sets (e.g., excitation ~495 nm, emission ~515 nm).
-
Fixation and Permeabilization: Immediately fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.
-
Immunostaining for NOS:
-
Block non-specific binding with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody specific for the NOS isoform of interest overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody (with a spectrally distinct fluorophore from this compound, e.g., a red fluorescent dye) for 1 hour at room temperature.
-
-
Image Acquisition and Analysis: Mount the coverslips and acquire images of both the this compound signal (which is retained after fixation) and the NOS immunofluorescence. Merge the images to assess the degree of co-localization between the NO signal and the NOS enzyme.
Protocol 2: Pharmacological Inhibition of NOS
This protocol uses specific inhibitors of NOS enzymes to confirm that the this compound signal is dependent on NOS activity.
Methodology:
-
Cell Culture and Inhibitor Pre-treatment: Culture cells and pre-incubate one group with a specific NOS inhibitor (e.g., L-NAME for general NOS inhibition, or more specific inhibitors for different isoforms) for an appropriate duration before and during stimulation.
-
Stimulation and this compound Loading: Induce NO production in both inhibitor-treated and untreated control groups. Load all cells with this compound diacetate as described in Protocol 1.
-
Image Acquisition and Quantification: Acquire fluorescence images from both groups under identical imaging conditions.
-
Data Analysis: Quantify the mean fluorescence intensity of the this compound signal in both the control and inhibitor-treated cells. A significant reduction in fluorescence in the presence of the NOS inhibitor provides strong evidence that the this compound signal is a result of NOS-dependent NO production.
Protocol 3: Control for Potential Artifacts
It is crucial to perform control experiments to rule out potential artifacts that can lead to false-positive signals.
Methodology:
-
NO Scavenger Control: Treat this compound loaded cells with an NO scavenger, such as cPTIO, prior to or during NO stimulation. A significant reduction in the this compound signal confirms its dependence on NO.
-
NO Donor Positive Control: Treat cells with an exogenous NO donor, such as DEA NONOate or SNAP, to confirm that this compound is responsive to NO in the experimental system.
-
Autofluorescence Control: Image unstained cells under the same conditions to assess the level of endogenous autofluorescence.
-
Control for Dehydroascorbic Acid Interference: In cell types with high levels of ascorbic acid, consider co-incubation with ascorbate oxidase to minimize the potential for this compound to react with dehydroascorbic acid.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for a typical experiment aimed at validating the spatial localization of the this compound signal and a decision-making guide for probe selection.
References
Safety Operating Guide
Proper Disposal of Daf-FM: A Guide for Laboratory Professionals
Ensuring the safe and proper disposal of fluorescent probes like Daf-FM (4-amino-5-methylamino-2',7'-difluorofluorescein) and its diacetate form is critical for laboratory safety and environmental protection. This guide provides essential procedural steps for the disposal of this compound, aligning with standard laboratory safety practices and regulatory requirements.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[1] Handle all this compound waste in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any dust or aerosols.[1]
Step-by-Step Disposal Procedure
The primary guideline for this compound disposal is to treat it as hazardous chemical waste.[1] Due to its chemical nature and the fact that its toxicological properties have not been fully investigated, it should not be disposed of down the drain or in regular trash.[1][2]
-
Segregation and Collection :
-
Collect all waste materials containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials), and used PPE, into a designated, leak-proof hazardous waste container.
-
This container should be clearly labeled as "Hazardous Waste: this compound" and include any other hazard information required by your institution.
-
-
Waste Storage :
-
Keep the hazardous waste container sealed when not in use.
-
Store the sealed container in a designated, secure area away from incompatible materials until it is collected.
-
-
Institutional EHS Coordination :
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the this compound waste. They will ensure the waste is managed in accordance with local and national regulations.
-
Alternatively, surplus and non-recyclable solutions can be offered to a licensed disposal company.
-
-
Spill Management :
-
In the event of a spill, absorb the material with an inert absorbent.
-
Collect the absorbed waste into a sealed container for disposal as chemical waste.
-
Quantitative Data Summary
While specific quantitative limits for this compound disposal are not widely established, the following table summarizes key chemical properties relevant to its handling and disposal.
| Property | Value | Source |
| Chemical Formula | C₂₁H₁₄F₂N₂O₅ | |
| Molecular Weight | 412.34 g/mol | |
| Solubility | Soluble in DMSO | |
| Hazard Statements | H302: Harmful if swallowed | |
| Precautionary Statements | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. |
Experimental Protocols Cited
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
Essential Safety and Operational Guide for Handling DAF-FM
This guide provides immediate safety, logistical, and procedural information for researchers, scientists, and drug development professionals working with DAF-FM (4-amino-5-methylamino-2',7'-difluorofluorescein) and its cell-permeable diacetate form, this compound diacetate. Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of experimental outcomes.
Immediate Safety Information
While some safety data sheets (SDS) may vary in their recommendations, it is best practice to handle this compound and its derivatives with a standard level of laboratory caution. The following personal protective equipment (PPE) is essential.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Rationale |
| Eye Protection | Safety glasses or goggles | Protects eyes from potential splashes of this compound solutions. |
| Hand Protection | Nitrile gloves | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects clothing and skin from accidental spills. |
A user guide from Thermo Fisher Scientific explicitly advises to "Wear appropriate protective eyewear, clothing, and gloves" when handling this compound and this compound diacetate.[1]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for several minutes. |
| Skin Contact | Wash off with soap and plenty of water. |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. |
Operational Plan: Handling and Experimental Protocol
This compound diacetate is a cell-permeable probe used to detect nitric oxide (NO) in living cells. Once inside the cell, it is deacetylated by intracellular esterases to the cell-impermeant this compound, which fluoresces upon reacting with NO.
Storage and Handling:
-
Storage: Upon receipt, store this compound and this compound diacetate at -20°C, protected from light and moisture.[1][2] It is recommended to store the dry powder with a desiccant.[2]
-
Stock Solution Preparation:
-
Bring the this compound diacetate powder and anhydrous dimethyl sulfoxide (DMSO) to room temperature before use.
-
To prepare a stock solution (typically 5 mM or 10 mM), dissolve the powder in anhydrous DMSO. For example, to make a 5 mM stock solution from 1 mg of this compound diacetate, add 0.4 mL of DMSO.
-
Vortex the solution until the dye is fully dissolved.
-
-
Stock Solution Storage: Aliquot the DMSO stock solution into single-use volumes and store at -20°C, protected from light. This minimizes freeze-thaw cycles. Properly stored stock solutions should be stable for at least six months.
-
Working Solution: Prepare working solutions by diluting the stock solution in a suitable buffer immediately before use. Do not store diluted working solutions. Buffers containing serum, bovine serum albumin (BSA), or phenol red may interfere with fluorescence and should be used with caution.
Experimental Protocol for Cellular Staining with this compound Diacetate:
This protocol provides a general guideline for staining live cells to detect intracellular nitric oxide.
-
Cell Preparation: Prepare a suspension of viable cells or plate adherent cells on a suitable culture dish or slide.
-
Loading Solution Preparation: Dilute the this compound diacetate stock solution into a suitable buffer to the desired final concentration. A typical starting concentration range is 1–10 µM. The optimal concentration should be determined empirically for your specific cell type and experimental conditions.
-
Cell Loading:
-
Replace the cell culture medium with the this compound diacetate loading solution.
-
Incubate the cells for 20–60 minutes at 37°C. The optimal incubation time can vary depending on the cell type.
-
-
Washing: Remove the loading solution and wash the cells twice with a fresh, pre-warmed buffer to remove any excess probe.
-
De-esterification: Incubate the cells for an additional 15–30 minutes in fresh buffer to allow for the complete de-esterification of the this compound diacetate into this compound by intracellular esterases.
-
Nitric Oxide Stimulation (Optional): If your experiment involves stimulating NO production, treat the cells with your agonist of choice. A positive control can be generated by treating cells with an NO donor like 1 mM DEA NONOate for 30-60 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. The excitation and emission maxima for the this compound-NO adduct are approximately 495 nm and 515 nm, respectively, which is compatible with standard FITC filter sets.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
